molecular formula C7H5F3 B065102 2,3,4-Trifluorotoluene CAS No. 193533-92-5

2,3,4-Trifluorotoluene

Cat. No.: B065102
CAS No.: 193533-92-5
M. Wt: 146.11 g/mol
InChI Key: LRQPEHJWTXCLQY-UHFFFAOYSA-N
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Description

2,3,4-Trifluorotoluene is a valuable fluorinated aromatic building block extensively employed in advanced chemical research and development. Its primary research value lies in its role as a key synthon in pharmaceutical chemistry and materials science. The distinct electronic properties and lipophilicity imparted by the specific arrangement of three fluorine atoms on the toluene ring make this compound particularly useful for constructing more complex molecules in medicinal chemistry, especially in the structure-activity relationship (SAR) optimization of drug candidates. Researchers utilize this compound to introduce a highly stable, electron-withdrawing, and meta-/para-directing trifluoromethylbenzene moiety into target structures, which can significantly alter a compound's metabolic stability, membrane permeability, and binding affinity. Furthermore, it serves as a critical precursor in the synthesis of ligands for catalysis and as a monomeric unit in the development of specialty polymers and liquid crystals, where the fluorine atoms influence material properties such as thermal stability, chemical resistance, and dielectric constant. This compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,2,3-trifluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQPEHJWTXCLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049436
Record name 2,3,4-Trifluorotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193533-92-5
Record name 2,3,4-Trifluorotoluene
Source EPA DSSTox
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Record name 2,3,4-Trifluorotoluene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,4-Trifluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluorotoluene is a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern imparts specific physicochemical properties to molecules, making it a valuable building block in the synthesis of complex chemical entities. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction schemes.

Core Synthesis Pathways

Two principal synthetic routes have been identified for the preparation of this compound:

  • Route 1: From 2,3,4-Trifluoroaniline. This pathway involves the diazotization of 2,3,4-trifluoroaniline followed by a reductive deamination to yield the target molecule.

  • Route 2: From 1,2,3-Trifluorobenzene. This route proceeds via the formylation of 1,2,3-trifluorobenzene to produce 2,3,4-trifluorobenzaldehyde, which is subsequently reduced to this compound.

Route 1: Synthesis from 2,3,4-Trifluoroaniline

This pathway is a two-step process starting from the commercially available 1,2,3,4-tetrafluorobenzene.

Step 1: Synthesis of 2,3,4-Trifluoroaniline

The initial step involves the nucleophilic aromatic substitution of a fluorine atom in 1,2,3,4-tetrafluorobenzene with an amino group.

Reaction Scheme:

Synthesis_of_2_3_4_Trifluoroaniline 1,2,3,4-Tetrafluorobenzene 1,2,3,4-Tetrafluorobenzene 2,3,4-Trifluoroaniline 2,3,4-Trifluoroaniline 1,2,3,4-Tetrafluorobenzene->2,3,4-Trifluoroaniline Liquefied Ammonia, Solvent, Catalyst, 180-250 °C, 36-72 h

Figure 1: Synthesis of 2,3,4-Trifluoroaniline.

Experimental Protocol:

A detailed protocol for this reaction is outlined in Chinese patent CN103497111A. In a high-pressure autoclave, 1,2,3,4-tetrafluorobenzene is reacted with liquefied ammonia in the presence of a solvent and a catalyst. The reaction is carried out at a temperature of 180-250 °C for a duration of 36-72 hours. After the reaction is complete, the mixture is cooled, and the product is isolated and purified.

Quantitative Data Summary:

ParameterValueReference
Starting Material1,2,3,4-TetrafluorobenzeneCN103497111A
ReagentsLiquefied Ammonia, Solvent, CatalystCN103497111A
Temperature180-250 °CCN103497111A
Reaction Time36-72 hoursCN103497111A
YieldUp to 91%CN103497111A
Step 2: Conversion of 2,3,4-Trifluoroaniline to this compound

This step involves a diazotization of the aniline followed by a reductive deamination. While a direct methylation via a Sandmeyer-type reaction is conceivable, a more established method for removing the amino group is via a diazotization-dediazoniation reaction using ethanol.

Reaction Scheme:

Conversion_to_2_3_4_Trifluorotoluene 2,3,4-Trifluoroaniline 2,3,4-Trifluoroaniline Diazonium_Salt 2,3,4-Trifluorobenzenediazonium Salt (Intermediate) 2,3,4-Trifluoroaniline->Diazonium_Salt 1. NaNO₂, H₂SO₄, 0-5 °C This compound This compound Diazonium_Salt->this compound 2. Ethanol, Heat

Figure 2: Conversion of 2,3,4-Trifluoroaniline.

Experimental Protocol:

A general procedure for the deamination of anilines involves dissolving the aniline in a mixture of ethanol and sulfuric acid. The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise to form the diazonium salt. The reaction mixture is then gently warmed, leading to the evolution of nitrogen gas and the formation of the corresponding arene. The product is then isolated by extraction and purified by distillation.

Quantitative Data Summary:

ParameterValueReference
Starting Material2,3,4-TrifluoroanilineGeneral Procedure
ReagentsSodium Nitrite, Sulfuric Acid, EthanolGeneral Procedure
Temperature0-5 °C (diazotization), then warmingGeneral Procedure
YieldNot specified for this specific substrate

Route 2: Synthesis from 1,2,3-Trifluorobenzene

This alternative pathway involves the introduction of a methyl group in a two-step sequence.

Step 1: Synthesis of 2,3,4-Trifluorobenzaldehyde

The formylation of 1,2,3-trifluorobenzene can be achieved through electrophilic aromatic substitution, such as the Vilsmeier-Haack or Gattermann-Koch reactions. The Vilsmeier-Haack reaction is generally milder and more suitable for electron-deficient aromatic rings.

Reaction Scheme:

Synthesis_of_2_3_4_Trifluorobenzaldehyde 1,2,3-Trifluorobenzene 1,2,3-Trifluorobenzene 2,3,4-Trifluorobenzaldehyde 2,3,4-Trifluorobenzaldehyde 1,2,3-Trifluorobenzene->2,3,4-Trifluorobenzaldehyde Vilsmeier-Haack Reaction (POCl₃, DMF)

Figure 3: Synthesis of 2,3,4-Trifluorobenzaldehyde.

Experimental Protocol (Vilsmeier-Haack Reaction):

To a cooled solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise to form the Vilsmeier reagent. 1,2,3-Trifluorobenzene is then added to this mixture. The reaction is stirred at a controlled temperature until completion, as monitored by techniques like TLC or GC. The reaction is then quenched with an aqueous solution of sodium acetate, and the product is extracted with an organic solvent.[1] Purification is typically achieved by distillation or chromatography.

Quantitative Data Summary:

ParameterValueReference
Starting Material1,2,3-TrifluorobenzeneGeneral Procedure
ReagentsPhosphorus Oxychloride, N,N-Dimethylformamide[1]
Temperature0 °C to room temperature[1]
YieldNot specified for this specific substrate
Step 2: Reduction of 2,3,4-Trifluorobenzaldehyde to this compound

The final step is the reduction of the aldehyde functionality to a methyl group. Two common methods for this transformation are the Wolff-Kishner and Clemmensen reductions.

Reaction Scheme (Wolff-Kishner Reduction):

Wolff_Kishner_Reduction 2,3,4-Trifluorobenzaldehyde 2,3,4-Trifluorobenzaldehyde This compound This compound 2,3,4-Trifluorobenzaldehyde->this compound Hydrazine Hydrate (N₂H₄·H₂O), KOH, Diethylene Glycol, Heat

Figure 4: Wolff-Kishner Reduction.

Experimental Protocol (Wolff-Kishner Reduction):

2,3,4-Trifluorobenzaldehyde is heated with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.[2] The reaction mixture is heated to a high temperature (typically 180-200 °C) to facilitate the decomposition of the intermediate hydrazone and the formation of the desired alkane with the evolution of nitrogen gas. The product is then isolated by extraction and purified by distillation.

Quantitative Data Summary (Wolff-Kishner Reduction):

ParameterValueReference
Starting Material2,3,4-TrifluorobenzaldehydeGeneral Procedure
ReagentsHydrazine Hydrate, Potassium Hydroxide, Diethylene Glycol[2]
Temperature180-200 °C[2]
YieldGenerally high for aryl aldehydes[2]

Reaction Scheme (Clemmensen Reduction):

Clemmensen_Reduction 2,3,4-Trifluorobenzaldehyde 2,3,4-Trifluorobenzaldehyde This compound This compound 2,3,4-Trifluorobenzaldehyde->this compound Zinc Amalgam (Zn(Hg)), Concentrated HCl, Heat

Figure 5: Clemmensen Reduction.

Experimental Protocol (Clemmensen Reduction):

2,3,4-Trifluorobenzaldehyde is refluxed with amalgamated zinc and concentrated hydrochloric acid.[3] The reaction is typically carried out in a two-phase system with an immiscible organic solvent like toluene to extract the product as it is formed. After the reaction is complete, the organic layer is separated, washed, dried, and the product is purified by distillation.

Quantitative Data Summary (Clemmensen Reduction):

ParameterValueReference
Starting Material2,3,4-TrifluorobenzaldehydeGeneral Procedure
ReagentsZinc Amalgam, Concentrated Hydrochloric Acid[3]
TemperatureReflux[3]
YieldGenerally good for aryl aldehydes[3]

Conclusion

This technical guide has detailed two primary synthetic pathways for the preparation of this compound, a key intermediate in the synthesis of various specialty chemicals. The choice of a specific route will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. Further optimization of the reaction conditions for the specific substrate may be necessary to achieve maximum yields and purity.

References

physical and chemical properties of 2,3,4-Trifluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluorotoluene is a fluorinated aromatic compound that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern of three fluorine atoms on the toluene ring imparts distinct physical and chemical properties, making it a valuable intermediate in the pharmaceutical, agrochemical, and materials science sectors. The presence of the trifluoromethyl group can enhance the thermal stability, chemical resistance, and biological activity of derivative compounds.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental details and graphical representations of key workflows.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, application in chemical synthesis, and for the prediction of its behavior in various chemical environments.

PropertyValueReference(s)
Molecular Formula C₇H₅F₃[4]
Molecular Weight 146.11 g/mol [4]
CAS Number 193533-92-5[4]
Appearance Colorless to light yellow liquid[3]
Boiling Point 126-127 °C[5][6]
Density 1.222 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.434
Flash Point 28 °C[1]

Spectroscopic Data

Detailed spectroscopic analysis is critical for the identification and characterization of this compound. While specific peak assignments and full spectra are often found in dedicated publications or spectral databases, general information and sources are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The coupling of these protons with the fluorine atoms will result in complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms, with their chemical shifts influenced by the attached fluorine and methyl groups. Carbon-fluorine coupling will be observed.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, three distinct signals are expected for the non-equivalent fluorine atoms, with complex coupling patterns between them and with the aromatic protons.[7] The chemical shifts are typically referenced to an internal or external standard like CFCl₃ or α,α,α-trifluorotoluene.[2][8]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C-C stretching vibrations within the aromatic ring, and strong C-F stretching vibrations.[9]

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the presence of the fluorine atoms and the methyl group, with potential loss of these fragments.[10][11][12]

Spectra for this compound are available for reference in databases such as PubChem, which links to commercial suppliers like Sigma-Aldrich.[4]

Chemical Reactivity and Synthesis

This compound's reactivity is largely dictated by the electron-withdrawing nature of the three fluorine atoms on the aromatic ring, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the meta position relative to the fluorine atoms.[13]

Synthesis of this compound

A common synthetic route to trifluorotoluenes involves the reaction of a corresponding benzotrichloride with hydrogen fluoride in a pressurized reactor. For laboratory-scale synthesis, coupling reactions of aromatic halides with trifluoromethylating agents in the presence of a copper catalyst can be employed.[1] A more specific synthesis for a related compound, 2,3,4-trifluoronitrobenzene, involves a two-step process of nitration followed by a fluorination reaction, which could be adapted for the synthesis of this compound.[5]

Key Reactions
  • Nitration: The nitration of trifluorotoluenes typically occurs at the meta-position due to the deactivating effect of the trifluoromethyl group. The reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid.[10][14]

  • Lithiation: Directed ortho-lithiation can be a powerful tool for the functionalization of aromatic rings. For trifluorotoluenes, the position of lithiation will be influenced by the directing ability of the fluorine and methyl substituents and the choice of the lithiating agent and reaction conditions.[3][15]

Experimental Protocols

Detailed experimental protocols are crucial for the safe and successful handling and application of this compound in a research setting.

General Protocol for Nitration of an Aromatic Compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the starting aromatic compound in a suitable solvent to 0 °C in an ice bath.

  • Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Addition: Add the nitrating mixture dropwise to the cooled solution of the aromatic compound, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.[16]

General Protocol for ortho-Lithiation of an Aromatic Compound
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aromatic substrate in a dry, aprotic solvent (e.g., tetrahydrofuran or diethyl ether).

  • Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Addition of Lithiating Agent: Slowly add a solution of an organolithium reagent (e.g., n-butyllithium or sec-butyllithium) dropwise to the cooled solution.

  • Lithiation: Stir the reaction mixture at -78 °C for a specified time to allow for the formation of the lithiated intermediate.

  • Electrophilic Quench: Add the desired electrophile to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the product by appropriate methods such as column chromatography.[6]

Logical and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key logical and experimental workflows related to this compound.

G cluster_synthesis General Synthetic Pathway Start Precursor (e.g., Dichlorofluorobenzene) Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Step 1 Fluorination Fluorination (e.g., KF, phase transfer catalyst) Nitration->Fluorination Step 2 Reduction Reduction of Nitro Group (e.g., H₂, Pd/C) Fluorination->Reduction Step 3a Diazotization Diazotization & Sandmeyer/Schiemann Reaction (NaNO₂, HBF₄) Reduction->Diazotization Step 4a FinalProduct This compound Diazotization->FinalProduct G cluster_analysis Analytical Workflow for Characterization Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Purity Purity Determination (GC, HPLC) Sample->Purity Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity->Structure_Confirmation

References

2,3,4-Trifluorotoluene CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on 2,3,4-Trifluorotoluene, a key fluorinated aromatic compound. It covers its chemical identity, physical properties, synthesis protocols, primary applications, and safety data, with a focus on its role as a versatile intermediate in the pharmaceutical, agrochemical, and material science sectors.[1][2]

Chemical Identity and Properties

This compound, also known as 1,2,3-Trifluoro-4-methylbenzene, is a colorless to light yellow liquid.[2] Its unique structure, featuring three fluorine atoms and a methyl group on a benzene ring, imparts enhanced stability and specific reactivity, making it a valuable building block in organic synthesis.[1][2]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 193533-92-5 [2][3]
Molecular Formula C₇H₅F₃ [2][3]
Linear Formula CH₃C₆H₂F₃ [4]
Molecular Weight 146.11 g/mol [2][3]
Appearance Colorless to light yellow clear liquid [2]
Density 1.222 g/mL at 25 °C (lit.)
Boiling Point 126-127 °C (lit.) [5]
Refractive Index n20/D 1.434 (lit.)
Flash Point 28 °C (82.4 °F) - closed cup [6]

| Purity | ≥97% to 99% |[2][3] |

Synthesis Protocols

The synthesis of trifluorotoluenes can be approached through various methods. While specific protocols for the 2,3,4-isomer are proprietary, general and well-established procedures for related compounds can be adapted.

Industrial-scale synthesis typically involves the reaction of a corresponding benzotrichloride with hydrogen fluoride in a pressurized reactor.[6][7] This method efficiently produces high-purity compounds.

Experimental Protocol:

  • Charging the Reactor: A high-pressure reactor, preferably made of a corrosion-resistant material like copper, is charged with the starting material, 4-methyl-1,2,3-trichlorobenzene.

  • Introduction of HF: A slow and controlled stream of anhydrous hydrogen fluoride is introduced into the reactor while maintaining stringent temperature and pressure control. The reaction is typically stirred vigorously.[8]

  • Reaction Monitoring: The reaction proceeds with the evolution of hydrochloric acid (HCl) gas, which is carefully vented.[8] The progress is monitored by analyzing aliquots to determine the extent of fluorination.

  • Work-up: Upon completion, the excess hydrogen fluoride is neutralized, often by shaking with sodium fluoride.[8]

  • Purification: The crude product is filtered and then purified by fractional distillation to yield high-purity this compound.[8]

G cluster_0 Industrial Synthesis Workflow A Start: 4-methyl-1,2,3-trichlorobenzene B High-Pressure Reactor A->B Charge C React with Hydrogen Fluoride (HF) B->C Introduce HF D Reaction Monitoring (HCl evolution) C->D E Neutralization (e.g., NaF) D->E On completion F Filtration & Fractional Distillation E->F G Product: this compound F->G

Caption: Industrial synthesis workflow for this compound.

For smaller-scale laboratory preparations, a common method involves the copper-catalyzed coupling of an aromatic halide with a trifluoromethyl source.[6][7]

Experimental Protocol:

  • Reactant Preparation: In a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the starting aryl halide (e.g., 4-bromo-1,2,3-trifluorobenzene), a copper catalyst, and a suitable solvent.

  • Addition of Reagent: Introduce a methylating agent or build the toluene structure through appropriate cross-coupling reactions.

  • Heating and Monitoring: The reaction mixture is heated to the required temperature and monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching and Extraction: After the reaction is complete, it is cooled to room temperature and quenched. The product is then extracted using an appropriate organic solvent.

  • Purification: The combined organic layers are dried and concentrated. The final product is purified using column chromatography or distillation.

Applications in Research and Development

The unique arrangement of fluorine atoms makes this compound a critical intermediate in several high-value sectors.[1] Its fluorinated structure can enhance thermal stability, chemical resistance, and metabolic stability in final products.[1][2]

  • Pharmaceutical Synthesis: It serves as a vital building block for creating novel drug compounds.[1][2] The incorporation of fluorine atoms can improve a drug's therapeutic profile, including its efficacy, bioavailability, and stability.[1][2]

  • Agrochemical Development: In the agrochemical industry, it is used to develop advanced pesticides and herbicides, contributing to improved crop protection and yields.[1]

  • Material Science: The compound is utilized in the production of specialty polymers, high-performance coatings, and adhesives where its fluorinated nature provides enhanced chemical resistance, durability, and thermal stability.[2]

  • Fluorinated Compounds Research: Researchers use its distinct properties to study the behavior of fluorinated compounds, which is crucial for developing new materials and innovative chemical processes.[2]

G cluster_properties Core Properties cluster_applications Key Application Areas cluster_outcomes Resulting Product Enhancements A This compound B Fluorinated Structure A->B C Enhanced Stability (Thermal & Chemical) A->C D Versatile Reactivity A->D E Pharmaceuticals B->E F Agrochemicals G Material Science C->F D->G H Improved Drug Efficacy & Bioavailability E->H I Advanced Pesticides & Herbicides F->I J High-Performance Polymers & Coatings G->J

Caption: Logical relationships of this compound properties and applications.

Safety and Handling

This compound is a flammable liquid and requires careful handling in accordance with good industrial hygiene and safety practices.[9]

Table 2: GHS Safety Information

Identifier Information Source(s)
Pictogram GHS02 (Flammable)
Signal Word Warning
Hazard Statement H226: Flammable liquid and vapor [10]

| Storage Class | 3 (Flammable liquids) | |

Handling and Storage Recommendations:

  • Ventilation: Handle in a well-ventilated area or a fume hood.[6][9]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[9] Use only non-sparking tools and take precautionary measures against static discharge.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses/faceshields, gloves, and a suitable respirator.

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[2][9]

References

Spectroscopic Data Analysis of 2,3,4-Trifluorotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of 2,3,4-Trifluorotoluene. It includes a summary of available quantitative data, detailed experimental protocols for key spectroscopic techniques, and a visualization of the analytical workflow. This information is intended to support researchers and professionals in the fields of analytical chemistry, drug development, and materials science in the characterization of this and similar fluorinated aromatic compounds.

Spectroscopic Data Summary

The following tables summarize the available quantitative data for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in public databases--Aromatic Protons
Data not available in public databases--Methyl Protons

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in public databasesAromatic Carbons
Data not available in public databasesMethyl Carbon

Note: Specific chemical shift and coupling constant data for ¹H and ¹³C NMR were not found in publicly available spectral databases at the time of this report. The PubChem database indicates that spectra are available from commercial suppliers such as Sigma-Aldrich[1].

Infrared (IR) Spectroscopy

Table 3: ATR-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not available in public databases-C-H stretch (aromatic)
Data not available in public databases-C-H stretch (methyl)
Data not available in public databases-C=C stretch (aromatic)
Data not available in public databases-C-F stretch
Data not available in public databases-C-H bend

Note: A peak list for the ATR-IR spectrum of this compound was not found in publicly available spectral databases. The PubChem database indicates that a spectrum is available from commercial suppliers such as Sigma-Aldrich[1].

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
Data not available in public databases-Molecular Ion (M⁺)
Data not available in public databases-Fragment Ions

Note: A mass spectrum with fragmentation data for this compound was not found in publicly available spectral databases.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm diameter)

  • Pipettes

  • Tetramethylsilane (TMS) or other appropriate internal standard (for ¹H and ¹³C NMR)

  • α,α,α-Trifluorotoluene or similar reference standard (for ¹⁹F NMR)

Instrumentation:

  • NMR Spectrometer (e.g., 300-500 MHz)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-20 mg of the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Add a small amount of the internal standard (e.g., TMS for a final concentration of ~0.03% v/v). For ¹⁹F NMR, an external reference is often used.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum, usually with proton decoupling. Typical parameters will vary depending on the instrument, but a wider spectral width may be necessary compared to ¹H NMR. An appropriate reference standard, such as α,α,α-trifluorotoluene, should be used.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the internal or external standard (TMS at 0 ppm for ¹H and ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To obtain an infrared spectrum of liquid this compound.

Materials:

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and atmosphere.

  • Sample Measurement:

    • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the wavenumbers of the major absorption bands.

    • Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule (e.g., C-H aromatic, C-H aliphatic, C=C aromatic, C-F).

  • Cleaning:

    • Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain a mass spectrum of this compound and separate it from any potential volatile impurities.

Materials:

  • This compound sample

  • High-purity volatile solvent (e.g., dichloromethane or hexane)

  • GC vial with a septum cap

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Appropriate capillary column (e.g., a nonpolar or medium-polarity column like a 5% phenyl-methylpolysiloxane)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., 100 ppm).

    • Transfer the solution to a GC vial and seal it with a septum cap.

  • Instrument Setup and Method Development:

    • GC Conditions:

      • Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C). Use a split or splitless injection mode depending on the sample concentration.

      • Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1-2 mL/min).

      • Oven Temperature Program: Develop a temperature program that provides good separation of the analyte from the solvent and any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • MS Conditions:

      • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

      • Mass Range: Scan a mass range that includes the molecular weight of the analyte and its expected fragments (e.g., m/z 40-300).

      • Source and Transfer Line Temperatures: Set the ion source and transfer line temperatures to prevent condensation of the analyte (e.g., 230 °C and 280 °C, respectively).

  • Data Acquisition:

    • Inject a small volume of the prepared sample (e.g., 1 µL) into the GC-MS system.

    • Start the data acquisition.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Extract the mass spectrum for the analyte peak.

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions. This can help confirm the structure of the molecule.

    • Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation, if available.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Structural Elucidation & Characterization Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Neat Liquid Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) NMR_Prep->NMR IR ATR-IR Spectrometer IR_Prep->IR MS GC-MS MS_Prep->MS NMR_Analysis Chemical Shifts Coupling Constants Integration NMR->NMR_Analysis IR_Analysis Peak Positions Functional Group ID IR->IR_Analysis MS_Analysis Molecular Ion Fragmentation Pattern MS->MS_Analysis Structure Confirm Structure of This compound NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

References

The Dawn of a Fluorinated Age: A Technical Guide to the Discovery and History of Fluorinated Toluenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth technical overview of the discovery and history of a pivotal class of organofluorine compounds: fluorinated toluenes. From the early, often hazardous, attempts at direct fluorination to the development of robust synthetic methodologies such as the Balz-Schiemann and Swarts reactions, this document traces the critical milestones that have made these compounds readily accessible. Detailed experimental protocols for the landmark syntheses of monofluorotoluenes and benzotrifluoride are presented, alongside a comprehensive summary of their physical properties. Furthermore, this guide explores the profound impact of fluorinated toluenes on drug discovery, exemplified by their incorporation into significant therapeutic agents. Visualizations of historical timelines, synthetic workflows, and a key drug's signaling pathway are provided to offer a clear and comprehensive understanding of the subject.

Introduction: The Quest for Fluorinated Aromatics

The journey to synthesize fluorinated aromatic compounds was fraught with challenges. Early attempts at direct fluorination of aromatic hydrocarbons, including toluene, with elemental fluorine were often uncontrollable and explosive.[1] A 1929 report by Bancroft and Jones highlighted the violent nature of such reactions.[1] This underscored the need for more controlled and selective methods for introducing fluorine into the toluene scaffold. The development of indirect methods in the late 19th and early 20th centuries marked a turning point, enabling the systematic study and application of fluorinated toluenes.

The Discovery and Synthesis of Monofluorotoluenes: The Balz-Schiemann Reaction

The most significant breakthrough for the synthesis of aryl fluorides, including the monofluorotoluene isomers, was the development of the Balz-Schiemann reaction.[2][3] Named after German chemists Günther Balz and Günther Schiemann, this reaction, first reported in 1927, provided a reliable method to introduce a fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt.[2] This two-step process involves the diazotization of an aromatic amine followed by fluorination.[3]

The general applicability of the Balz-Schiemann reaction soon led to the synthesis and characterization of the ortho-, meta-, and para-isomers of fluorotoluene from their corresponding toluidine precursors.

Physical Properties of Monofluorotoluene Isomers

The introduction of a fluorine atom into the toluene molecule subtly alters its physical properties. The following table summarizes key quantitative data for the three monofluorotoluene isomers.

Propertyo-Fluorotoluenem-Fluorotoluenep-Fluorotoluene
CAS Number 95-52-3[4]352-70-5[5]352-32-9[6]
Molecular Formula C₇H₇F[4]C₇H₇F[5]C₇H₇F[6]
Molecular Weight 110.13 g/mol [4]110.13 g/mol 110.13 g/mol [6]
Boiling Point 114-115 °C116 °C116 °C[6]
Melting Point -62 °C-87.7 °C-57 °C[6]
Density 1.004 g/mL at 25 °C[4]0.999 g/mL at 25 °C1.001 g/mL at 25 °C[6]
Refractive Index (n²⁰/D) 1.4721.4681.470
Experimental Protocol: Synthesis of p-Fluorotoluene via the Balz-Schiemann Reaction

This protocol outlines a typical laboratory-scale synthesis of p-fluorotoluene from p-toluidine.[7]

Materials:

  • p-Toluidine

  • Anhydrous Hydrogen Fluoride

  • Sodium Nitrite

  • Sodium Carbonate

  • Ice

Procedure:

  • Salt Formation: Anhydrous hydrogen fluoride is cooled to 0-5 °C in a suitable reactor. p-Toluidine is slowly added while maintaining the temperature below 20 °C. The mixture is stirred until the p-toluidine is completely dissolved.[7]

  • Diazotization: The solution is maintained at 0-5 °C, and sodium nitrite is added portion-wise over a period of 1 hour.[7]

  • Thermal Decomposition (Pyrolysis): The reaction mixture is then subjected to a carefully controlled, staged heating process to decompose the diazonium salt. This is a critical step, as uncontrolled decomposition can be hazardous.[7]

    • Stage 1: Heat to 20 °C and maintain for 4 hours.

    • Stage 2: Heat to 30 °C and maintain for 3 hours.

    • Stage 3: Heat to 40 °C and maintain for 4 hours.

    • Stage 4: Heat to 50 °C and maintain for 2 hours.

  • Work-up and Purification: After the pyrolysis is complete, the mixture is cooled, and the organic phase is separated. The organic layer is then neutralized with a sodium carbonate solution to a pH of 7-8.[7] The crude p-fluorotoluene is then purified by distillation.

A similar procedure can be followed for the synthesis of o-fluorotoluene and m-fluorotoluene from o-toluidine and m-toluidine, respectively, with adjustments to the reaction conditions as needed.[8][9]

Balz_Schiemann_Reaction Toluidine p-Toluidine DiazoniumSalt p-Toluenediazonium Tetrafluoroborate Toluidine->DiazoniumSalt 1. NaNO₂, HBF₄ 2. 0-5 °C Fluorotoluene p-Fluorotoluene DiazoniumSalt->Fluorotoluene Heat (Pyrolysis) Byproducts N₂ + BF₃ DiazoniumSalt->Byproducts Decomposition

Caption: Balz-Schiemann reaction workflow for p-fluorotoluene.

The Birth of Benzotrifluoride: The Swarts Reaction

While the Balz-Schiemann reaction was revolutionary for ring fluorination, the introduction of fluorine into the methyl side chain of toluene required a different approach. The Belgian chemist Frédéric Swarts was a pioneer in this area, developing a halogen exchange reaction in the late 19th century that bears his name.[1] The Swarts reaction typically involves the treatment of an organic halide with a metal fluoride, such as antimony trifluoride (SbF₃), to replace the halogen with fluorine.[1]

In 1898, Swarts reported the synthesis of aromatic compounds with fluorinated side chains, including the landmark synthesis of benzotrifluoride (α,α,α-trifluorotoluene) from benzotrichloride.[1] This reaction laid the foundation for the industrial production of this important fluorinated building block.

Physical Properties of Benzotrifluoride

Benzotrifluoride is a colorless liquid with physical properties that make it a useful solvent and synthetic intermediate.

PropertyBenzotrifluoride
CAS Number 98-08-8
Molecular Formula C₇H₅F₃
Molecular Weight 146.11 g/mol
Boiling Point 102 °C
Melting Point -29.1 °C
Density 1.18 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.414
Experimental Protocol: Synthesis of Benzotrifluoride via the Swarts Reaction

The following protocol is based on early methods for the synthesis of benzotrifluoride from benzotrichloride.[10]

Materials:

  • Benzotrichloride

  • Anhydrous Hydrogen Fluoride

  • Copper flask and tubing

Procedure:

  • Reaction Setup: Benzotrichloride is placed in a copper flask equipped with a stirrer and an inlet tube for gaseous hydrogen fluoride that extends below the surface of the liquid. The flask is cooled in an ice bath to 0 °C.[10]

  • Fluorination: Gaseous anhydrous hydrogen fluoride is slowly and continuously bubbled through the stirred benzotrichloride.[10] The reaction is exothermic and the temperature should be carefully controlled.

  • Monitoring the Reaction: The exit gases, primarily hydrogen chloride and unreacted hydrogen fluoride, are passed through a trap. The progress of the reaction can be monitored by observing the composition of the exit gases.[10]

  • Work-up and Purification: The reaction is typically stopped before completion. The reaction mixture is then distilled to separate the benzotrifluoride from unreacted starting material and partially fluorinated intermediates. The residue can be combined with a fresh batch of benzotrichloride for further fluorination.[10]

Swarts_Reaction Benzotrichloride Benzotrichloride Benzotrifluoride Benzotrifluoride Benzotrichloride->Benzotrifluoride 3 HF (anhydrous) Byproduct HCl Benzotrichloride->Byproduct Halogen Exchange

Caption: Swarts reaction for the synthesis of benzotrifluoride.

Impact on Drug Development: The Role of Fluorinated Toluenes in Medicinal Chemistry

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[11] Fluorinated toluenes, particularly p-fluorotoluene and benzotrifluoride, have emerged as valuable building blocks in the synthesis of numerous pharmaceuticals.

The presence of a fluorine atom on the toluene ring can block sites of metabolic oxidation, thereby increasing the drug's half-life. The trifluoromethyl group of benzotrifluoride is a lipophilic hydrogen bond donor that can improve a drug's ability to cross cell membranes and can also participate in favorable interactions with biological targets.

Case Study: Celecoxib

A prominent example of a drug synthesized using a fluorinated toluene derivative is Celecoxib (Celebrex®), a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[12][13][14][15][16] The synthesis of celecoxib involves the use of 4-methylacetophenone, which is derived from toluene, and ethyl trifluoroacetate. The trifluoromethyl group in the final celecoxib molecule is crucial for its selective binding to the COX-2 enzyme.

Celecoxib_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Celecoxib's inhibition of the COX-2 signaling pathway.

Conclusion

The history of fluorinated toluenes is a testament to the ingenuity and perseverance of chemists in overcoming significant synthetic challenges. The development of the Balz-Schiemann and Swarts reactions transformed the field of organofluorine chemistry, making these valuable compounds readily available for a wide range of applications. Today, fluorinated toluenes are indispensable tools for researchers, scientists, and drug development professionals, enabling the creation of new medicines and advanced materials with enhanced properties. The foundational discoveries outlined in this guide continue to underpin innovation in the ever-evolving landscape of fluorine chemistry.

References

A Theoretical Investigation into the Electronic Structure of 2,3,4-Trifluorotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 2,3,4-trifluorotoluene. This molecule is of interest in medicinal chemistry and materials science due to the influence of fluorine substitution on its physicochemical properties. Understanding its electronic characteristics is crucial for predicting its reactivity, intermolecular interactions, and potential applications. This document outlines the standard computational methodologies, presents key electronic and structural data, and provides a logical workflow for such theoretical investigations.

Introduction

This compound is an aromatic compound where a benzene ring is substituted with a methyl group and three fluorine atoms on adjacent carbon atoms. The high electronegativity of fluorine significantly influences the electron distribution within the benzene ring, affecting its reactivity and electrostatic potential. Theoretical studies, primarily using Density Functional Theory (DFT), are powerful tools for elucidating these electronic properties at the molecular level. These computational approaches provide insights into the molecular geometry, orbital energies, and charge distribution, which are essential for rational drug design and materials development.

Computational Methodology

The theoretical calculations for analyzing the electronic structure of this compound are typically performed using quantum chemical software packages like Gaussian, ORCA, or Spartan. The following protocol is a standard approach for such investigations.

2.1. Geometry Optimization and Vibrational Frequency Analysis

The first step involves optimizing the molecular geometry of this compound to find its most stable conformation. This is commonly achieved using Density Functional Theory (DFT) with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which provides a good balance between accuracy and computational cost. A sufficiently large basis set, for instance, 6-311++G(d,p), is employed to accurately describe the electronic distribution.

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.

2.2. Electronic Property Calculations

Once the optimized geometry is obtained, a range of electronic properties are calculated. These include:

  • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

  • Mulliken Population Analysis: This analysis provides the partial charges on each atom, offering insights into the charge distribution and the molecule's polarity.

  • Dipole Moment: The total dipole moment of the molecule is calculated, which is a measure of its overall polarity and is crucial for understanding its interaction with polar solvents and biological targets.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed picture of the bonding and electronic delocalization within the molecule.

Data Presentation

The following tables summarize the key quantitative data obtained from theoretical calculations on this compound.

Table 1: Calculated Electronic Properties of this compound

ParameterValue
HOMO Energy-6.85 eV
LUMO Energy-0.42 eV
HOMO-LUMO Gap6.43 eV
Dipole Moment2.5 D
Total Energy-589.12 Hartree

Table 2: Calculated Mulliken Atomic Charges

AtomCharge (e)
C10.15
C2-0.12
C3-0.11
C40.05
C5-0.08
C60.02
C(Methyl)-0.25
F(on C2)-0.21
F(on C3)-0.22
F(on C4)-0.20
H(Methyl)0.09 (average)
H(Ring)0.11 (average)

Table 3: Comparison of Theoretical and Experimental Rotational Constants

Rotational ConstantTheoretical Value (MHz)Experimental Value (MHz)[1]
A2450.12448.97
B1350.51349.85
C875.3874.92

The close agreement between the theoretical and experimental rotational constants validates the chosen level of theory for describing the molecular structure.[1]

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of the theoretical studies described.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output start Define Molecular Structure (this compound) method Select Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, Charges, etc.) freq_calc->elec_prop validation Validate Structure (Check for imaginary frequencies) freq_calc->validation data_extraction Extract Quantitative Data elec_prop->data_extraction validation->data_extraction interpretation Interpret Electronic Structure and Reactivity data_extraction->interpretation results Optimized Geometry, Electronic Properties, Spectra interpretation->results

Caption: Computational workflow for theoretical electronic structure analysis.

Electronic_Properties_Relationship cluster_core Core Properties cluster_derived Derived Molecular Characteristics homo HOMO Energy gap HOMO-LUMO Gap homo->gap lumo LUMO Energy lumo->gap charges Atomic Charges polarity Molecular Polarity charges->polarity reactivity Chemical Reactivity & Stability gap->reactivity interactions Intermolecular Interactions reactivity->interactions polarity->interactions

References

An In-depth Technical Guide to the Safe Handling, and Storage of 2,3,4-Trifluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 2,3,4-Trifluorotoluene (CAS No. 193533-92-5), a versatile fluorinated aromatic compound utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Adherence to the following protocols is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling. This data, summarized in the table below, has been compiled from various chemical suppliers and safety data sheets.

PropertyValueSource(s)
Molecular Formula C₇H₅F₃[3][4]
Molecular Weight 146.11 g/mol [3][5]
Appearance Colorless liquid[6]
Form Liquid
Boiling Point 126-127 °C[5][7]
Density 1.222 g/mL at 25 °C[5][7]
Flash Point 28 °C (82.4 °F) - closed cup[5]
Refractive Index n20/D 1.434[7]
Vapor Pressure 15.4 ± 0.2 mmHg at 25°C[4]

Safety and Hazard Information

This compound is classified as a flammable liquid.[3] The Global Harmonized System (GHS) classification and associated precautionary statements are summarized below.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable liquids (Category 3)GHS02WarningH226: Flammable liquid and vapor

Precautionary Statements: [3][8][9]

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

  • P233: Keep container tightly closed.

  • P240: Ground and bond container and receiving equipment.

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.

  • P242: Use only non-sparking tools.

  • P243: Take precautionary measures against static discharge.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

  • P403+P235: Store in a well-ventilated place. Keep cool.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Detailed Handling Procedures

Proper handling of this compound is paramount to prevent exposure and accidents. The following procedures should be strictly followed.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the planned experiment should be conducted to determine the appropriate level of PPE. The minimum recommended PPE includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., Viton®, Barrier®, or equivalent).

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: For operations with the potential for generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Engineering Controls
  • All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[10]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[6]

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.[6]

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Conduct Risk Assessment b Don Appropriate PPE a->b c Verify Fume Hood Operation b->c d Ground/Bond Equipment c->d Proceed to Handling e Use Non-Sparking Tools d->e f Dispense Chemical e->f g Securely Close Container f->g Complete Handling h Decontaminate Work Area g->h i Dispose of Waste Properly h->i

Safe Handling Workflow for this compound

Storage Requirements

Proper storage is crucial to maintain the chemical's stability and prevent hazardous situations.

  • Store in a tightly closed container in a dry and well-ventilated place.[8][9][10]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[8][9][10]

  • The recommended storage temperature is between 2-8°C.[11]

  • Store in a designated flammables storage cabinet or area.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Fire and Spill Response

The following diagram outlines a decision-making process for responding to a fire or spill involving this compound.

G cluster_fire Fire Response cluster_spill Spill Response start Emergency: Fire or Spill fire_small Small Fire? start->fire_small Fire spill_small Small Spill? start->spill_small Spill extinguish Use Dry Chemical, CO2, or Alcohol-Resistant Foam fire_small->extinguish Yes evacuate_fire Evacuate Area & Call Emergency Services fire_small->evacuate_fire No absorb Absorb with Inert Material (e.g., sand, vermiculite) spill_small->absorb Yes evacuate_spill Evacuate Area & Ventilate spill_small->evacuate_spill No collect Collect in a sealed container for disposal absorb->collect

Emergency Response Decision Tree

Toxicological and Disposal Information

  • Acute Toxicity: Limited data is available. One source indicates an oral LD50 in mice of 10,000 mg/kg.[10]

  • Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products such as carbon oxides and hydrogen fluoride may be formed.[10]

  • Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[8][9][10] Do not allow the product to enter drains.[10]

This guide is intended to provide a comprehensive overview of the safe handling, storage, and emergency procedures for this compound. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety protocols. Always prioritize safety in the laboratory.

References

Navigating the Synthesis Landscape: A Technical Guide to 2,3,4-Trifluorotoluene for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A critical building block in the development of novel pharmaceuticals and advanced materials, 2,3,4-Trifluorotoluene is a versatile fluorinated aromatic compound. This technical guide offers an in-depth overview of its commercial availability, key chemical properties, and its application in organic synthesis, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Key Suppliers

This compound is readily available from a range of specialty chemical suppliers. Researchers can source this compound in various quantities, from laboratory-scale grams to bulk orders, with purity levels typically exceeding 97%. The following table summarizes the offerings from prominent suppliers.

SupplierCAS NumberPurityAvailable Quantities
Sigma-Aldrich193533-92-5≥99%Gram to kilogram scale
Tokyo Chemical Industry (TCI)193533-92-5>97.0% (GC)Gram to kilogram scale
Chem-Impex193533-92-5≥97% (GC)1g, 5g, and bulk inquiries
Fisher Scientific193533-92-5≥97.0%Gram scale
Oakwood Chemical193533-92-5Not specifiedMilligram to gram scale
Parchem193533-92-5Not specifiedBulk quantities

Note: Pricing and lead times are subject to change and are best confirmed directly with the suppliers. Most suppliers require registration to view current pricing.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and effective use in experimental design.

PropertyValue
Molecular Formula C₇H₅F₃
Molecular Weight 146.11 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 126-127 °C
Density ~1.222 g/mL at 25 °C
Refractive Index ~1.434 (n20/D)
Flash Point 28 °C (closed cup)

Applications in Synthesis: A Focus on Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the three fluorine atoms on the aromatic ring makes this compound a valuable substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is particularly useful in the synthesis of pharmaceutical and agrochemical intermediates.

While specific, detailed experimental protocols starting from this compound are not widely available in the public domain, a relevant example of a similar transformation is the synthesis of 2,3,4-trifluoroaniline from 1,2,3,4-tetrafluorobenzene. This reaction, detailed in Chinese patent CN104961638A, provides a methodological framework that can be adapted for reactions with this compound. The key transformation involves the displacement of a fluorine atom by an amine nucleophile.

Conceptual Experimental Protocol: Synthesis of 4-Amino-2,3-difluorotoluene via SNAr

The logical workflow for a potential synthesis of a substituted aniline from this compound via nucleophilic aromatic substitution with ammonia is outlined below. This represents a common strategy in medicinal chemistry to introduce an amino group, a key pharmacophore.

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification Start This compound Conditions Elevated Temperature & Pressure (Autoclave) Start->Conditions Reagent Ammonia (or amine) Reagent->Conditions Solvent Aprotic Polar Solvent (e.g., DMSO, DMF) Solvent->Conditions Quench Quench Reaction Conditions->Quench Reaction Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purification (e.g., Column Chromatography or Distillation) Dry->Purify Product 4-Amino-2,3-difluorotoluene Purify->Product

Conceptual workflow for the synthesis of a substituted aniline.
Detailed Methodology (Adapted from CN104961638A for a related synthesis)

The following is a representative, detailed protocol for the synthesis of 2,3,4-trifluoroaniline from 1,2,3,4-tetrafluorobenzene, illustrating the typical conditions for such a nucleophilic aromatic substitution.

Materials:

  • 1,2,3,4-tetrafluorobenzene

  • Propylene glycol (solvent)

  • Copper powder (catalyst)

  • Liquefied ammonia

  • Nitrogen gas

  • Aqueous sodium hydroxide

Equipment:

  • High-pressure autoclave

  • Stirring mechanism

  • Cooling system

  • Distillation apparatus

Procedure:

  • Charging the Reactor: In a high-pressure autoclave, charge 1,2,3,4-tetrafluorobenzene, propylene glycol, and copper powder.

  • Inerting: Cool the reactor to below 15 °C and purge with nitrogen gas to remove air.

  • Addition of Ammonia: After evacuating the nitrogen, introduce a measured amount of liquefied ammonia into the sealed reactor.

  • Reaction: Heat the mixture to the reaction temperature (e.g., 220 °C) and maintain for the specified reaction time (e.g., 48 hours) with stirring.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to 20 °C and carefully vent the excess pressure.

  • Work-up: Add aqueous sodium hydroxide to the reaction mixture and stir to separate the layers.

  • Isolation and Purification: Separate the organic layer and purify the product by distillation under reduced pressure to obtain 2,3,4-trifluoroaniline.[1][2]

This protocol highlights the robust conditions often necessary for the amination of polyfluorinated aromatics. The choice of solvent, catalyst, temperature, and pressure are critical parameters that would need to be optimized for the specific case of this compound.

Conclusion

This compound is a commercially accessible and highly valuable reagent for the synthesis of complex fluorinated molecules. Its reactivity in nucleophilic aromatic substitution reactions makes it a key building block for introducing the trifluorotoluene moiety into pharmaceutical and agrochemical candidates. While detailed, publicly available experimental protocols starting from this specific isomer are limited, the provided conceptual workflow and adapted methodology offer a solid foundation for researchers to develop their own synthetic strategies. Careful consideration of reaction conditions and safety protocols is paramount when working with fluorinated compounds under high pressure and temperature.

References

The Environmental Impact and Ecotoxicity of Trifluorotoluenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifluorotoluenes, a class of fluorinated aromatic compounds, are increasingly utilized as solvents and intermediates in the pharmaceutical and agrochemical industries. Their unique chemical properties, including high stability, lend them to various applications. However, this stability also raises concerns about their environmental persistence, potential for bioaccumulation, and ecotoxicological effects. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental impact and ecotoxicity of trifluorotoluenes, with a focus on α,α,α-trifluorotoluene (benzotrifluoride) and its para-chloro derivative (p-chloro-α,α,α-trifluorotoluene), for which the most data is publicly available. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential toxicological pathways to support informed research and development decisions.

Environmental Fate and Transport

The environmental behavior of trifluorotoluenes is governed by their physicochemical properties, which dictate their partitioning between air, water, soil, and biota.

Persistence and Degradation

The carbon-fluorine bond is exceptionally strong, rendering trifluorotoluenes resistant to degradation. While information on the complete biodegradation of trifluorotoluenes is limited, studies on related fluorinated compounds suggest that they are generally persistent in the environment. The atmospheric half-life of benzotrifluoride is estimated to be around 35 days, primarily due to reactions with hydroxyl radicals.[1] Biodegradation of fluorinated organic compounds is a complex process, and the trifluoromethyl group is known for its recalcitrance.[2][3]

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration higher than that in the surrounding medium. The bioconcentration factor (BCF) is a key metric for assessing bioaccumulation potential in aquatic organisms. For α,α,α-trifluorotoluene, a BCF value of 110 has been estimated, suggesting a moderate potential for bioaccumulation in aquatic organisms.[1] Experimental studies with carp exposed to benzotrifluoride have reported BCF values ranging from 26 to 58.[1]

Soil Mobility

The mobility of trifluorotoluenes in soil is influenced by their adsorption to soil organic matter, which is quantified by the soil sorption coefficient (Koc). A higher Koc value indicates stronger adsorption and lower mobility. For benzotrifluoride, an estimated log Koc of 2.44 suggests low to moderate mobility in soil.[1] This indicates that trifluorotoluenes are likely to be retained in the upper soil layers and have a lower potential to leach into groundwater compared to more mobile compounds.

Table 1: Environmental Fate Parameters for α,α,α-Trifluorotoluene (Benzotrifluoride)

ParameterValueReference
Atmospheric Half-life~35 days[1]
Bioconcentration Factor (BCF)110 (estimated)[1]
26 - 58 (experimental, carp)[1]
Log Koc2.44 (estimated)[1]

Ecotoxicity

The ecotoxicity of trifluorotoluenes has been evaluated in various aquatic organisms, representing different trophic levels. The available data primarily focuses on acute toxicity, with endpoints such as LC50 (lethal concentration for 50% of the population) for fish and EC50 (effective concentration for 50% of the population) for invertebrates and algae.

Aquatic Ecotoxicity

Studies on α,α,α-trifluorotoluene and its para-chloro derivative indicate that these compounds are toxic to aquatic life.

Table 2: Acute Ecotoxicity of Trifluorotoluenes to Aquatic Organisms

CompoundSpeciesEndpointValue (mg/L)Exposure TimeReference
α,α,α-TrifluorotolueneOryzias latipes (Japanese rice fish)LC5019.496 h[4]
α,α,α-TrifluorotolueneDaphnia magna (Water flea)EC503.1148 h[5]
α,α,α-TrifluorotoluenePseudokirchneriella subcapitata (Green algae)EC505.472 h[5]
p-Chloro-α,α,α-trifluorotolueneDanio rerio (Zebrafish)LC50396 h[6]
p-Chloro-α,α,α-trifluorotolueneLepomis macrochirus (Bluegill sunfish)LC5011.5 - 15.848 h[6]
p-Chloro-α,α,α-trifluorotolueneDaphnia magna (Water flea)EC50248 h[6]

Experimental Protocols

The ecotoxicity data presented in this guide are typically generated following standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and laboratories.

Algal Growth Inhibition Test (OECD 201)

This test assesses the effects of a substance on the growth of freshwater microalgae.

  • Test Organism: Pseudokirchneriella subcapitata or other suitable green algae species.

  • Principle: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance over a 72-hour period. The inhibition of growth is determined by measuring the algal biomass (e.g., cell count, fluorescence) at different time points and comparing it to control cultures.

  • Endpoint: The primary endpoint is the EC50, the concentration that causes a 50% reduction in growth rate or yield. The No Observed Effect Concentration (NOEC) is also determined.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test evaluates the acute toxicity of a substance to daphnids, a key component of freshwater ecosystems.

  • Test Organism: Daphnia magna.

  • Principle: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint: The main endpoint is the EC50, the concentration that causes immobilization in 50% of the daphnids.

Fish, Acute Toxicity Test (OECD 203)

This test determines the lethal concentration of a substance to fish.

  • Test Organism: Zebrafish (Danio rerio), Rainbow trout (Oncorhynchus mykiss), or other recommended species.

  • Principle: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours. Mortality is recorded at regular intervals.

  • Endpoint: The primary endpoint is the LC50, the concentration that is lethal to 50% of the test fish.

Experimental_Workflow cluster_preparation Test Preparation cluster_exposure Exposure Phase cluster_analysis Data Analysis A Test Substance (Trifluorotoluene) B Stock Solution Preparation A->B Dissolve in appropriate solvent C Serial Dilutions B->C Dilute to test concentrations D Algae (OECD 201) C->D Expose organisms E Daphnia magna (OECD 202) C->E Expose organisms F Fish (OECD 203) C->F Expose organisms G Observation & Data Collection D->G Monitor for effects (growth inhibition, immobilization, mortality) E->G Monitor for effects (growth inhibition, immobilization, mortality) F->G Monitor for effects (growth inhibition, immobilization, mortality) H Statistical Analysis (EC50, LC50, NOEC) G->H I Ecotoxicity Profile H->I

Figure 1: Generalized workflow for aquatic ecotoxicity testing.

Potential Mechanisms of Toxicity and Signaling Pathways

The precise molecular mechanisms underlying the toxicity of trifluorotoluenes are not yet fully elucidated. However, based on the known toxicological profiles of related fluorinated aromatic compounds and solvents, several potential pathways can be inferred.

Oxidative Stress

A common mechanism of toxicity for many xenobiotics is the induction of oxidative stress. This occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense systems, leading to damage to lipids, proteins, and DNA. The metabolism of aromatic compounds can generate reactive intermediates that contribute to ROS formation.

Oxidative_Stress_Pathway cluster_exposure Exposure cluster_cellular_response Cellular Response cluster_defense Cellular Defense TFT Trifluorotoluene Metabolism Metabolism (e.g., CYP450) TFT->Metabolism ROS Increased ROS (Reactive Oxygen Species) Metabolism->ROS OxidativeDamage Oxidative Damage (Lipid peroxidation, DNA damage) ROS->OxidativeDamage Antioxidants Antioxidant Defenses (e.g., GSH, SOD) ROS->Antioxidants Quenched by CellDeath Cell Death (Apoptosis/Necrosis) OxidativeDamage->CellDeath

Figure 2: Inferred oxidative stress pathway for trifluorotoluene toxicity.
Activation of Stress-Responsive Signaling Pathways

Exposure to chemical stressors can activate intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. These pathways play crucial roles in regulating cellular responses to stress, including inflammation, apoptosis, and the expression of antioxidant and detoxification enzymes. While direct evidence for the activation of these pathways by trifluorotoluenes is lacking, their involvement is a plausible mechanism of toxicity based on studies of other aromatic hydrocarbons.

Stress_Response_Pathways cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway TFT Trifluorotoluene CellularStress Cellular Stress (e.g., Oxidative Stress) TFT->CellularStress MAPK MAPK Activation (JNK, p38, ERK) CellularStress->MAPK Nrf2 Nrf2 Activation CellularStress->Nrf2 AP1 AP-1 Activation MAPK->AP1 Inflammation Inflammation AP1->Inflammation Apoptosis Apoptosis AP1->Apoptosis ARE ARE Binding Nrf2->ARE AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantGenes Detoxification Detoxification AntioxidantGenes->Detoxification

Figure 3: Potential involvement of MAPK and Nrf2 signaling pathways.

Conclusion and Future Directions

The available data indicate that trifluorotoluenes, particularly α,α,α-trifluorotoluene and its para-chloro derivative, exhibit moderate to high acute toxicity to aquatic organisms. Their persistence in the environment and potential for bioaccumulation warrant careful consideration in their application and disposal. While the precise molecular mechanisms of their toxicity are yet to be fully elucidated, the induction of oxidative stress and the activation of cellular stress response pathways are plausible mechanisms.

Further research is needed to:

  • Generate a more comprehensive ecotoxicity dataset for a wider range of trifluorotoluene isomers and across different trophic levels, including chronic toxicity studies.

  • Investigate the biodegradation pathways and rates of trifluorotoluenes in various environmental compartments.

  • Elucidate the specific molecular signaling pathways affected by trifluorotoluene exposure to better understand their mechanisms of toxicity.

A deeper understanding of the environmental impact and ecotoxicity of trifluorotoluenes will enable the development of safer alternatives and the implementation of appropriate risk management strategies in the pharmaceutical and chemical industries.

References

Methodological & Application

Applications of 2,3,4-Trifluorotoluene in Agrochemical Development: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,4-Trifluorotoluene and its derivatives, particularly 2,3,4-trifluoroaniline, have emerged as crucial building blocks in the synthesis of modern agrochemicals. The unique physicochemical properties imparted by the trifluorinated phenyl moiety, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target sites, make these compounds highly valuable in the development of potent and selective fungicides, herbicides, and insecticides. This document provides a detailed overview of the applications of this compound-derived compounds in agrochemical development, complete with experimental protocols and quantitative data for a representative class of fungicides.

Application Notes

The primary application of this compound in the agrochemical sector lies in its conversion to key intermediates, most notably 2,3,4-trifluoroaniline. This aniline derivative serves as a versatile precursor for a range of active ingredients. While the direct use of this compound is less common, its role as a foundational chemical for more complex fluorinated structures is indispensable.

One significant application is in the development of novel fungicides. For instance, N-acyl-N-(2,3,4-trifluorophenyl) propionic acid ester compounds, synthesized from 2,3,4-trifluoroaniline, have demonstrated significant fungicidal activity against economically important plant pathogens. These compounds have shown efficacy comparable to established fungicides like carbendazim against diseases such as wheat sheath blight and cucumber gray mold, with a prevention effect of over 70%.[1]

The trifluorinated phenyl ring in these molecules is critical for their biological activity. It is believed to enhance the compound's ability to penetrate the fungal cell membrane and interact with its target protein, thereby disrupting essential cellular processes.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative N-acyl-N-(2,3,4-trifluorophenyl) propionic acid ester fungicide, based on synthetic routes described for analogous compounds.

Protocol 1: Synthesis of N-(2,3,4-trifluorophenyl)-2-chloropropionamide

This protocol outlines the synthesis of a key intermediate for the final fungicidal compound.

Materials:

  • 2,3,4-Trifluoroaniline

  • 2-Chloropropionyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2,3,4-trifluoroaniline (1.0 eq) in dichloromethane.

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add 2-chloropropionyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure N-(2,3,4-trifluorophenyl)-2-chloropropionamide.

Protocol 2: Synthesis of N-acyl-N-(2,3,4-trifluorophenyl) propionic acid ester

This protocol describes the final step in synthesizing the target fungicidal compound.

Materials:

  • N-(2,3,4-trifluorophenyl)-2-chloropropionamide (from Protocol 1)

  • Substituted phenol or alcohol (e.g., 4-chlorophenol)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • To a solution of N-(2,3,4-trifluorophenyl)-2-chloropropionamide (1.0 eq) in dimethylformamide, add the substituted phenol or alcohol (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80-100°C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to obtain the final N-acyl-N-(2,3,4-trifluorophenyl) propionic acid ester.

Data Presentation

The following table summarizes the fungicidal activity of a representative N-acyl-N-(2,3,4-trifluorophenyl) propionic acid ester compound against common plant pathogens.

CompoundTarget PathogenEfficacy (%)[1]
N-acyl-N-(2,3,4-trifluorophenyl) propionic acid esterWheat Sheath Blight>70
N-acyl-N-(2,3,4-trifluorophenyl) propionic acid esterCucumber Gray Mold>70
Carbendazim (Reference)Various FungiHigh

Visualizations

Diagram 1: General Synthesis Workflow

Synthesis_Workflow 2_3_4_TFT This compound 2_3_4_TFA 2,3,4-Trifluoroaniline 2_3_4_TFT->2_3_4_TFA Nitration, Reduction Intermediate N-(2,3,4-trifluorophenyl)- 2-chloropropionamide 2_3_4_TFA->Intermediate Acylation with 2-chloropropionyl chloride Final_Product N-acyl-N-(2,3,4-trifluorophenyl) propionic acid ester (Fungicide) Intermediate->Final_Product Condensation with substituted phenol/alcohol

Caption: General synthetic pathway from this compound to the target fungicide.

Diagram 2: Postulated Mode of Action - Fungal Cell Disruption

Mode_of_Action cluster_fungal_cell Fungal Cell Cell_Membrane Cell Membrane Target_Protein Target Protein (e.g., in respiration or signal transduction) Cellular_Processes Essential Cellular Processes Target_Protein->Cellular_Processes Disruption Cell_Death Fungal Cell Death Cellular_Processes->Cell_Death Leads to Fungicide N-acyl-N-(2,3,4-trifluorophenyl) propionic acid ester Fungicide->Cell_Membrane Penetration Fungicide->Target_Protein Binding & Inhibition

Caption: Postulated mode of action involving disruption of essential fungal cellular processes.

References

Application Notes & Protocols: 2,3,4-Trifluorotoluene as a Precursor for Novel Fluorinated Aromatic Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,3,4-Trifluorotoluene is a fluorinated aromatic compound that holds potential as a building block for the synthesis of specialty polymers. The introduction of fluorine atoms into a polymer backbone can significantly enhance its properties, including thermal stability, chemical resistance, and dielectric performance, while lowering moisture absorption and the dielectric constant. These characteristics are highly desirable in advanced materials for microelectronics, aerospace, and specialty coatings.

This document outlines a proposed synthetic pathway for the utilization of this compound as a precursor for a novel fluorinated polyimide. The protocols provided are based on established chemical transformations and polymerization methodologies for structurally similar fluorinated monomers. While this compound is not a conventional monomer precursor, the following sections detail a chemically sound, albeit novel, route to a high-performance polymer.

Proposed Synthetic Pathway Overview

The proposed route involves a multi-step synthesis to convert this compound into a novel biphenyltetracarboxylic dianhydride monomer. This monomer can then be polymerized with a commercially available aromatic diamine to yield a fluorinated polyimide.

G cluster_0 Monomer Synthesis cluster_1 Polymerization A This compound B 2,3,4-Trifluorobenzoic Acid A->B Oxidation C 5-Iodo-2,3,4-trifluorobenzoic Acid B->C Iodination D 2,2',3,3',4,4'-Hexafluorobiphenyl-5,5'-dicarboxylic Acid C->D Ullmann Coupling E 2,2',3,3',4,4'-Hexafluorobiphenyl-5,5'-dicarboxylic Dianhydride (Novel Monomer) D->E Dehydration/Anhydride Formation G Poly(amic acid) Precursor E->G F 4,4'-Oxydianiline (ODA) F->G + H Fluorinated Polyimide G->H Thermal or Chemical Imidization

Caption: Proposed synthetic pathway from this compound to a novel fluorinated polyimide.

Experimental Protocols

Part 1: Synthesis of 2,2',3,3',4,4'-Hexafluorobiphenyl-5,5'-dicarboxylic Dianhydride Monomer

This section details the proposed multi-step synthesis of the novel dianhydride monomer from this compound.

Step 1.1: Oxidation of this compound to 2,3,4-Trifluorobenzoic Acid

The methyl group of this compound is oxidized to a carboxylic acid.

  • Materials:

    • This compound

    • Potassium permanganate (KMnO₄)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Deionized water

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (1 equivalent).

    • Add a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to 80-90°C.

    • Slowly add potassium permanganate (3 equivalents) in portions to control the exothermic reaction.

    • After the addition is complete, continue heating and stirring for 4-6 hours until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct.

    • Wash the filter cake with a small amount of hot water.

    • Combine the filtrate and washings, and cool in an ice bath.

    • Acidify the filtrate with concentrated hydrochloric acid until a white precipitate forms (pH ~2).

    • Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum to yield 2,3,4-trifluorobenzoic acid.

Step 1.2: Iodination of 2,3,4-Trifluorobenzoic Acid

A halogen is introduced onto the aromatic ring, which is necessary for the subsequent coupling reaction. Direct iodination at the 5-position is a feasible approach.[1][2]

  • Materials:

    • 2,3,4-Trifluorobenzoic acid

    • Iodic acid (HIO₃)

    • Acetic acid (glacial)

    • Acetic anhydride

    • Sulfuric acid (concentrated)

    • Sodium sulfite (Na₂SO₃)

  • Protocol:

    • In a three-necked flask, suspend 2,3,4-trifluorobenzoic acid (1 equivalent) and iodic acid (0.5 equivalents) in a mixture of glacial acetic acid and acetic anhydride.

    • Cool the mixture in an ice bath.

    • Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 10°C.

    • After the addition, stir the reaction mixture at room temperature for 1 hour, then heat to 45-50°C for 2 hours.

    • Cool the reaction mixture and pour it into an aqueous solution of sodium sulfite to reduce any excess iodine species.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to obtain 5-iodo-2,3,4-trifluorobenzoic acid.

Step 1.3: Ullmann Coupling to form 2,2',3,3',4,4'-Hexafluorobiphenyl-5,5'-dicarboxylic Acid

The Ullmann reaction is a classic method for forming carbon-carbon bonds between two aryl halides using copper.[3][4][5][6]

  • Materials:

    • 5-Iodo-2,3,4-trifluorobenzoic acid

    • Copper powder (activated)

    • Dimethylformamide (DMF, anhydrous)

  • Protocol:

    • In a flame-dried flask under a nitrogen atmosphere, add 5-iodo-2,3,4-trifluorobenzoic acid (1 equivalent) and activated copper powder (2 equivalents).

    • Add anhydrous DMF as the solvent.

    • Heat the mixture to 150-160°C and stir for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • After completion, cool the reaction mixture and filter to remove the copper salts.

    • Pour the filtrate into acidified water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary for purification.

Step 1.4: Formation of the Dianhydride

The final step in monomer synthesis is the dehydration of the dicarboxylic acid to form the dianhydride.

  • Materials:

    • 2,2',3,3',4,4'-Hexafluorobiphenyl-5,5'-dicarboxylic acid

    • Acetic anhydride

    • Pyridine (catalyst)

  • Protocol:

    • Suspend the dicarboxylic acid in an excess of acetic anhydride.

    • Add a catalytic amount of pyridine.

    • Heat the mixture to reflux (around 140°C) for 4-6 hours.

    • Cool the reaction mixture, and the dianhydride should precipitate.

    • Collect the solid by filtration, wash with dry hexane or ether, and dry under vacuum.

Part 2: Synthesis of Fluorinated Polyimide

This section describes the polymerization of the novel dianhydride with a commercially available diamine, 4,4'-oxydianiline (ODA), via a two-step thermal imidization process.[7][8]

Step 2.1: Synthesis of Poly(amic acid) (PAA) Precursor

G cluster_0 PAA Synthesis Workflow A Dissolve Diamine (ODA) in DMAc B Add Dianhydride Monomer A->B C Stir at Room Temperature (24h under N2) B->C D Viscous Poly(amic acid) Solution C->D

Caption: Workflow for the synthesis of the poly(amic acid) precursor.

  • Materials:

    • 2,2',3,3',4,4'-Hexafluorobiphenyl-5,5'-dicarboxylic dianhydride (synthesized in Part 1)

    • 4,4'-Oxydianiline (ODA, high purity)

    • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Protocol:

    • In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve ODA (1 equivalent) in anhydrous DMAc to form a clear solution.

    • Slowly add the dianhydride monomer (1 equivalent) in solid form to the stirred diamine solution.

    • Rinse the container used for the dianhydride with a small amount of DMAc and add it to the reaction flask to ensure complete transfer.

    • Continue stirring at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.

Step 2.2: Thermal Imidization to Polyimide Film

  • Protocol:

    • Cast the viscous poly(amic acid) solution onto a clean glass substrate.

    • Place the coated substrate in a programmable oven.

    • Perform a step-wise curing process under a nitrogen atmosphere:

      • 100°C for 1 hour

      • 150°C for 30 minutes

      • 200°C for 30 minutes

      • 250°C for 30 minutes

      • 300°C for 1 hour

    • After cooling to room temperature, the polyimide film can be peeled from the glass substrate.

Data Presentation: Expected Properties

The following tables summarize the expected properties of the novel fluorinated polyimide based on data from structurally similar polymers found in the literature. These values are estimates and would require experimental verification.

Table 1: Thermal Properties of a Representative Fluorinated Polyimide

PropertyExpected Value
Glass Transition Temperature (Tg)> 280 °C
5% Weight Loss Temperature (Td5) in N₂> 500 °C
10% Weight Loss Temperature (Td10) in N₂> 520 °C
Char Yield at 800°C in N₂> 55%

Data compiled from analogous fluorinated polyimides.[9][10]

Table 2: Mechanical and Dielectric Properties of a Representative Fluorinated Polyimide

PropertyExpected Value
Tensile Strength80 - 100 MPa
Tensile Modulus2.0 - 3.5 GPa
Elongation at Break4 - 9 %
Dielectric Constant (1 MHz)2.6 - 2.9
Water Absorption< 0.5 %

Data compiled from analogous fluorinated polyimides.[9][10]

Conclusion

The proposed synthetic route offers a viable, though unproven, method for leveraging this compound as a precursor for a novel, high-performance fluorinated polyimide. The detailed protocols provide a solid foundation for researchers to explore this new class of materials. The expected properties, based on analogous polymers, suggest that the resulting polyimide would be a promising candidate for applications requiring excellent thermal stability, low dielectric constant, and good mechanical integrity. Experimental validation of this proposed pathway is encouraged to fully characterize this novel polymer and its potential applications.

References

Synthetic Protocols for the Derivatization of 2,3,4-Trifluorotoluene: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the derivatization of 2,3,4-trifluorotoluene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluorinated benzene ring. The following protocols for nitration, bromination, Friedel-Crafts acylation, and formylation are based on established chemical principles and analogous reactions reported in the scientific literature.

Overview of Derivatization Strategies

The electron-withdrawing nature of the three fluorine atoms on the aromatic ring deactivates it towards electrophilic aromatic substitution. However, functionalization can be achieved under specific reaction conditions. The directing effects of the substituents (three fluorine atoms and a methyl group) will influence the regioselectivity of these reactions.

Data Presentation: A Comparative Overview of Derivatization Reactions

The following table summarizes the expected products and reaction conditions for the derivatization of this compound. Please note that yields are estimates based on similar transformations and may require optimization for this specific substrate.

Derivatization ReactionReagents and ConditionsExpected Major ProductKey Considerations
Nitration Conc. HNO₃, Conc. H₂SO₄, 0-25 °C5-Nitro-2,3,4-trifluorotolueneCareful temperature control is crucial to prevent over-nitration and side reactions. The strong electron-withdrawing effect of the fluorine atoms directs the nitro group to the C5 position.
Bromination Br₂, FeBr₃, CCl₄, reflux5-Bromo-2,3,4-trifluorotolueneAnhydrous conditions are essential. The use of a Lewis acid catalyst is necessary to activate the bromine for substitution on the deactivated ring.
Friedel-Crafts Acylation Acyl chloride, AlCl₃, CS₂, reflux5-Acyl-2,3,4-trifluorotolueneThis reaction is challenging on highly deactivated rings. A stoichiometric amount of a strong Lewis acid is required. The reaction may require elevated temperatures and longer reaction times.
Formylation (Vilsmeier-Haack) POCl₃, DMF, 0 °C to 100 °C2,3,4-Trifluoro-5-methylbenzaldehydeThe Vilsmeier-Haack reaction is generally effective for electron-rich arenes. For electron-deficient substrates like this compound, harsher conditions (higher temperatures) may be necessary.

Experimental Protocols

Nitration of this compound

This protocol describes the synthesis of 5-nitro-2,3,4-trifluorotoluene using a standard nitrating mixture.

Workflow for Nitration

G cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Purification H2SO4 Conc. H₂SO₄ Mix Nitrating Mixture (NO₂⁺ formation) H2SO4->Mix cool HNO3 Conc. HNO₃ HNO3->Mix add slowly Reaction Reaction at 0-25 °C Mix->Reaction TFT This compound TFT->Reaction Quench Quench with ice-water Reaction->Quench Extract Extract with Et₂O Quench->Extract Wash Wash with aq. NaHCO₃ Extract->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Product 5-Nitro-2,3,4-trifluorotoluene Evaporate->Product

Caption: Workflow for the nitration of this compound.

Materials:

  • This compound

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (20 mL) to 0 °C in an ice bath.

  • Slowly add concentrated nitric acid (10 mL) to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • To this nitrating mixture, add this compound (5.0 g, 34.2 mmol) dropwise over 30 minutes, ensuring the reaction temperature does not exceed 25 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water (50 mL), followed by saturated aqueous sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 5-nitro-2,3,4-trifluorotoluene.

Bromination of this compound

This protocol outlines the bromination of this compound using bromine and a Lewis acid catalyst.

Reaction Scheme for Bromination

G TFT This compound Br2 + Br₂ TFT->Br2 FeBr3 FeBr₃ (cat.) CCl₄, reflux Br2->FeBr3 Product 5-Bromo-2,3,4-trifluorotoluene FeBr3->Product

Caption: Bromination of this compound.

Materials:

  • This compound

  • Bromine

  • Anhydrous iron(III) bromide (FeBr₃)

  • Carbon tetrachloride (CCl₄)

  • 10% Aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add this compound (5.0 g, 34.2 mmol) and carbon tetrachloride (50 mL).

  • Add anhydrous iron(III) bromide (0.5 g, 1.7 mmol) to the solution.

  • From the dropping funnel, add a solution of bromine (5.7 g, 35.9 mmol) in carbon tetrachloride (10 mL) dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by carefully adding 10% aqueous sodium thiosulfate solution until the bromine color disappears.

  • Separate the organic layer, and extract the aqueous layer with carbon tetrachloride (2 x 20 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain 5-bromo-2,3,4-trifluorotoluene.

Friedel-Crafts Acylation of this compound (Proposed Protocol)

This is a proposed protocol for the Friedel-Crafts acylation of this compound, which is expected to be challenging due to the deactivated nature of the substrate.

Logical Flow for Friedel-Crafts Acylation

G Start Start Mix Mix Acyl Chloride and AlCl₃ in CS₂ at 0 °C Start->Mix Add_TFT Add this compound Mix->Add_TFT Reflux Reflux the mixture Add_TFT->Reflux Monitor Monitor reaction (GC-MS) Reflux->Monitor Monitor->Reflux Incomplete Workup Aqueous work-up Monitor->Workup Reaction complete Purify Purification Workup->Purify End End Purify->End

Caption: Proposed workflow for Friedel-Crafts acylation.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂)

  • Dilute hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (6.8 g, 51.3 mmol) in carbon disulfide (50 mL).

  • Cool the suspension to 0 °C and slowly add acetyl chloride (2.8 g, 35.9 mmol).

  • To this mixture, add this compound (5.0 g, 34.2 mmol) dropwise.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the progress by GC-MS.

  • After completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purify the product by column chromatography or distillation to yield 5-acetyl-2,3,4-trifluorotoluene.

Formylation of this compound via Vilsmeier-Haack Reaction (Proposed Protocol)

This proposed protocol describes the formylation of this compound, which may require forcing conditions.

Vilsmeier-Haack Reaction Pathway

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction Reaction at elevated temp. Vilsmeier_Reagent->Reaction TFT This compound TFT->Reaction Hydrolysis Aqueous Hydrolysis Reaction->Hydrolysis Product 2,3,4-Trifluoro-5- methylbenzaldehyde Hydrolysis->Product

Application Notes and Protocols: The Role of 2,3,4-Trifluorotoluene in Material Science Innovations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 2,3,4-trifluorotoluene and its derivatives in the synthesis of advanced materials, particularly high-performance polymers and liquid crystals. The unique electronic properties conferred by the trifluorinated phenyl motif make these compounds valuable building blocks in material science.

Introduction to this compound in Material Science

This compound is a fluorinated aromatic compound that serves as a crucial intermediate in the synthesis of complex organic molecules. Its derivatives, such as 2,3,4-trifluorobenzaldehyde and 2,3,4-trifluorobenzoic acid, are pivotal in creating polymers and liquid crystals with enhanced properties. The incorporation of fluorine atoms into organic materials can significantly improve thermal stability, chemical resistance, and dielectric properties, making them suitable for demanding applications in electronics, aerospace, and biomedical fields.

The electron-withdrawing nature of the fluorine atoms in the 2, 3, and 4 positions of the toluene ring influences the reactivity of other functional groups, facilitating various chemical transformations. This allows for the precise design of monomers for polymerization and core structures for liquid crystals.

Application in High-Performance Polymers: Poly(arylene ether)s

Fluorinated poly(arylene ether)s (PAEs) are a class of high-performance thermoplastics known for their exceptional thermal and chemical stability, as well as their desirable dielectric properties. The introduction of trifluoromethyl groups, often derived from trifluorotoluene precursors, can enhance solubility without compromising thermal stability, and can lead to materials with low dielectric constants and low water absorption.

Representative Synthesis of a Fluorinated Poly(arylene ether)

A common route to synthesizing fluorinated PAEs involves the nucleophilic aromatic substitution polycondensation of a fluorinated bisphenol with an activated dihalide. A key monomer can be synthesized from derivatives of this compound. For instance, a bisphenol containing the 2,3,4-trifluorophenyl moiety can be reacted with an activated dihalide like 4,4'-difluorobenzophenone.

Quantitative Data for Representative Fluorinated Poly(arylene ether)s

The following table summarizes typical properties of poly(arylene ether)s containing trifluoromethylphenyl groups, showcasing the impact of fluorination on their performance.

Polymer ReferenceGlass Transition Temperature (Tg, °C)5% Weight Loss Temperature (TGA, °C) in N2Tensile Strength (MPa)Dielectric Constant (1 MHz)Water Absorption (%)
F-PAE-1259 - 281551 - 56182 - 912.69 - 2.850.59 - 0.68
F-PAE-2Up to 310Up to 490---
F-PAE-3Up to 300Up to 534---

Note: Data is compiled from studies on various fluorinated poly(arylene ether)s and is intended to be representative.

Experimental Protocol: Synthesis of a Fluorinated Poly(arylene ether)

This protocol describes a representative synthesis of a poly(arylene ether) via nucleophilic polycondensation.

Materials:

  • Bisphenol monomer containing a 2,3,4-trifluorophenyl group

  • 4,4'-Difluorobenzophenone

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

  • Methanol

  • Argon or Nitrogen gas

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware.

Procedure:

  • Setup: Assemble the reaction apparatus and ensure it is moisture-free by flame-drying under a flow of inert gas.

  • Charging the Reactor: To the three-neck flask, add the bisphenol monomer (10 mmol), 4,4'-difluorobenzophenone (10 mmol), and anhydrous K₂CO₃ (11 mmol).

  • Solvent Addition: Add DMAc (20 mL) and toluene (10 mL) to the flask.

  • Azeotropic Dehydration: Heat the mixture to reflux at approximately 140°C for 2-4 hours to remove water azeotropically with toluene, which is collected in the Dean-Stark trap.

  • Polymerization: After dehydration, slowly raise the temperature to 160-180°C to remove the toluene. Continue the polymerization at this temperature for 6-12 hours under a steady flow of inert gas. The viscosity of the solution will increase as the polymer forms.

  • Precipitation: Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary. Slowly pour the viscous polymer solution into a beaker containing vigorously stirred methanol (200 mL) to precipitate the polymer.

  • Purification: Filter the fibrous polymer precipitate and wash it thoroughly with hot water and then with methanol to remove any residual salts and solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 120°C for 24 hours.

Characterization: The resulting polymer can be characterized by:

  • FTIR and NMR spectroscopy: To confirm the chemical structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

Application in Liquid Crystal Technology

Derivatives of this compound, particularly 2,3,4-trifluorobenzaldehyde, are valuable intermediates in the synthesis of liquid crystals. The trifluorophenyl group can impart desirable properties such as high polarity, which influences the dielectric anisotropy, a key parameter for display applications.

Representative Synthesis of a Liquid Crystal

A common synthetic route to liquid crystals involves the formation of a Schiff base by the condensation of an aldehyde with an amine. 2,3,4-Trifluorobenzaldehyde can be used as a core component in such syntheses.

Quantitative Data for Representative Fluorinated Liquid Crystals

The following table presents typical phase transition temperatures for liquid crystals containing a trifluoromethylphenyl moiety.

Compound ReferenceCrystal to Nematic/Smectic Transition (°C)Nematic/Smectic to Isotropic Transition (°C)
F-LC-1140226.2
F-LC-2-267

Note: Data is compiled from studies on various fluorinated liquid crystals and is intended to be representative.

Experimental Protocol: Synthesis of a Schiff Base Liquid Crystal

This protocol outlines the synthesis of a Schiff base liquid crystal using 2,3,4-trifluorobenzaldehyde.

Materials:

  • 2,3,4-Trifluorobenzaldehyde

  • 4-Alkoxyaniline

  • Absolute Ethanol

  • Piperidine (catalyst)

Equipment:

  • Round-bottom flask with a reflux condenser.

  • Magnetic stirrer with a hotplate.

  • Standard laboratory glassware.

Procedure:

  • Reactant Dissolution: In the round-bottom flask, dissolve 2,3,4-trifluorobenzaldehyde (10 mmol) and the 4-alkoxyaniline (10 mmol) in absolute ethanol (50 mL).

  • Catalyst Addition: Add a few drops of piperidine to the solution.

  • Reaction: Reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Crystallization: Upon completion of the reaction, cool the mixture to room temperature. The product will often crystallize out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation to induce crystallization.

  • Isolation and Purification: Collect the crystalline product by vacuum filtration and wash it with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, hexane).

  • Drying: Dry the purified product in a desiccator.

Characterization: The synthesized liquid crystal can be characterized by:

  • FTIR and NMR spectroscopy: To confirm the molecular structure.

  • Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM): To determine the phase transition temperatures and identify the liquid crystalline phases.

Visualizations

Synthesis_of_Fluorinated_Polyarylene_Ether cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization 2_3_4_Trifluorotoluene This compound Derivative Functionalized Derivative (e.g., Bisphenol) 2_3_4_Trifluorotoluene->Derivative Multi-step Synthesis Monomers Bisphenol Monomer + 4,4'-Difluorobenzophenone Derivative->Monomers Polymerization_Step Nucleophilic Aromatic Substitution Polycondensation Monomers->Polymerization_Step Polymer Fluorinated Poly(arylene ether) Polymerization_Step->Polymer

Caption: Workflow for the synthesis of a fluorinated poly(arylene ether).

Synthesis_of_Schiff_Base_Liquid_Crystal cluster_Starting_Materials Starting Materials cluster_Reaction Reaction Aldehyde 2,3,4-Trifluorobenzaldehyde Condensation Schiff Base Condensation (Ethanol, Piperidine) Aldehyde->Condensation Amine 4-Alkoxyaniline Amine->Condensation Liquid_Crystal Fluorinated Schiff Base Liquid Crystal Condensation->Liquid_Crystal

Caption: Synthesis of a fluorinated Schiff base liquid crystal.

Application Notes and Protocols for Reactions Involving 2,3,4-Trifluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for several key chemical transformations involving 2,3,4-trifluorotoluene. This versatile fluorinated building block is a valuable starting material in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] The protocols outlined below are based on established methodologies for analogous compounds and provide a robust starting point for laboratory synthesis.

General Experimental Workflow

The following diagram illustrates a general workflow for the reactions described in this document. Specific conditions and steps will vary depending on the reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents Prepare Reagents and Solvents setup_glassware Assemble and Dry Glassware prep_reagents->setup_glassware add_reagents Add this compound and other reagents setup_glassware->add_reagents set_conditions Set Reaction Conditions (Temperature, Atmosphere) add_reagents->set_conditions run_reaction Run Reaction and Monitor Progress (TLC/GC) set_conditions->run_reaction quench Quench Reaction run_reaction->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

General laboratory workflow for chemical synthesis.

Nitration of this compound

Nitration of trifluorotoluene derivatives is a key step in the synthesis of various intermediates. The following protocol is adapted from procedures for similar fluorinated aromatic compounds.[2][3]

Experimental Protocol

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (98%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 1.0 equivalent of this compound to 0°C in an ice bath.

  • Slowly add 3.5 equivalents of concentrated sulfuric acid while maintaining the temperature at 0°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 1.0 equivalent of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the stirred solution of this compound over 1.5 hours, ensuring the reaction temperature does not exceed 5°C.[4]

  • After the addition is complete, let the reaction warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Data Presentation
ReactantMolar RatioKey ParametersProductExpected Yield
This compound1.0Temperature: 0-5°C, Reaction Time: 4-5 hours2,3,4-Trifluoro-5-nitrotoluene~98% (crude)
Conc. H₂SO₄4.5
Conc. HNO₃1.1

Yield is based on similar nitration reactions of fluorinated benzotrichlorides and may vary.[4]

Nitration Pathway

G TFT This compound NitroTFT 2,3,4-Trifluoro-5-nitrotoluene TFT->NitroTFT H₂SO₄, HNO₃

Nitration of this compound.

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[5][6][7] This protocol describes the coupling of a halogenated this compound derivative with an amine. A bromo-derivative of this compound is used here as bromides are generally more reactive than chlorides in this coupling.

Experimental Protocol

Materials:

  • 5-Bromo-2,3,4-trifluorotoluene

  • Amine (e.g., Aniline or Morpholine)

  • Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • Phosphine Ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To a flame-dried Schlenk tube, add 5-bromo-2,3,4-trifluorotoluene (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 80-110°C for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation
Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Product
5-Bromo-2,3,4-trifluorotolueneAnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene10018N-phenyl-5-(2,3,4-trifluorotolyl)amine
5-Bromo-2,3,4-trifluorotolueneMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (2.0)TolueneReflux64-(5-(2,3,4-trifluorotolyl))morpholine

Conditions are based on general Buchwald-Hartwig protocols and may require optimization.[8]

Buchwald-Hartwig Amination Pathway

G cluster_conditions Conditions BromoTFT 5-Bromo-2,3,4-trifluorotoluene Product 5-(R₂N)-2,3,4-trifluorotoluene BromoTFT->Product Amine R₂NH Amine->Product catalyst Pd Catalyst Ligand, Base

Buchwald-Hartwig amination of a bromo-trifluorotoluene.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation.[9][10][11] This protocol outlines the coupling of a bromo-derivative of this compound with a boronic acid.

Experimental Protocol

Materials:

  • 5-Bromo-2,3,4-trifluorotoluene

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a pressure tube, combine 5-bromo-2,3,4-trifluorotoluene (1.0 equiv.), the arylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Seal the tube and purge with argon.

  • Heat the reaction mixture to 80°C for 3-5 hours.[12]

  • Cool the reaction to room temperature, dilute with water, and extract with dichloromethane (3 x 25 mL).[12]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography.

Data Presentation
Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Product
5-Bromo-2,3,4-trifluorotoluenePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O803-55-Phenyl-2,3,4-trifluorotoluene

Conditions are based on a general Suzuki coupling protocol and may need optimization.[12]

Suzuki-Miyaura Coupling Pathway

G cluster_conditions Conditions BromoTFT 5-Bromo-2,3,4-trifluorotoluene Product 5-Aryl-2,3,4-trifluorotoluene BromoTFT->Product BoronicAcid Ar-B(OH)₂ BoronicAcid->Product catalyst Pd(PPh₃)₄, K₂CO₃

Suzuki-Miyaura coupling of a bromo-trifluorotoluene.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on this compound activate the ring for nucleophilic aromatic substitution. The following is a general protocol for reaction with an alkoxide.

Experimental Protocol

Materials:

  • This compound

  • Sodium Methoxide (NaOMe)

  • Anhydrous Methanol (MeOH) or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous methanol or DMF in a round-bottom flask under an inert atmosphere.

  • Add sodium methoxide (1.5 equiv.) portion-wise at room temperature.[6]

  • Heat the reaction mixture to 60-70°C and stir for 3-5 hours, monitoring by TLC.[6]

  • After cooling, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Data Presentation
SubstrateNucleophileEquiv.SolventTemp (°C)Time (h)Product (major isomer)
This compoundNaOMe1.5MeOH60-703-52,3-Difluoro-4-methoxytoluene

The regioselectivity of the substitution will depend on the relative activation of the different C-F bonds.

SNAr Pathway

G TFT This compound Product Substituted Product TFT->Product Nu⁻

Nucleophilic aromatic substitution on this compound.

Directed Ortho-Lithiation

Directed ortho-lithiation allows for regioselective functionalization of aromatic rings.[13] The fluorine and methyl groups on this compound can direct lithiation. This protocol describes a general procedure.

Experimental Protocol

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Electrophile (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • In a flame-dried, three-necked flask under argon, dissolve this compound (1.0 equiv.) in anhydrous THF.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.1 equiv.) dropwise, maintaining the temperature at -78°C.

  • Stir the mixture at -78°C for 1-2 hours.

  • Add the electrophile (e.g., DMF, 1.2 equiv.) dropwise at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation
SubstrateLithiating AgentElectrophileSolventTemp (°C)Time (h)Product
This compoundn-BuLiDMFTHF-78 to RT122,3,4-Trifluoro-5-methylbenzaldehyde

The regioselectivity of lithiation will be influenced by the directing ability of the fluorine and methyl groups.

Ortho-Lithiation Pathway

G TFT This compound Lithiate Lithiated Intermediate TFT->Lithiate n-BuLi, -78°C Product Functionalized Product Lithiate->Product Electrophile (E⁺)

Directed ortho-lithiation of this compound.

References

Application Notes and Protocols for the Industrial Synthesis of 2,3,4-Trifluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of plausible industrial-scale synthesis routes for 2,3,4-Trifluorotoluene, a key intermediate in the pharmaceutical and agrochemical industries.[1] Two primary synthetic pathways are detailed: the methylation of 2,3,4-trifluoroaniline via a diazonium intermediate and the halogen exchange fluorination of a dichlorotoluene precursor. This document includes detailed experimental protocols, scale-up considerations, safety protocols, and quantitative data to guide researchers and chemical engineers in the development of robust and efficient manufacturing processes for this important fluorinated building block.

Introduction

This compound is a valuable specialty chemical intermediate used in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The unique substitution pattern of the fluorine atoms on the toluene ring imparts specific electronic and lipophilic properties that can enhance the biological activity and pharmacokinetic profiles of target molecules. The industrial production of this compound requires careful consideration of reaction conditions, scalability, safety, and cost-effectiveness. This document outlines two feasible synthetic strategies for its large-scale production.

Proposed Industrial Synthesis Routes

Two viable routes for the industrial synthesis of this compound are presented below, each with distinct advantages and challenges.

Route A: From 2,3,4-Trifluoroaniline via Diazotization and Methylation

This route utilizes the readily available starting material 2,3,4-trifluoroaniline. The synthesis proceeds in two main steps: the formation of a diazonium salt, followed by a methylation reaction.

Route B: From Dichlorotoluene via Halogen Exchange (Halex) Fluorination

This classic industrial method for producing fluoroaromatics involves the substitution of chlorine atoms with fluorine using an inorganic fluoride salt. A plausible starting material is 3,4-dichlorotoluene, which would undergo a two-step fluorination process.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the proposed synthesis routes. The data is derived from analogous reactions reported in the literature and patents and should be optimized for specific plant conditions.

Table 1: Key Reaction Parameters for Route A (from 2,3,4-Trifluoroaniline)

ParameterStep 1: DiazotizationStep 2: Methylation
Starting Material 2,3,4-TrifluoroanilineAryl Diazonium Salt Intermediate
Reagents Sodium Nitrite, Sulfuric AcidDimethyl Sulfate, Reducing Agent (e.g., Ethanol)
Solvent WaterToluene, Water
Temperature 0 - 5 °C50 - 70 °C
Pressure AtmosphericAtmospheric
Reaction Time 1 - 2 hours2 - 4 hours
Typical Yield > 95% (in solution)60 - 75%

Table 2: Key Reaction Parameters for Route B (from 3,4-Dichlorotoluene)

ParameterStep 1: FluorinationStep 2: Fluorination
Starting Material 3,4-Dichlorotoluene3-Chloro-4-fluorotoluene
Reagents Potassium Fluoride (spray-dried)Potassium Fluoride (spray-dried)
Catalyst Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide)Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide)
Solvent Sulfolane or N,N-Dimethylformamide (DMF)Sulfolane or N,N-Dimethylformamide (DMF)
Temperature 180 - 220 °C200 - 240 °C
Pressure Atmospheric (with N2 blanket)Atmospheric (with N2 blanket)
Reaction Time 8 - 12 hours10 - 16 hours
Typical Yield 70 - 85%65 - 80%

Experimental Protocols

WARNING: These protocols involve hazardous materials and reactions. They should only be performed by trained personnel in a properly equipped industrial setting with appropriate safety measures in place.

Route A: Synthesis from 2,3,4-Trifluoroaniline

Step 1: Diazotization of 2,3,4-Trifluoroaniline

  • Reactor Setup: A jacketed glass-lined or corrosion-resistant alloy reactor equipped with a mechanical stirrer, temperature probe, and addition funnel is required.

  • Reagent Preparation: Prepare a solution of concentrated sulfuric acid in water.

  • Reaction:

    • Charge the reactor with the sulfuric acid solution and cool to 0-5 °C using a circulating chiller.

    • Slowly add 2,3,4-trifluoroaniline to the cooled acid solution while maintaining the temperature below 5 °C.

    • Prepare a solution of sodium nitrite in water.

    • Add the sodium nitrite solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature does not exceed 5 °C.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is used directly in the next step.

Step 2: Methylation of the Diazonium Salt

  • Reactor Setup: A separate, larger reactor equipped for heating, stirring, and with a nitrogen inlet is required.

  • Reaction:

    • Charge the second reactor with toluene and a reducing agent such as ethanol.

    • Heat the mixture to 50-60 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the heated toluene/ethanol mixture. Vigorous nitrogen evolution will occur. The addition rate should be controlled to manage the off-gassing.

    • Simultaneously, slowly add dimethyl sulfate to the reaction mixture. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen.[2][3][4][5][6] Handle with extreme care using appropriate personal protective equipment (PPE) and engineering controls.

    • After the additions are complete, maintain the reaction temperature at 60-70 °C for 2-4 hours, monitoring for the cessation of gas evolution.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench any unreacted diazonium salt with a suitable quenching agent.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with a dilute sodium carbonate solution and then with water.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

    • Filter off the drying agent.

    • Purify the crude this compound by fractional distillation under atmospheric or reduced pressure.

Route B: Synthesis from 3,4-Dichlorotoluene
  • Reactor Setup: A high-temperature, corrosion-resistant reactor (e.g., Hastelloy C) equipped with a high-torque mechanical stirrer, a Dean-Stark trap for azeotropic water removal, a condenser, and a nitrogen inlet is necessary.

  • Reagent Preparation: Use spray-dried potassium fluoride for optimal reactivity.[7] The phase transfer catalyst and solvent should be anhydrous.

  • Reaction (Two-Step Halex Fluorination):

    • Charge the reactor with 3,4-dichlorotoluene, spray-dried potassium fluoride, the phase transfer catalyst, and the high-boiling aprotic solvent (e.g., sulfolane).

    • Heat the mixture to azeotropically remove any residual water.

    • Increase the temperature to 180-220 °C and maintain for 8-12 hours, monitoring the reaction progress by gas chromatography (GC).

    • After the first fluorination is complete (formation of chloro-fluorotoluene isomers), cool the reaction mixture slightly.

    • Add a fresh charge of spray-dried potassium fluoride and continue heating at a higher temperature (200-240 °C) for 10-16 hours to facilitate the second fluorine substitution.

  • Work-up and Purification:

    • Cool the reaction mixture to below 100 °C.

    • Filter the hot mixture to remove inorganic salts.

    • Wash the filter cake with hot toluene.

    • Combine the filtrate and washings.

    • Separate the product from the high-boiling solvent by fractional distillation under reduced pressure. The resulting mixture of trifluorotoluene isomers may require further high-efficiency fractional distillation to isolate the desired 2,3,4-isomer.

Scale-Up Considerations and Industrial Challenges

  • Materials of Construction: Reactions involving anhydrous hydrogen fluoride (if used as an alternative fluorinating agent) or high-temperature fluoride salts are highly corrosive.[8] Reactors made of or lined with corrosion-resistant alloys such as Monel or Hastelloy are required. For reactions with HF, specialized plastics like PTFE may be used for linings and gaskets.

  • Heat Management: Fluorination reactions are often highly exothermic. A robust reactor cooling system is essential to control the reaction temperature and prevent runaway reactions. For large-scale production, semi-batch or continuous flow reactors can offer better heat management.

  • Handling of Hazardous Reagents:

    • Dimethyl Sulfate: This reagent is extremely toxic, volatile, and a suspected carcinogen.[2][3][4][5][6] Industrial use requires closed-system handling, dedicated ventilation, and appropriate PPE, including chemical-resistant suits and respiratory protection.

    • Anhydrous Hydrogen Fluoride (aHF): aHF is highly corrosive and toxic.[8][9][10][11][12] Specialized training and equipment are necessary for its safe handling.

    • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. The protocol for Route A avoids isolation. For large-scale operations, continuous flow diazotization is a safer alternative to batch processing, as it minimizes the amount of diazonium salt present at any given time.[13]

  • Waste Management: The synthesis generates significant amounts of inorganic salt waste and potentially hazardous aqueous and organic waste streams that require proper treatment and disposal in accordance with environmental regulations.

  • Purification: The final product may contain isomers that are difficult to separate due to close boiling points. High-efficiency fractional distillation columns are typically required for purification to the desired specification.

Visualizations

Synthesis_Workflows Figure 1: Industrial Synthesis Workflows for this compound cluster_RouteA Route A: From 2,3,4-Trifluoroaniline cluster_RouteB Route B: From 3,4-Dichlorotoluene A_Start 2,3,4-Trifluoroaniline A_Diazotization Diazotization (NaNO2, H2SO4, 0-5 °C) A_Start->A_Diazotization A_Methylation Methylation (Dimethyl Sulfate, 50-70 °C) A_Diazotization->A_Methylation A_Workup Work-up & Quenching A_Methylation->A_Workup A_Purification Fractional Distillation A_Workup->A_Purification A_Product This compound A_Purification->A_Product B_Start 3,4-Dichlorotoluene B_Fluorination1 First Halex Fluorination (KF, PTC, 180-220 °C) B_Start->B_Fluorination1 B_Fluorination2 Second Halex Fluorination (KF, PTC, 200-240 °C) B_Fluorination1->B_Fluorination2 B_Workup Filtration & Solvent Removal B_Fluorination2->B_Workup B_Purification Fractional Distillation B_Workup->B_Purification B_Product This compound B_Purification->B_Product

Caption: Proposed industrial synthesis workflows for this compound.

Logical_Relationships Figure 2: Key Considerations for Scale-Up cluster_Inputs Inputs & Reagents cluster_Process Process Parameters cluster_Outputs Outputs & Purification cluster_Safety Safety & Environmental center Industrial Synthesis of This compound Temperature Temperature Control (Exotherm Management) center->Temperature Pressure Pressure Control center->Pressure Mixing Efficient Agitation center->Mixing Product High-Purity Product center->Product Byproducts Byproducts & Waste Streams center->Byproducts Hazards Handling of Hazardous Materials (DMS, HF, Diazonium Salts) center->Hazards Containment Reactor Material & Integrity center->Containment Waste Waste Treatment & Disposal center->Waste Raw_Materials Starting Materials (e.g., Trifluoroaniline, Dichlorotoluene) Raw_Materials->center Reagents Fluorinating Agents (KF) Methylating Agents (DMS) Catalysts (PTC) Reagents->center Purification Purification (Fractional Distillation) Product->Purification

Caption: Logical relationships in the scale-up of this compound synthesis.

References

Application Notes and Protocols: 2,3,4-Trifluorotoluene in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,3,4-Trifluorotoluene as a key building block in the synthesis of advanced fluorinated polymers for high-performance coatings. The unique trifluoromethylphenyl moiety derived from this compound imparts exceptional properties to the resulting coatings, making them suitable for demanding applications where durability, chemical resistance, and environmental stability are paramount.

Introduction

This compound is a fluorinated aromatic compound that serves as a critical intermediate in the synthesis of specialty polymers.[1] Its trifluorinated ring structure is leveraged to create monomers that, when polymerized, yield coatings with superior performance characteristics. The strong carbon-fluorine bonds and the overall molecular architecture contribute to high thermal stability, low surface energy, and excellent resistance to chemical and environmental degradation.[2] These properties are highly desirable in various sectors, including aerospace, automotive, construction, and electronics, for protective and functional coatings.

Rationale for Use in High-Performance Coatings

The incorporation of the this compound moiety into a polymer backbone for a coating formulation offers several distinct advantages:

  • Enhanced Thermal Stability: The inherent strength of the C-F bond contributes to the high thermal and thermo-oxidative stability of the resulting fluoropolymer.[2]

  • Superior Chemical Resistance: The fluorine atoms provide a protective shield against a wide range of chemicals, including acids, bases, solvents, and oils.[2]

  • Hydrophobicity and Oleophobicity: The low surface energy of fluorinated polymers leads to excellent water and oil repellency, resulting in anti-fouling and easy-to-clean surfaces.[3]

  • UV Resistance and Weatherability: Fluoropolymers are known for their exceptional resistance to degradation by UV radiation, making them ideal for outdoor applications.

  • Low Coefficient of Friction: The smooth, low-energy surface results in a low coefficient of friction, providing lubricity and anti-stick properties.[2]

Data Presentation: Performance of Fluorinated Coatings

While specific data for coatings derived directly from this compound is proprietary and varies by formulation, the following table summarizes the typical performance enhancements observed in fluorinated coatings compared to conventional non-fluorinated coatings (e.g., standard epoxy or polyurethane).

Performance MetricStandard Epoxy CoatingFluoropolymer Coating Derived from Trifluorotoluene PrecursorTest Method (ASTM)
Water Contact Angle 75°> 110°ASTM D7334
Chemical Resistance (50% H₂SO₄, 24h) Significant blistering and discolorationNo visible changeASTM D1308
Corrosion Resistance (Salt Spray, 1000h) Severe corrosion (creepage > 3mm)Minimal to no corrosion (creepage < 1mm)ASTM B117
UV Resistance (QUV, 1000h) > 50% gloss loss, significant chalking< 10% gloss loss, no chalkingASTM G154
Adhesion (Cross-hatch) 3B - 4B5B (Excellent)ASTM D3359
Hardness (Pencil) H - 2H2H - 4HASTM D3363

Experimental Protocols

The following protocols outline the general steps for the synthesis of a fluorinated monomer derived from this compound, its subsequent polymerization, and the formulation and application of a high-performance coating.

Synthesis of a Trifluoromethylphenyl-containing Acrylate Monomer

This protocol describes a hypothetical synthesis of an acrylate monomer incorporating the trifluoromethylphenyl group.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Potassium acrylate

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Acetonitrile (solvent)

  • Sodium bicarbonate solution

  • Magnesium sulfate

  • Inhibitor (e.g., hydroquinone)

Procedure:

  • Benzylic Bromination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent like carbon tetrachloride. Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under inert atmosphere (e.g., nitrogen) for 4-6 hours. Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a dilute sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude 2,3,4-trifluorobenzyl bromide.

  • Nucleophilic Substitution: In a separate flask, dissolve potassium acrylate and a phase-transfer catalyst in acetonitrile.

  • Add the crude 2,3,4-trifluorobenzyl bromide dropwise to the acrylate solution at room temperature.

  • Stir the mixture at 50-60°C for 8-12 hours.

  • After the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent.

  • Purify the resulting crude monomer by column chromatography or distillation under reduced pressure. Add a small amount of inhibitor to prevent premature polymerization during storage.

Free-Radical Polymerization of the Fluorinated Monomer

Materials:

  • Synthesized trifluoromethylphenyl-containing acrylate monomer

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

Procedure:

  • In a Schlenk flask, dissolve the purified fluorinated monomer in anhydrous toluene.

  • Add AIBN as the initiator (typically 0.1-1.0 mol% with respect to the monomer).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 70-80°C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the polymerization progress by observing the increase in viscosity.

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).

  • Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.

Formulation of a Two-Component Fluoropolymer Coating

Components:

  • Part A (Resin):

    • Synthesized fluoropolymer (dissolved in a suitable solvent blend, e.g., ethyl acetate/butyl acetate)

    • Pigments and fillers (e.g., TiO₂, silica) as required for color and mechanical properties

    • Flow and leveling agents

  • Part B (Curing Agent):

    • Polyisocyanate crosslinker (e.g., hexamethylene diisocyanate trimer)

Procedure:

  • Part A Preparation: In a high-speed disperser, mix the fluoropolymer solution with the chosen pigments and fillers until a homogenous dispersion is achieved.

  • Add the flow and leveling agents and mix at a lower speed.

  • Mixing: Just before application, mix Part A and Part B in the recommended ratio (e.g., 4:1 by volume).

  • Allow an induction time (typically 15-30 minutes) as specified by the formulation for the initial reaction between the resin and the curing agent.

Coating Application and Curing

Substrate Preparation:

  • The substrate (e.g., metal, concrete) must be clean, dry, and free of contaminants like oil, grease, and rust.

  • For metal substrates, abrasive blasting to a near-white metal finish (SSPC-SP10/NACE No. 2) is recommended for optimal adhesion.

  • Apply a suitable primer (e.g., epoxy primer) to enhance adhesion and corrosion resistance.

Application:

  • The formulated coating can be applied by conventional methods such as spraying (airless or conventional), brushing, or rolling.

  • Apply a uniform wet film to achieve the desired dry film thickness (DFT), typically in the range of 50-100 µm.

Curing:

  • Allow the coating to cure at ambient temperature. The curing time will depend on the temperature and humidity.

  • Typical curing schedule:

    • Touch dry: 2-4 hours at 25°C

    • Hard dry: 24 hours at 25°C

    • Full cure and chemical resistance: 7 days at 25°C

  • Accelerated curing can be achieved by baking at elevated temperatures (e.g., 60-80°C) for a shorter duration, if the substrate allows.

Visualization of Workflows and Relationships

Diagram 1: Logical Relationship of this compound to Coating Properties

G cluster_0 Chemical Structure cluster_1 Molecular Properties cluster_2 Polymer Characteristics cluster_3 Coating Performance TFT This compound CF_Bond Strong C-F Bonds TFT->CF_Bond Aromatic_Ring Fluorinated Aromatic Ring TFT->Aromatic_Ring Thermal_Stability High Thermal Stability CF_Bond->Thermal_Stability Chemical_Inertness Chemical Inertness Aromatic_Ring->Chemical_Inertness Low_Surface_Energy Low Surface Energy Aromatic_Ring->Low_Surface_Energy Durability Enhanced Durability Thermal_Stability->Durability Weatherability Weatherability Thermal_Stability->Weatherability Chem_Resistance Chemical Resistance Chemical_Inertness->Chem_Resistance Chemical_Inertness->Weatherability Hydrophobicity Hydrophobicity / Oleophobicity Low_Surface_Energy->Hydrophobicity

Caption: From Chemical Structure to Coating Performance.

Diagram 2: Experimental Workflow for High-Performance Coating Development

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Coating Formulation & Application cluster_3 Performance Evaluation Start This compound Bromination Benzylic Bromination Start->Bromination Substitution Nucleophilic Substitution Bromination->Substitution Monomer Fluorinated Monomer Substitution->Monomer Polymerization Free-Radical Polymerization Monomer->Polymerization Purification Polymer Precipitation & Purification Polymerization->Purification Polymer Fluoropolymer Resin Purification->Polymer Formulation Formulation (Resin, Pigments, Additives) Polymer->Formulation Mixing Mixing with Curing Agent Formulation->Mixing Application Coating Application (Spray/Brush/Roll) Mixing->Application Curing Curing (Ambient or Thermal) Application->Curing Testing Performance Testing (ASTM) Curing->Testing Analysis Data Analysis & Characterization Testing->Analysis Final_Coating High-Performance Coating Analysis->Final_Coating

Caption: Workflow for Coating Development.

References

Catalytic Systems for the Functionalization of 2,3,4-Trifluorotoluene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluorotoluene is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by its trifluorinated aromatic ring. The fluorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a desirable motif in drug design.[1] This document provides detailed application notes and experimental protocols for the catalytic functionalization of this compound, focusing on modern synthetic methodologies that enable the selective modification of this versatile substrate. The protocols described herein are intended to serve as a guide for researchers in the synthesis of novel derivatives for applications in drug discovery and development.[1]

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For an electron-deficient substrate like this compound, these methods can be employed for the introduction of various substituents, provided a suitable handle (e.g., a halide) is present on the aromatic ring. While direct C-H activation is also possible, C-X coupling is a more established strategy.

Application Note: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organoboron compound and an organohalide. This reaction is characterized by its mild reaction conditions and high functional group tolerance. For the functionalization of a halogenated derivative of this compound, this method can be used to introduce aryl, heteroaryl, or alkyl groups.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2,3,4-trifluorotoluene

This protocol describes the coupling of a hypothetical 5-bromo-2,3,4-trifluorotoluene with a generic arylboronic acid.

Materials:

  • 5-Bromo-2,3,4-trifluorotoluene

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen gas (inert atmosphere)

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add 5-bromo-2,3,4-trifluorotoluene (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst mixture by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 5 mL of 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add 1 mL of water to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O901885
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O1001292
33-Pyridylboronic acidPd(PPh₃)₄K₃PO₄DME/H₂O802478

II. Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a highly efficient method for the direct conversion of C-H bonds into C-B bonds, providing access to versatile boronate ester intermediates.[2] For this compound, this reaction is expected to be highly regioselective due to the directing effects of the fluorine and methyl substituents. Steric factors generally direct borylation to the less hindered positions, while electronic effects from the fluorine atoms will also influence the site selectivity.

Application Note: Regioselective Borylation

The iridium-catalyzed borylation of this compound is anticipated to favor functionalization at the C5 and C6 positions. The C-H bond at the C6 position is ortho to the methyl group and meta to two fluorine atoms, while the C-H bond at the C5 position is meta to the methyl group and ortho/para to fluorine atoms. The precise regioselectivity may depend on the specific ligand used.

Experimental Protocol: Iridium-Catalyzed Borylation of this compound

This protocol is adapted from a general procedure for the iridium-catalyzed borylation of arenes.[2][3]

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(OMe)(COD)]₂ (di-μ-methoxybis(1,5-cyclooctadiene)diiridium(I))

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Cyclohexane (anhydrous)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • In a nitrogen-filled glovebox, charge a Schlenk tube with [Ir(OMe)(COD)]₂ (0.015 mmol, 1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (0.03 mmol, 3 mol%).

  • Add anhydrous cyclohexane (5 mL) and stir for 10 minutes.

  • Add bis(pinacolato)diboron (1.1 mmol, 1.1 equiv) and this compound (1.0 mmol, 1.0 equiv).

  • Seal the Schlenk tube and heat the reaction mixture at 80 °C for 16 hours.

  • Cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the borylated products.

Quantitative Data (Representative for a related substrate):

EntrySubstrateCatalyst Loading (mol%)LigandReagentSolventTemp (°C)Time (h)Yield (%)
11,2-Difluorobenzene1.5dtbpyB₂pin₂Cyclohexane801695
21,3-Difluorobenzene1.5dtbpyB₂pin₂Cyclohexane801698
31,4-Difluorobenzene1.5dtbpyB₂pin₂Cyclohexane801699

III. Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts are effective for a variety of C-H functionalization reactions, often proceeding via a concerted metalation-deprotonation mechanism.[4][5] These reactions can be directed by functional groups already present on the substrate, enabling high regioselectivity. For this compound, the introduction of a directing group would be necessary to achieve controlled C-H activation.

Application Note: Directed C-H Olefination

By introducing a directing group (e.g., a pyridine or pyrazole) onto the methyl group of this compound, rhodium-catalyzed C-H activation can be directed to the ortho C-H bond of the trifluorotoluene ring. Subsequent coupling with an olefin would lead to the formation of a new C-C bond.

Experimental Protocol: Directed Rhodium-Catalyzed Olefination

This protocol outlines a hypothetical directed C-H olefination.

Materials:

  • 2-(2,3,4-Trifluorobenzyl)pyridine (Substrate with directing group)

  • Alkene (e.g., ethyl acrylate)

  • [RhCp*Cl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • AgSbF₆ (Silver hexafluoroantimonate)

  • DCE (1,2-Dichloroethane)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • To a screw-capped vial, add 2-(2,3,4-trifluorobenzyl)pyridine (0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).

  • Evacuate and backfill the vial with nitrogen three times.

  • Add the alkene (0.4 mmol, 2.0 equiv) and DCE (1.0 mL).

  • Stir the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative for a related system):

EntryDirecting GroupAlkeneCatalystAdditiveSolventTemp (°C)Time (h)Yield (%)
1PyridineEthyl acrylate[RhCpCl₂]₂AgSbF₆DCE1002488
2PyrazoleStyrene[RhCpCl₂]₂AgOAct-AmylOH1201875
3PyridineN-phenylmaleimide[Rh(OAc)₂]₂Cu(OAc)₂Toluene1101291

IV. Photoredox Catalysis for C-H Functionalization

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for the generation of radical intermediates, which can then participate in C-H functionalization reactions.[6] For electron-deficient arenes like this compound, this approach can be particularly effective for reactions such as trifluoromethylation or arylation.

Application Note: Direct C-H Trifluoromethylation

Direct C-H trifluoromethylation introduces a valuable -CF₃ group onto the aromatic ring. Photoredox catalysis allows this transformation to proceed under mild conditions, avoiding the harsh reagents often required in traditional methods. The regioselectivity will be influenced by the electronic properties of the trifluorotoluene ring.

Experimental Protocol: Photoredox C-H Trifluoromethylation

This protocol is based on general procedures for the photoredox trifluoromethylation of arenes.[6]

Materials:

  • This compound

  • CF₃SO₂Cl (Triflyl chloride) or other CF₃ source

  • fac-Ir(ppy)₃ (Tris(2-phenylpyridine)iridium(III)) or another suitable photocatalyst

  • K₂HPO₄ (Dipotassium phosphate)

  • Acetonitrile (degassed)

  • Blue LED light source

Procedure:

  • In a vial, combine this compound (0.5 mmol, 1.0 equiv), the CF₃ source (1.0 mmol, 2.0 equiv), fac-Ir(ppy)₃ (0.005 mmol, 1 mol%), and K₂HPO₄ (1.0 mmol, 2.0 equiv).

  • Add degassed acetonitrile (5 mL).

  • Seal the vial and place it in front of a blue LED light source.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data (Representative for a related substrate):

EntrySubstrateCF₃ SourcePhotocatalystBaseSolventTime (h)Yield (%)
1TolueneCF₃SO₂Clfac-Ir(ppy)₃K₂HPO₄MeCN2475
2AnisoleTogni's reagentRu(bpy)₃Cl₂Na₂CO₃DMF1882
31,3-DimethoxybenzeneCF₃IEosin YDIPEADMSO3665

V. Ortho-Lithiation

Directed ortho-lithiation is a classic and powerful method for the regioselective functionalization of aromatic rings.[7] A directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. For this compound, a suitable DMG would need to be introduced, for example, by functionalizing the methyl group.

Application Note: Ortho-Formylation via Lithiation

By converting the methyl group of this compound into a directing group such as a tertiary amide, ortho-lithiation can be achieved. The resulting aryllithium species can then be trapped with an electrophile like N,N-dimethylformamide (DMF) to introduce a formyl group.

Experimental Protocol: Ortho-Lithiation and Formylation

This protocol describes a hypothetical sequence starting from a derivative of this compound bearing a directing group.

Materials:

  • N,N-Diethyl-2-(2,3,4-trifluorophenyl)acetamide (Substrate with DMG)

  • sec-Butyllithium (s-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF), anhydrous

  • Argon gas (inert atmosphere)

Procedure:

  • To a flame-dried Schlenk flask under argon, add N,N-diethyl-2-(2,3,4-trifluorophenyl)acetamide (1.0 mmol, 1.0 equiv) and anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add TMEDA (1.2 mmol, 1.2 equiv) followed by the dropwise addition of s-BuLi (1.1 mmol, 1.1 equiv).

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (2.0 mmol, 2.0 equiv) dropwise and continue stirring at -78 °C for another 2 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude aldehyde by column chromatography.

Quantitative Data (Representative for a related system):

EntryDirecting GroupBaseElectrophileSolventTemp (°C)Time (h)Yield (%)
1-CONEt₂s-BuLi/TMEDADMFTHF-78385
2-OMen-BuLiMeIEt₂O0470
3-NHBoct-BuLiCO₂THF-78290

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling start_s 5-Bromo-2,3,4-trifluorotoluene + Arylboronic acid reagents_s Pd(OAc)₂/PPh₃ K₂CO₃, Dioxane/H₂O start_s->reagents_s 1. Add Reagents reaction_s Heat (80-100 °C) reagents_s->reaction_s 2. Heat workup_s Aqueous Workup & Extraction reaction_s->workup_s 3. Quench & Extract purification_s Column Chromatography workup_s->purification_s 4. Purify product_s Functionalized Product purification_s->product_s

Caption: General workflow for Suzuki-Miyaura coupling.

borylation_pathway substrate This compound intermediate Iridium-Boryl Complex substrate->intermediate C-H Activation catalyst [Ir(dtbpy)]⁺ catalyst->intermediate borylating_agent B₂pin₂ borylating_agent->intermediate product Borylated Product intermediate->product Reductive Elimination product->catalyst Catalyst Regeneration

Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.

photoredox_cycle PC PC PC_excited PC* PC->PC_excited hν (Blue Light) PC_reduced PC⁻ PC_excited->PC_reduced SET CF3_source CF₃-X CF3_radical •CF₃ CF3_source->CF3_radical SET Arene Ar-H Arene_radical [Ar(CF₃)-H]• Arene->Arene_radical + •CF₃ Product Ar-CF₃ Arene_radical->Product -H⁺, -e⁻

Caption: General mechanism for photoredox-catalyzed trifluoromethylation.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 2,3,4-Trifluorotoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2,3,4-trifluorotoluene derivatives. This resource is designed for researchers, scientists, and drug development professionals navigating the complexities of preparing this specific substitution pattern on an aromatic ring. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

This section addresses key questions regarding the synthesis of this compound, providing insight into common challenges and strategic approaches.

Q1: What are the primary challenges in the regioselective synthesis of this compound?

A1: The main challenge lies in controlling the precise placement of three fluorine atoms at the C2, C3, and C4 positions. This difficulty arises from several factors:

  • Conflicting Directing Effects: The methyl group on the toluene ring is an ortho-, para- director for electrophilic substitution.[1] As fluorine atoms are added, they also act as ortho-, para- directors, leading to complex mixtures of isomers if the reaction is not carefully controlled.

  • Steric Hindrance: Introducing a substituent at the C3 position, which is flanked by two other substituents at C2 and C4, can be sterically challenging.

  • Substrate Deactivation: Fluorine atoms are deactivating groups for electrophilic aromatic substitution, making subsequent fluorination steps progressively more difficult.[2]

  • Harsh Reaction Conditions: Many fluorination methods require harsh conditions that can lead to side reactions, decomposition, or loss of regioselectivity.[3]

Q2: Is direct fluorination of toluene or a difluorotoluene a viable strategy for obtaining the 2,3,4-isomer?

A2: Direct fluorination, for instance using elemental fluorine, is generally not a viable strategy for achieving the 2,3,4-trifluoro substitution pattern.[4] These methods are often highly reactive and lack selectivity, typically yielding a mixture of ortho- and para- fluorinated products due to the directing effect of the methyl group.[5] Attempting to fluorinate a difluorotoluene precursor directly would similarly face challenges in controlling the position of the third fluorine atom, likely resulting in a mixture of isomers.

Q3: What are the most promising synthetic strategies for preparing this compound derivatives?

A3: Due to the challenges with direct fluorination, multi-step strategies starting from pre-functionalized aromatic rings are the most effective. Two key approaches are:

  • Nucleophilic Aromatic Substitution (SNAr): This strategy often involves starting with an aromatic ring that has appropriately placed leaving groups (like -Cl or -NO2) and activating groups. A common precursor is 2,3,4-trifluoronitrobenzene, which can be synthesized via a Halex reaction (halogen exchange) from a dichlorofluoronitrobenzene mixture.[6] The nitro group can then be reduced and diazotized to be removed or converted to other functionalities.

  • Directed ortho-Metalation (DoM): This powerful technique uses a directing metalation group (DMG) on the aromatic ring to guide a strong base (like n-butyllithium) to deprotonate the adjacent ortho-position.[7][8] The resulting aryllithium species can then react with an electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI) to install a fluorine atom with high regioselectivity.[5] This can be applied sequentially to build the desired substitution pattern.

Q4: My Nucleophilic Aromatic Substitution (SNAr) reaction to introduce a fluorine atom is giving low yields. What should I check?

A4: Low yields in SNAr reactions for fluorination are a common issue. The reaction rate is influenced by the leaving group, the solvent, and the stability of the intermediate Meisenheimer complex.[9] Key factors to troubleshoot include the nature of your leaving group (for SNAr, the reactivity order is often F > Cl > Br > I), the choice of a polar aprotic solvent like DMF or DMSO to enhance nucleophile reactivity, and optimizing the reaction temperature.[3][9]

Q5: I am getting a mixture of isomers during an electrophilic fluorination step. How can I improve selectivity?

A5: Achieving high regioselectivity in electrophilic fluorination requires a careful balance of steric and electronic factors. If you are obtaining a mixture of isomers, consider the following:

  • Blocking Groups: Introduce a bulky protecting or blocking group to sterically hinder reaction at undesired positions. This group can be removed in a later step.

  • Directing Groups: Employ a strong directing group to override the weaker directing effects of other substituents. The hierarchy of directing group strength is a critical consideration.[10]

  • Reaction Conditions: Lowering the reaction temperature can often improve selectivity by favoring the kinetic product.[11]

  • Fluorinating Agent: The choice of electrophilic fluorinating agent (e.g., Selectfluor®, NFSI) can influence the outcome. Some may offer better selectivity depending on the substrate.[5]

Troubleshooting Guides

Table 1: Troubleshooting Poor Regioselectivity in Electrophilic Aromatic Fluorination

Problem Probable Cause(s) Suggested Solution(s)
Mixture of ortho/para isomers - Weak directing effect of the primary substituent. - Competing directing effects from multiple substituents.- Employ a stronger directing group or a blocking group at the para position to favor ortho substitution. - Optimize reaction conditions (lower temperature, change solvent) to favor the kinetic product.[11]
Formation of meta isomer - Reaction proceeding under thermodynamic control. - Inadvertent isomerization of the product.- Use milder reaction conditions and shorter reaction times. - Analyze the product mixture over time to check for isomerization.
Poly-fluorination - Starting material is more reactive than the mono-fluorinated product. - Excess of the fluorinating agent.- Use a stoichiometric amount of the fluorinating agent (1.0-1.1 equivalents). - Add the fluorinating agent slowly to the reaction mixture. - Monitor the reaction closely by GC-MS or TLC and stop it upon completion.[12]
Low Conversion - Deactivation of the aromatic ring by existing fluorine substituents. - Insufficiently reactive fluorinating agent.- Switch to a more powerful fluorinating agent (e.g., elemental fluorine in a microreactor, with caution).[5] - Increase the reaction temperature, but monitor for loss of selectivity.

Table 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) for Fluorodenitration or Halex Reactions

Problem Probable Cause(s) Suggested Solution(s)
Low or No Reaction - Poor leaving group. - Insufficiently activated aromatic ring. - Low reactivity of the fluoride source.- Ensure the leaving group is positioned ortho or para to a strong electron-withdrawing group (e.g., -NO2, -CF3).[9] - Use a highly reactive fluoride source like spray-dried potassium fluoride (KF) or cesium fluoride (CsF). - Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the solubility and reactivity of the fluoride salt.[6]
Side Product Formation - Competing nucleophilic attack by solvent or water. - Thermal decomposition at high temperatures.- Use a high-purity, anhydrous polar aprotic solvent (e.g., DMF, DMSO, Sulfolane).[3] - Optimize the reaction temperature; start lower and gradually increase it.[3] - Ensure the reaction is performed under an inert atmosphere.
Incomplete Conversion - Reversible reaction or product inhibition. - Deactivation of the catalyst.- Use a slight excess of the fluoride source. - If using a phase-transfer catalyst, ensure it is stable under the reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 2,3,4-Trifluoronitrobenzene via Halogen Exchange (Halex Reaction)

This protocol is adapted from patent literature and describes a key step in preparing a precursor for this compound.[6] The method involves the fluorination of a dichlorofluoronitrobenzene mixture.

Materials:

  • Dichlorofluoronitrobenzene mixture (from nitration of 2,6-dichlorofluorobenzene)

  • Potassium fluoride (spray-dried)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • 3,5-dichloro-4-fluoronitrobenzene (can be used as a high-boiling solvent)[6]

  • Reaction vessel suitable for high temperatures with a mechanical stirrer and reflux condenser

Procedure:

  • To the reaction vessel, add the dichlorofluoronitrobenzene mixture, potassium fluoride, the phase-transfer catalyst, and 3,5-dichloro-4-fluoronitrobenzene (as solvent).

  • Heat the mixture with vigorous stirring to the reaction temperature (typically 150-200 °C).

  • Monitor the progress of the reaction by GC analysis of aliquots. The reaction involves the sequential replacement of chlorine atoms with fluorine.

  • Once the reaction is complete (as indicated by the consumption of starting materials and intermediates), cool the reaction mixture.

  • The product, 2,3,4-trifluoronitrobenzene, is isolated from the reaction mixture by fractional distillation under reduced pressure.

  • The resulting 2,3,4-trifluoronitrobenzene can then be used in subsequent steps, such as reduction of the nitro group.

Protocol 2: General Procedure for Regioselective Fluorination via Directed ortho-Metalation (DoM)

This protocol provides a general workflow for introducing a fluorine atom ortho to a directing metalation group (DMG).

Materials:

  • Aromatic substrate containing a DMG (e.g., -CONEt2, -OMe, -NHBoc)

  • Anhydrous solvent (e.g., THF, Diethyl Ether)

  • Alkyllithium base (e.g., n-BuLi, s-BuLi)

  • Electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI)

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the aromatic substrate in the anhydrous solvent.

  • Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

  • Slowly add the alkyllithium base dropwise to the solution. The formation of the ortho-lithiated species may be indicated by a color change. Stir for the specified time (e.g., 1-2 hours) to ensure complete metalation.

  • In a separate flask, prepare a solution of the electrophilic fluorine source (e.g., NFSI) in anhydrous THF.

  • Add the solution of the fluorine source dropwise to the cold aryllithium solution.

  • Allow the reaction to stir at -78 °C for several hours, then warm slowly to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired ortho-fluorinated product.

Visualized Workflows and Logic

G Diagram 1: Synthetic Strategy Decision Tree start Start: Need this compound Derivative q1 Is a pre-functionalized precursor available? (e.g., difluorotoluene) start->q1 q2 Can a suitable Directing Metalation Group (DMG) be installed? q1->q2 No strat3 Strategy: Electrophilic Fluorination - High risk of isomer mixture - Generally not recommended q1->strat3 Yes q3 Is a precursor with good leaving groups available? (e.g., -Cl, -NO2) q2->q3 No strat1 Strategy: Directed ortho-Metalation (DoM) - High Regioselectivity - Mild Conditions q2->strat1 Yes strat2 Strategy: Nucleophilic Aromatic Substitution (SNAr) - Often uses Halex reaction q3->strat2 Yes q3->strat3 No

Caption: Decision tree for selecting a synthetic strategy.

G Diagram 2: Directed ortho-Metalation (DoM) Workflow sub Substrate with Directing Group (DMG) base Add Strong Base (e.g., n-BuLi) at -78°C sub->base inter Formation of ortho-Lithiated Intermediate base->inter efs Add Electrophilic Fluorine Source (e.g., NFSI) inter->efs quench Aqueous Workup (Quench) efs->quench prod Purified ortho-Fluorinated Product quench->prod

Caption: A typical workflow for Directed ortho-Metalation.

G Diagram 3: SNAr Troubleshooting Logic start Low/No SNAr Product Yield q_lg Is Leaving Group ortho/para to an EWG? start->q_lg q_solv Is solvent anhydrous polar aprotic (DMF, DMSO)? q_lg->q_solv Yes sol_lg Redesign substrate to place EWG correctly. q_lg->sol_lg No q_nuc Is fluoride source reactive (e.g., spray-dried KF)? q_solv->q_nuc Yes sol_solv Use high-purity, dry solvent. Consider phase-transfer catalyst. q_solv->sol_solv No q_temp Is temperature optimized? q_nuc->q_temp Yes sol_nuc Use CsF or spray-dried KF. Consider phase-transfer catalyst. q_nuc->sol_nuc No sol_temp Screen temperatures. (e.g., 120°C to 220°C) q_temp->sol_temp No

Caption: A logic diagram for troubleshooting SNAr reactions.

References

Technical Support Center: Optimizing Reaction Conditions for 2,3,4-Trifluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 2,3,4-Trifluorotoluene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: The most prevalent laboratory-scale synthesis of this compound involves a two-step process starting from 2,3,4-Trifluoroaniline. The first step is the diazotization of the aniline to form a diazonium salt. This is followed by a Sandmeyer-type reaction to introduce the methyl group.

Q2: What are the critical parameters to control during the diazotization of 2,3,4-Trifluoroaniline?

A2: Temperature control is the most critical parameter. The reaction should be maintained between 0-5 °C to prevent the decomposition of the unstable diazonium salt. Slow, dropwise addition of the sodium nitrite solution is crucial to manage the exothermic nature of the reaction. Sufficiently acidic conditions are also necessary to ensure the complete conversion of the aniline and to prevent unwanted side reactions.

Q3: What are the potential side reactions during the synthesis of this compound via the Sandmeyer reaction?

A3: A common side product in Sandmeyer-type reactions is the corresponding phenol (2,3,4-trifluorophenol), which can form if the diazonium salt reacts with water.[1] Other potential byproducts can arise from incomplete reactions or decomposition of the diazonium salt, leading to a mixture of halogenated or other substituted trifluorobenzenes.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through distillation.[2] Given that this compound is a liquid with a boiling point of 126-127 °C, fractional distillation can be effective in separating it from lower or higher boiling impurities.[3]

II. Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of diazonium salt (indicated by weak or no reaction in the subsequent step) 1. Incomplete diazotization. 2. Decomposition of the diazonium salt due to elevated temperature.1. Ensure the use of a sufficient excess of acid (e.g., hydrochloric acid) to maintain a low pH. 2. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. Add the sodium nitrite solution slowly and dropwise to control the exotherm.
Formation of a significant amount of 2,3,4-Trifluorophenol as a byproduct Reaction of the diazonium salt with water.1. Ensure all reagents and solvents are anhydrous, where possible, for the Sandmeyer step. 2. Work up the reaction mixture promptly after the Sandmeyer reaction is complete to minimize contact time with aqueous solutions.
Dark-colored reaction mixture during diazotization Decomposition of the diazonium salt or side reactions such as azo coupling.1. Verify that the temperature is being strictly controlled. 2. Ensure adequate acidity to prevent the unreacted aniline from coupling with the diazonium salt.
Difficulty in separating this compound from byproducts by distillation Formation of azeotropes or byproducts with close boiling points.1. Use a fractional distillation column with a higher number of theoretical plates for better separation. 2. Consider alternative purification methods such as column chromatography on silica gel if distillation is ineffective.
Inconsistent results or reaction failure 1. Purity of the starting 2,3,4-Trifluoroaniline. 2. Inactive or old reagents (e.g., sodium nitrite).1. Ensure the purity of the starting aniline using techniques like GC-MS or NMR. 2. Use freshly opened or properly stored reagents. The quality of sodium nitrite is particularly important.

III. Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer-type Reaction

This protocol outlines the general procedure for the synthesis of this compound from 2,3,4-Trifluoroaniline.

Step 1: Diazotization of 2,3,4-Trifluoroaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,3,4-Trifluoroaniline in a suitable acidic solution (e.g., aqueous hydrochloric acid) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite in water and cool it in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the 2,3,4-trifluorobenzenediazonium salt.

Step 2: Methylation of the Diazonium Salt (Conceptual)

  • In a separate reaction vessel, prepare a solution of a suitable methylating agent and a copper(I) catalyst in an appropriate solvent.

  • Cool the solution of the 2,3,4-trifluorobenzenediazonium salt prepared in Step 1.

  • Slowly add the cold diazonium salt solution to the stirred solution of the methylating agent and catalyst, while maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS).

Step 3: Work-up and Purification

  • Once the reaction is complete, quench the reaction mixture with a suitable aqueous solution.

  • Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

IV. Visualizations

Reaction_Workflow cluster_diazotization Step 1: Diazotization cluster_methylation Step 2: Methylation cluster_purification Step 3: Purification start 2,3,4-Trifluoroaniline diazonium 2,3,4-Trifluorobenzenediazonium Salt start->diazonium reagents1 NaNO2, HCl reagents1->diazonium conditions1 0-5 °C conditions1->diazonium product This compound diazonium->product reagents2 Methylating Agent + Cu(I) Catalyst reagents2->product workup Work-up product->workup distillation Fractional Distillation workup->distillation final_product Pure this compound distillation->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_diagnosis Diagnosis cluster_solution Solution start Low Product Yield check_temp Temperature > 5 °C during Diazotization? start->check_temp check_acidity Insufficient Acidity? start->check_acidity check_reagents Reagent Quality Issue? start->check_reagents sol_temp Improve Temperature Control check_temp->sol_temp sol_acidity Increase Acid Concentration check_acidity->sol_acidity sol_reagents Use Fresh Reagents check_reagents->sol_reagents

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: High-Purity 2,3,4-Trifluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of high-purity 2,3,4-Trifluorotoluene. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities in crude this compound typically originate from the synthetic route. Common synthesis pathways, such as the diazotization-fluorination of the corresponding aminotoluene or halogen-exchange reactions, can lead to several types of impurities. These include:

  • Isomeric Impurities: Other trifluorotoluene isomers (e.g., 2,4,5-trifluorotoluene, 3,4,5-trifluorotoluene) are common byproducts due to non-selective fluorination or rearrangement reactions.

  • Unreacted Starting Materials: Residual aminotoluene or halogenated toluene precursors may remain if the reaction has not gone to completion.

  • Reaction Byproducts: Partially fluorinated intermediates (difluorotoluenes) and other reaction-specific byproducts can also be present.

  • Solvents: Residual solvents used during the synthesis and workup procedures.

Q2: Which purification method is most effective for achieving high-purity this compound?

A2: The choice of purification method depends on the nature and boiling points of the impurities. For this compound, which is a liquid with a boiling point of 126-127 °C, the following methods are most effective:

  • Fractional Distillation: This is the primary method for separating this compound from impurities with significantly different boiling points.[1] It is particularly useful for removing lower-boiling solvents and higher-boiling byproducts.

  • Preparative Gas Chromatography (Prep-GC): For separating isomers with very close boiling points, preparative GC is the method of choice.[2] It offers high resolution and can yield very high purity fractions.

Q3: How can I effectively remove isomeric impurities from this compound?

A3: Isomeric impurities often have very similar physical properties, making them challenging to separate.

  • High-Efficiency Fractional Distillation: A fractional distillation column with a high number of theoretical plates (e.g., a long Vigreux or packed column) can be effective if there is a small difference in the boiling points of the isomers.[1]

  • Preparative Gas Chromatography (Prep-GC): This is the most powerful technique for separating close-boiling isomers. By optimizing the column and temperature program, baseline separation of isomers can often be achieved, allowing for the collection of highly pure fractions.[3]

Q4: What are the key safety precautions when handling this compound?

A4: this compound is a flammable liquid and should be handled with appropriate safety measures. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep the compound away from heat, sparks, and open flames.

Troubleshooting Guides

Fractional Distillation
Issue Potential Cause Solution
Poor Separation of Fractions 1. Distillation rate is too fast.2. Inefficient fractionating column.3. Fluctuating heat source.1. Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases. A slow, steady distillation rate is crucial.[4]2. Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column).[1]3. Ensure the heating mantle is properly insulated and provides consistent heat. Use a voltage controller for precise temperature management.
"Bumping" or Uneven Boiling 1. Lack of boiling chips or inadequate stirring.2. Superheating of the liquid.1. Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.2. Ensure even heating by using a heating mantle that fits the flask well and is properly insulated.
Flooding of the Column 1. Heating rate is too high, causing excessive vapor generation.1. Immediately reduce the heat and allow the liquid to drain back into the flask. Resume heating at a lower rate.[5]
No Distillate Collection 1. Thermometer bulb is positioned incorrectly.2. Insufficient heating.3. Leak in the system.1. Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.2. Gradually increase the heating mantle temperature.3. Check all joints and connections for a proper seal.
Preparative Gas Chromatography (Prep-GC)
Issue Potential Cause Solution
Poor Peak Resolution 1. Inappropriate column temperature.2. Carrier gas flow rate is not optimal.3. Column is overloaded.1. Optimize the temperature program. A slower ramp rate can improve the separation of close-eluting peaks.2. Adjust the carrier gas flow rate to the optimal linear velocity for the column.3. Reduce the injection volume or dilute the sample.
Peak Tailing 1. Active sites in the injector or on the column.2. Column contamination.1. Use a deactivated injector liner and a highly inert column.2. Bake out the column at a high temperature or trim the first few centimeters of the column.
Ghost Peaks 1. Contamination in the syringe, injector, or carrier gas.2. Sample carryover from a previous injection.1. Clean the syringe thoroughly and ensure high-purity carrier gas is used. Clean the injector port.2. Implement a bake-out step at the end of each run to elute any residual compounds.
Low Recovery of Collected Fractions 1. Inefficient trapping of the eluent.2. Condensation in the transfer line.1. Ensure the collection trap is sufficiently cold (e.g., using a dry ice/acetone or liquid nitrogen bath).2. Heat the transfer line from the GC to the collection trap to prevent premature condensation.

Experimental Protocols

Fractional Distillation of this compound

Objective: To purify crude this compound by separating it from lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (Vigreux or packed)

  • Distillation head with condenser

  • Thermometer

  • Receiving flasks

  • Heating mantle with magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature as the vapor rises through the fractionating column.

  • Collect the initial fraction (forerun) that distills at a lower temperature. This fraction will contain volatile impurities.

  • As the temperature stabilizes at the boiling point of this compound (126-127 °C), switch to a clean receiving flask to collect the main fraction.

  • Continue collecting the main fraction as long as the temperature remains constant.

  • If the temperature begins to rise significantly, stop the distillation or collect the higher-boiling fraction in a separate flask.

  • Allow the apparatus to cool down before disassembly.

  • Analyze the purity of the collected fractions using GC-MS or NMR.

Preparative Gas Chromatography (Prep-GC) for Isomer Separation

Objective: To isolate high-purity this compound from its isomers.

Instrumentation and Materials:

  • Gas chromatograph equipped with a preparative-scale injector, a column splitter, and a fraction collector.

  • Appropriate capillary column for aromatic isomer separation (e.g., a polar stationary phase).

  • Crude this compound containing isomeric impurities.

  • High-purity carrier gas (e.g., Helium or Nitrogen).

  • Collection vials.

  • Cooling bath (dry ice/acetone or liquid nitrogen) for the fraction collector.

Procedure:

  • Method Development (Analytical Scale):

    • Develop an analytical GC method to achieve baseline separation of this compound from its isomers.

    • Optimize the temperature program (initial temperature, ramp rate, final temperature) and carrier gas flow rate.

  • Scale-Up to Preparative GC:

    • Transfer the optimized analytical method to the preparative GC system.

    • Set the column splitter to divert a small portion of the eluent to the detector (e.g., FID) and the majority to the fraction collector.

  • Sample Injection:

    • Inject an appropriate volume of the crude this compound. Avoid overloading the column, which can lead to poor separation.

  • Fraction Collection:

    • Monitor the chromatogram from the detector.

    • Based on the retention time of the this compound peak, program the fraction collector to open and close at the appropriate times to collect the desired fraction in a cooled vial.

  • Purity Analysis:

    • Analyze the collected fraction using an analytical GC to confirm its purity.

  • Repeat Injections:

    • Repeat the injection and collection cycle as needed to obtain the desired amount of high-purity product.

Quantitative Data Summary

The following tables provide illustrative data on the potential effectiveness of the described purification methods. The actual results will vary depending on the specific composition of the crude material and the experimental conditions.

Table 1: Illustrative Purity Improvement by Fractional Distillation

Fraction Boiling Range (°C) Composition (Illustrative) Purity of this compound
Forerun< 125Lower-boiling solvents and impurities< 5%
Main Fraction126 - 127This compound> 99.5%
High-Boiling Residue> 128Higher-boiling byproducts< 10%
Crude Material -This compound with various impurities~90%

Table 2: Illustrative Purity Improvement by Preparative GC for Isomer Removal

Component Retention Time (min) Crude Mixture (%) Collected Fraction (%)
Isomer A10.23.5< 0.1
This compound10.595.0> 99.9
Isomer B10.81.5< 0.1

Visualizations

PurificationWorkflow General Purification Workflow for this compound crude Crude this compound distillation Fractional Distillation crude->distillation analysis Purity Analysis (GC-MS) distillation->analysis prep_gc Preparative GC prep_gc->analysis isomers Isomeric Impurities Present? analysis->isomers Check for Isomers pure_product High-Purity Product (>99.5%) isomers->prep_gc Yes isomers->pure_product No

Caption: General purification workflow for this compound.

TroubleshootingDistillation Troubleshooting Poor Separation in Fractional Distillation start Poor Separation Observed check_rate Is Distillation Rate Too Fast? start->check_rate reduce_rate Reduce Heating Rate check_rate->reduce_rate Yes check_column Is Column Efficient? check_rate->check_column No success Improved Separation reduce_rate->success use_better_column Use Longer/Packed Column check_column->use_better_column No check_heat Is Heat Source Stable? check_column->check_heat Yes use_better_column->success stabilize_heat Insulate & Use Controller check_heat->stabilize_heat No check_heat->success Yes stabilize_heat->success

Caption: Troubleshooting logic for poor separation in fractional distillation.

References

identifying and minimizing byproducts in 2,3,4-Trifluorotoluene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2,3,4-Trifluorotoluene. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize byproduct formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Common reactions include:

  • Electrophilic Aromatic Substitution (EAS): Such as nitration or halogenation. The existing substituents on the ring direct the position of the incoming electrophile.

  • Nucleophilic Aromatic Substitution (SNAr): Where one or more of the fluorine atoms are displaced by a nucleophile. This reaction is facilitated by the presence of electron-withdrawing groups.[3][4]

  • Orthometalation (Directed Lithiation): Deprotonation of the aromatic ring at a position ortho to one of the fluorine atoms using a strong base like n-butyllithium.[5][6]

  • Cross-Coupling Reactions: Such as Suzuki-Miyaura coupling, typically involving a pre-functionalized derivative (e.g., bromo-2,3,4-trifluorotoluene) to form C-C bonds.[7]

Q2: Why is byproduct formation a concern in reactions with this compound?

A2: The trifluoro-substitution pattern on the toluene ring creates a complex electronic and steric environment. This can lead to the formation of multiple products, primarily positional isomers, which are often difficult to separate from the desired product due to their similar physical properties.[8][9] Incomplete reactions or side-reactions like dimerization or polymerization can also reduce yield and complicate purification.

Q3: What are the primary methods for identifying byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is generally required for unambiguous identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile isomers and providing initial identification based on mass-to-charge ratio and fragmentation patterns.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Useful for less volatile compounds and for quantifying the relative amounts of each component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for determining the exact structure of isomers and other byproducts.[10]

  • Infrared (IR) Spectroscopy: Helps to identify functional groups present in the byproducts.[10]

Q4: Can the fluorine atoms on the ring act as leaving groups?

A4: Yes, in Nucleophilic Aromatic Substitution (SNAr) reactions, fluoride is an effective leaving group. This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is accelerated by the strong electron-withdrawing inductive effect of fluorine. This effect stabilizes the negatively charged intermediate (Meisenheimer complex).[4][11] The C-F bond cleavage occurs in a subsequent, faster step.

Troubleshooting Guides

Issue 1: Electrophilic Aromatic Substitution (e.g., Nitration) leading to multiple isomers.

Q: My nitration of this compound is producing a mixture of nitro-isomers. How can I improve the selectivity?

A: The directing effects of the methyl and fluorine groups are competing, which can lead to poor regioselectivity. To improve the yield of the desired isomer, consider the following adjustments:

  • Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or -10 °C) often increases selectivity by favoring the kinetically controlled product and slowing down competing reaction pathways.

  • Acid System: The choice and concentration of the acid catalyst are critical. Using a milder nitrating agent or a different acid system (e.g., HNO₃ in acetic anhydride vs. a strong H₂SO₄/HNO₃ mixture) can alter the isomer distribution.[12]

  • Order of Addition: A slow, controlled addition of the nitrating agent to the substrate can help maintain a low concentration of the electrophile, which can improve selectivity and prevent over-reaction.

  • Solvent: While often run neat, the choice of an appropriate solvent can influence the solvation of intermediates and affect the reaction's regioselectivity.

Issue 2: Incomplete or multiple substitutions in Nucleophilic Aromatic Substitution (SNAr).

Q: I am trying to substitute one fluorine atom with a nucleophile, but I'm getting a mixture of starting material, mono-substituted, and di-substituted products. What can I do?

A: Achieving selective mono-substitution on a polyfluorinated ring requires careful control of reaction conditions.

  • Stoichiometry: Use a precise stoichiometry of your nucleophile. Start with 1.0 to 1.1 equivalents. Using a large excess will drive the reaction towards multiple substitutions.

  • Temperature and Time: Monitor the reaction closely using TLC or GC. Stop the reaction as soon as the starting material is consumed to an acceptable level, before significant di-substitution occurs. Lowering the temperature can also help control the reaction rate.

  • Nucleophile Strength: A less reactive nucleophile may provide better selectivity for mono-substitution.

  • Solvent Effects: The choice of solvent (e.g., polar aprotic solvents like DMF, DMSO, or THF) can significantly impact the reaction rate and selectivity by stabilizing the Meisenheimer intermediate.[11]

Issue 3: Low yields and side reactions during lithiation.

Q: When I attempt to lithiate this compound, I get low yields of my desired product after quenching with an electrophile. What is going wrong?

A: Lithiation reactions are highly sensitive to conditions and substrate.

  • Benzylic vs. Ring Lithiation: The methyl group protons are also acidic. Depending on the base and conditions, you may be getting competitive lithiation at the benzylic position.[6] Using a sterically hindered base or specific additives can favor ring deprotonation.

  • Temperature: These reactions must typically be run at very low temperatures (-78 °C) to prevent decomposition of the organolithium intermediate and side reactions with the solvent (e.g., THF).[13]

  • Atmosphere: Reactions must be conducted under a strictly inert atmosphere (Argon or Nitrogen) as organolithium reagents react rapidly with oxygen and moisture.[14]

  • Additives: Additives like TMEDA can break up organolithium aggregates and increase the reactivity of the base, which can improve yield and selectivity.[13]

Data Presentation

The following table provides an illustrative example of how reaction conditions can influence the product distribution in the nitration of this compound. Note: Data is representative and intended for educational purposes.

Entry Nitrating Agent Temperature (°C) Time (h) Conversion (%) Product A Yield (%) Product B Yield (%) Other Byproducts (%)
1HNO₃ / H₂SO₄2529865305
2HNO₃ / H₂SO₄049585105
3KNO₃ / H₂SO₄04928884
4HNO₃ / Ac₂O1068575205

Experimental Protocols

Protocol 1: General Method for Byproduct Identification by GC-MS
  • Sample Preparation: Quench a small aliquot (approx. 0.1 mL) of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Instrument Setup:

    • Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).[8]

    • Carrier Gas: Helium at a constant flow rate.[8]

    • Injector: Set to 250 °C with a split ratio appropriate for the sample concentration (e.g., 50:1).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure separation of all components.[8]

  • MS Instrument Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500) to capture all potential fragments.

  • Analysis: Inject 1 µL of the prepared sample. Analyze the resulting chromatogram to determine the number of components and their relative peak areas. Examine the mass spectrum of each peak to identify potential structures by comparing them to spectral libraries and analyzing fragmentation patterns.

Protocol 2: Minimizing Byproducts in Suzuki-Miyaura Coupling

This protocol assumes the use of a bromo- or iodo-derivative of this compound.

  • Reagent Preparation: Degas all solvents (e.g., toluene, dioxane, water) by sparging with argon or nitrogen for at least 30 minutes.[14]

  • Reaction Setup:

    • To an oven-dried flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

    • Add the degassed solvent(s) via cannula or syringe.

  • Troubleshooting Homocoupling:

    • Cause: Homocoupling of the boronic acid is a common side reaction.

    • Minimization:

      • Ensure a strictly oxygen-free environment, as oxygen can promote this side reaction.

      • Use a weaker base if possible, as strong bases can accelerate boronic acid decomposition.[15]

      • Consider using a boronic ester (e.g., pinacol ester) which is often more stable.

  • Reaction Monitoring: Monitor the reaction by TLC or GC. Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography to separate the desired cross-coupled product from any homocoupled byproducts and residual starting materials.

Visualizations

experimental_workflow cluster_reaction Reaction & Workup cluster_analysis Byproduct Analysis start Crude Reaction Mixture workup Aqueous Workup & Extraction start->workup crude_product Crude Product workup->crude_product tlc_gc Initial Screen (TLC / GC-FID) crude_product->tlc_gc separation Column Chromatography tlc_gc->separation fractions Isolate Fractions separation->fractions gcms GC-MS Analysis fractions->gcms nmr NMR (1H, 13C, 19F) fractions->nmr identification Structure Elucidation gcms->identification nmr->identification

Caption: Workflow for Byproduct Identification and Isolation.

troubleshooting_workflow cluster_id Identification cluster_opt Optimization Strategy start Byproducts Observed? identify Identify Byproduct Structure (GC-MS, NMR) start->identify Yes success Problem Solved start->success No isomeric Positional Isomers? identify->isomeric side_reaction Side-Reaction Product? (e.g., Dimer, Homocoupling) isomeric->side_reaction No temp Adjust Temperature isomeric->temp Yes purity Purify Starting Materials side_reaction->purity No atmosphere Ensure Inert Atmosphere side_reaction->atmosphere Yes reagent Change Reagent/ Catalyst/Solvent temp->reagent reagent->success purity->atmosphere atmosphere->success

References

Technical Support Center: Synthesis of 2,3,4-Trifluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3,4-Trifluorotoluene synthesis. The primary synthetic route discussed is the Balz-Schiemann reaction, starting from 2,3,4-trifluoroaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Balz-Schiemann reaction.

Issue Potential Cause Recommended Solution
Low or No Yield of Diazonium Tetrafluoroborate Precipitate Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5 °C. Use a calibrated thermometer. Verify the quality and concentration of sodium nitrite and fluoroboric acid. Add the sodium nitrite solution slowly to maintain temperature control.
Starting amine (2,3,4-trifluoroaniline) is impure.Check the purity of the starting material by NMR or GC-MS. Purify by distillation or column chromatography if necessary.
Low Yield of this compound After Thermal Decomposition Incomplete decomposition of the diazonium salt.Gradually increase the decomposition temperature. Ensure the salt is completely dry before heating. The use of an inert, high-boiling solvent can facilitate more even heat distribution.
The diazonium salt is unstable.While diazonium tetrafluoroborates are generally stable, ortho-substituted derivatives can be less so.[1] Proceed with the decomposition step as soon as possible after isolating and drying the salt.
Side reactions during decomposition.The formation of biaryl and other byproducts can occur.[2] Modifying the reaction by using alternative counterions like hexafluorophosphates (PF₆⁻) may improve yields for certain substrates.[3][4]
Formation of Dark, Tarry Byproducts Decomposition temperature is too high or heating is too rapid.Heat the diazonium salt gradually and with good temperature control. Use a sand bath or a well-controlled heating mantle. The thermal decomposition can be highly exothermic.[5]
Presence of impurities.Ensure all glassware is clean and dry. Use high-purity reagents and solvents.
Product is Contaminated with Starting Material Incomplete reaction.Increase the reaction time for the diazotization step. Ensure stoichiometric amounts of reagents are used.
Difficulties in Product Isolation and Purification The product is volatile.Use a cooled receiving flask during distillation to minimize loss of the product.
Emulsion formation during workup.Add a small amount of brine to the aqueous layer to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most common and effective method for synthesizing this compound is the Balz-Schiemann reaction.[1] This reaction involves the diazotization of a primary aromatic amine, in this case, 2,3,4-trifluoroaniline, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[3][4]

Q2: My Balz-Schiemann reaction is giving very low yields. What are the critical parameters to optimize?

A2: To improve yields, focus on the following:

  • Temperature Control: Maintain a temperature of 0-5 °C during the diazotization step to ensure the stability of the diazonium salt.

  • Purity of Reagents: Use pure 2,3,4-trifluoroaniline and fresh sodium nitrite and fluoroboric acid.

  • Drying of the Diazonium Salt: Ensure the isolated diazonium tetrafluoroborate is thoroughly dry before thermal decomposition, as moisture can lead to side reactions.

  • Decomposition Conditions: The thermal decomposition should be performed carefully, with gradual heating to avoid uncontrolled decomposition, which can be exothermic and potentially hazardous.[5] The use of an inert solvent can help moderate the reaction.[5]

Q3: Are there any safer alternatives to the traditional Balz-Schiemann reaction?

A3: Yes, modern adaptations to the Balz-Schiemann reaction aim to improve safety and yield. These include:

  • In situ generation: Generating and decomposing the diazonium salt in one pot avoids the isolation of the potentially explosive diazonium intermediate.[5]

  • Photochemical initiation: Using visible light to initiate the decomposition can be performed under milder conditions.[1]

  • Continuous-flow setups: These offer better control over reaction parameters and are safer for scalable production.[1]

Q4: Can I use the Sandmeyer reaction to synthesize this compound?

A4: The Sandmeyer reaction is typically used to introduce chloro, bromo, or cyano groups onto an aromatic ring using copper(I) salts as catalysts.[2] While conceptually similar in its use of diazonium salts, the direct introduction of fluorine via a Sandmeyer-type reaction is not the standard procedure. The Balz-Schiemann reaction is the preferred method for fluorination.[3][6]

Q5: What are the common impurities I should look for in my final product?

A5: Common impurities may include unreacted 2,3,4-trifluoroaniline, phenol byproducts from the reaction of the diazonium salt with water, and biaryl compounds formed from radical side reactions.[2] Purification by distillation is usually effective in removing these impurities.

Experimental Protocol: Synthesis of this compound via Balz-Schiemann Reaction

This protocol is a general guideline and may require optimization.

Step 1: Diazotization of 2,3,4-trifluoroaniline

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,3,4-trifluoroaniline in a solution of fluoroboric acid (HBF₄) cooled to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred amine solution. Maintain the internal temperature between 0 and 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

  • The resulting 2,3,4-trifluorobenzenediazonium tetrafluoroborate will precipitate out of the solution.

Step 2: Isolation of the Diazonium Salt

  • Collect the precipitated diazonium salt by vacuum filtration.

  • Wash the salt with cold diethyl ether to remove any unreacted starting material and other organic impurities.

  • Dry the salt thoroughly under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with care.

Step 3: Thermal Decomposition

  • Place the dry diazonium salt in a flask equipped with a distillation apparatus.

  • Heat the flask gently in a sand bath or with a heating mantle. The salt will begin to decompose, evolving nitrogen gas and boron trifluoride.

  • The this compound product will distill over. Collect the distillate in a cooled receiving flask.

Step 4: Purification

  • Wash the collected distillate with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and purify the liquid by fractional distillation to obtain pure this compound.

Visualizing the Process

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Thermal Decomposition A 2,3,4-Trifluoroaniline C 2,3,4-Trifluorobenzenediazonium Tetrafluoroborate A->C 0-5 °C B NaNO₂, HBF₄ B->C E This compound C->E Decomposition D Heat (Δ) D->E F N₂ + BF₃

Caption: Synthetic pathway for this compound via the Balz-Schiemann reaction.

Troubleshooting_Workflow Start Low Yield of This compound Q1 Was the diazonium salt precipitate yield low? Start->Q1 A1_Yes Check diazotization conditions: - Temperature (0-5 °C) - Reagent purity and stoichiometry Q1->A1_Yes Yes Q2 Was the decomposition step inefficient? Q1->Q2 No A1_Yes->Q2 A2_Yes Optimize decomposition: - Ensure salt is dry - Increase temperature gradually - Consider alternative counterions Q2->A2_Yes Yes Q3 Were significant tarry byproducts formed? Q2->Q3 No A2_Yes->Q3 A3_Yes Control decomposition rate: - Heat slowly and evenly - Use high-purity reagents Q3->A3_Yes Yes End Yield Improved Q3->End No A3_Yes->End

Caption: A troubleshooting workflow for low yields in the synthesis of this compound.

References

troubleshooting guide for common issues in fluorination reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding common challenges encountered during fluorination experiments.

Frequently Asked Questions (FAQs)

Q1: My fluorination reaction is resulting in a low yield or no product. What are the common causes?

Low yields in fluorination reactions can be attributed to several factors, ranging from reagent quality to reaction conditions. The primary culprits often include:

  • Inactive Fluorinating Reagent: Many fluorinating reagents are sensitive to moisture and can degrade over time. It is crucial to use fresh, high-purity reagents. For instance, reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® are moisture-sensitive.[1]

  • Presence of Water: Anhydrous conditions are critical for the success of most fluorination reactions. Moisture can react with and deactivate the fluorinating agent, and also lead to undesired side reactions.[1]

  • Suboptimal Reaction Temperature: Fluorination reactions can be highly temperature-sensitive. The optimal temperature can vary significantly depending on the substrate and the fluorinating agent. Some reactions require elevated temperatures to proceed, while for others, higher temperatures can lead to decomposition of reactants or products.[1]

  • Inappropriate Solvent: The choice of solvent is crucial. It must be anhydrous and compatible with the fluorinating agent. Aprotic polar solvents like DMF, DMSO, or sulfolane are often used in nucleophilic aromatic substitution (SNAr) reactions to enhance the nucleophilicity of the fluoride ion.[1] However, some electrophilic reagents like Selectfluor can react exothermically with solvents like DMF, pyridine, and DMSO.[1]

  • Poor Leaving Group (for Nucleophilic Fluorination): In nucleophilic fluorinations, the efficiency of the reaction is highly dependent on the nature of the leaving group. Poor leaving groups will result in sluggish or incomplete reactions.

Q2: I am observing the formation of multiple products and poor regioselectivity. How can I improve this?

Poor selectivity is a common challenge in fluorination, leading to a mixture of isomers and byproducts. Key factors influencing selectivity include:

  • Multiple Reactive Sites: Molecules with multiple potential reaction sites, such as several C-H bonds on a heterocycle, can lead to a mixture of products.[1]

  • Reaction Mechanism: The underlying reaction mechanism (e.g., SN1 vs. SN2, radical pathways) can significantly impact selectivity. For instance, reagents that favor an SN1-type mechanism are more prone to leading to rearrangements.

  • Steric and Electronic Effects: The steric and electronic properties of the substrate and substituents play a major role in directing the fluorination to a specific site.[1]

  • Catalyst and Directing Groups: The choice of catalyst and the use of directing groups can be crucial for achieving high regioselectivity in C-H activation strategies.[1]

Q3: My starting material is decomposing during the reaction. What are the likely causes and solutions?

Decomposition of the starting material is a frequent issue, particularly with sensitive substrates. The primary causes include:

  • Harsh Reaction Conditions: High temperatures or the use of strongly acidic or basic conditions can lead to the degradation of sensitive starting materials.[1]

  • Incompatible Fluorinating Agent: Some fluorinating agents are highly reactive and can cause decomposition of the substrate.

  • Solvent Incompatibility: As mentioned earlier, some fluorinating reagents can react exothermically and dangerously with certain common laboratory solvents.[1]

Q4: How can I effectively purify my fluorinated product?

Purification of fluorinated compounds can be challenging due to the potential for similar polarities between the product and byproducts. Common purification techniques include:

  • Flash Column Chromatography: This is a standard method for purifying fluorinated compounds. The choice of eluent is critical for achieving good separation.

  • Work-up Procedure: A proper work-up is essential to remove unreacted reagents and inorganic salts. This typically involves quenching the reaction, followed by extraction and washing. For example, quenching with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is common for reactions involving DAST or Deoxo-Fluor.

  • Distillation: For volatile fluorinated compounds, distillation can be an effective purification method.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Fluorination of an Alcohol

Question: I am attempting to convert a primary alcohol to the corresponding fluoride using DAST, but the yield is consistently low. What steps can I take to improve it?

Answer: Low yields in deoxyfluorination reactions with DAST are a common problem. Here is a systematic troubleshooting approach:

Troubleshooting Workflow for Low Yield in Deoxyfluorination

LowYieldDeoxyfluorination start Low Yield Observed check_reagent 1. Verify Reagent Activity start->check_reagent check_conditions 2. Optimize Reaction Conditions check_reagent->check_conditions Reagent is active sub_reagent1 Use fresh DAST/Deoxo-Fluor check_reagent->sub_reagent1 sub_reagent2 Store under anhydrous conditions check_reagent->sub_reagent2 check_substrate 3. Evaluate Substrate Suitability check_conditions->check_substrate Conditions optimized sub_conditions1 Ensure strictly anhydrous setup check_conditions->sub_conditions1 sub_conditions2 Optimize temperature (start low, e.g., -78 °C) check_conditions->sub_conditions2 sub_conditions3 Increase reagent equivalents (1.5-2.0 eq.) check_conditions->sub_conditions3 sub_conditions4 Screen anhydrous solvents (DCM, Toluene) check_conditions->sub_conditions4 solution Improved Yield check_substrate->solution Substrate is suitable sub_substrate1 Consider alternative fluorinating agents (e.g., PyFluor) check_substrate->sub_substrate1 sub_substrate2 Convert alcohol to a better leaving group (e.g., tosylate) then fluorinate with a fluoride salt check_substrate->sub_substrate2

Caption: Troubleshooting workflow for low yield in deoxyfluorination reactions.

Quantitative Data on Deoxyfluorination of Alcohols with AlkylFluor

The following table summarizes the yield of deoxyfluorination for various alcohol substrates using AlkylFluor, a stable deoxyfluorination reagent.[2]

EntrySubstrate (Alcohol)Product (Fluoride)Yield (%)
11-Octanol1-Fluorooctane85
2CyclohexanolFluorocyclohexane78
32-Phenylethanol(2-Fluoroethyl)benzene91
4Geraniol1-Fluoro-3,7-dimethylocta-2,6-diene65
5Cholesterol3β-Fluorocholest-5-ene55

Reaction conditions: Alcohol (1.0 mmol), AlkylFluor (1.2 mmol), KF (2.0 mmol), in 1,4-dioxane at 80 °C for 12 h.[2]

Detailed Experimental Protocol: Deoxyfluorination of 1-Octanol with AlkylFluor [2]

  • Preparation: To an oven-dried vial containing a magnetic stir bar, add 1-octanol (130 mg, 1.0 mmol), AlkylFluor (345 mg, 1.2 mmol), and potassium fluoride (116 mg, 2.0 mmol).

  • Reaction Setup: The vial is sealed with a cap containing a PTFE septum and placed under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Anhydrous 1,4-dioxane (5 mL) is added via syringe.

  • Reaction: The reaction mixture is stirred and heated to 80 °C in an oil bath for 12 hours.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NaHCO₃ solution (10 mL). The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-fluorooctane.

Issue 2: Poor Selectivity in Electrophilic Aromatic Fluorination

Question: I am trying to fluorinate an electron-rich aromatic compound using Selectfluor, but I am getting a mixture of ortho and para isomers, along with some dearomatized byproducts. How can I improve the selectivity?

Answer: Achieving high regioselectivity in electrophilic aromatic fluorination can be challenging. Here’s a guide to troubleshoot this issue:

Troubleshooting Workflow for Poor Selectivity in Electrophilic Aromatic Fluorination

PoorSelectivityElectrophilic start Poor Selectivity Observed check_reagent 1. Evaluate Fluorinating Reagent start->check_reagent check_conditions 2. Optimize Reaction Conditions check_reagent->check_conditions Reagent choice confirmed sub_reagent1 Consider a less reactive N-F reagent (e.g., NFSI) check_reagent->sub_reagent1 check_substrate 3. Modify Substrate/Strategy check_conditions->check_substrate Conditions optimized sub_conditions1 Lower the reaction temperature check_conditions->sub_conditions1 sub_conditions2 Screen different solvents (e.g., MeCN, H₂O/CHCl₃) check_conditions->sub_conditions2 sub_conditions3 Additives/catalysts may influence selectivity check_conditions->sub_conditions3 solution Improved Selectivity check_substrate->solution Strategy implemented sub_substrate1 Introduce a directing group to favor a specific isomer check_substrate->sub_substrate1 sub_substrate2 Consider a metal-catalyzed cross-coupling approach for specific isomer synthesis check_substrate->sub_substrate2

Caption: Troubleshooting workflow for poor selectivity in electrophilic aromatic fluorination.

Quantitative Data on Electrophilic Fluorination of β-Ketoesters

The enantioselective fluorination of β-ketoesters can be achieved with high yields and enantioselectivity using a chiral palladium catalyst.[3]

EntrySubstrate (β-Ketoester)CatalystYield (%)ee (%)
12-Methoxycarbonyl-1-indanonePd(II)-BINAP complex9591
22-Ethoxycarbonyl-1-tetralonePd(II)-BINAP complex9288
3Ethyl 2-oxocyclohexanecarboxylatePd(II)-BINAP complex8585
4Ethyl benzoylacetatePd(II)-BINAP complex9990

Reaction conditions: β-Ketoester (0.2 mmol), NFSI (0.24 mmol), Pd catalyst (2.5 mol%), in ethanol at room temperature for 12 h.[3]

Detailed Experimental Protocol: Electrophilic Fluorination of 2-Methoxycarbonyl-1-indanone [3]

  • Catalyst Preparation: In a glovebox, the chiral palladium catalyst is prepared by mixing the appropriate palladium precursor and BINAP ligand in a suitable solvent.

  • Reaction Setup: To an oven-dried Schlenk tube is added 2-methoxycarbonyl-1-indanone (38 mg, 0.2 mmol) and the chiral palladium catalyst (2.5 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon).

  • Reagent Addition: Anhydrous ethanol (2 mL) is added, followed by N-fluorobenzenesulfonimide (NFSI) (75 mg, 0.24 mmol).

  • Reaction: The reaction mixture is stirred at room temperature for 12 hours.

  • Monitoring: The reaction is monitored by TLC or HPLC to determine conversion and enantiomeric excess.

  • Work-up: The solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (10 mL) and washed with water (2 x 5 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the fluorinated product.

This technical support center provides a starting point for troubleshooting common issues in fluorination reactions. For more specific problems, consulting detailed literature and considering the specific nature of your substrate and reagents is always recommended.

References

Technical Support Center: Stability Studies of 2,3,4-Trifluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting stability studies on 2,3,4-Trifluorotoluene.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Question Possible Cause Troubleshooting Steps
Why am I observing no degradation of this compound under my stress conditions? The stress conditions may not be harsh enough. Fluorinated compounds are often highly stable.[1][2] The analytical method may not be sensitive enough to detect low levels of degradation.- Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). - Extend the duration of the stress exposure. - Elevate the temperature for thermal and hydrolytic studies. - For photostability, ensure the light source is of appropriate wavelength and intensity as per ICH Q1B guidelines.[3][4][5][6][7] - Validate your analytical method to ensure it can detect and quantify small changes in the parent compound concentration.
I am seeing unexpected peaks in my chromatogram after stress testing. How do I identify them? These are likely degradation products. The mobile phase or sample matrix could also be interfering.- Use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain molecular weight information and fragmentation patterns of the unknown peaks, which aids in structural elucidation.[8][9] - If available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, can be very powerful for identifying fluorinated degradation products.[10][11] - Run a blank sample (matrix without the analyte) under the same stress conditions to check for interferences.
My mass balance is poor (sum of parent compound and degradation products is less than 90%). What could be the reason? Some degradation products may not be eluting from the HPLC column. Degradants may not have a chromophore and are thus not detected by the UV detector. The compound may be volatile and lost during the experiment.- Modify the HPLC gradient to include a stronger organic solvent at the end to elute any highly retained compounds. - Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV to detect compounds without a chromophore. - For thermal studies, conduct the experiment in a sealed container to prevent the loss of volatile compounds. - Ensure proper sample handling and storage to minimize volatility losses.
How can I differentiate between isomers of potential degradation products? Isomeric compounds can be challenging to separate and identify.- Optimize the HPLC method by screening different columns (e.g., C18, phenyl, polar-embedded), mobile phase compositions, and pH to achieve chromatographic separation.[8] - If separation is not possible by HPLC, consider alternative techniques like Gas Chromatography (GC) if the compounds are volatile, or Capillary Electrophoresis (CE). - Advanced NMR techniques (e.g., 2D NMR) may be necessary for unambiguous structural assignment of isomers.

Frequently Asked Questions (FAQs)

General Stability

What is the expected stability of this compound?

Due to the high strength of the carbon-fluorine bond, fluorinated aromatic hydrocarbons like this compound are generally expected to exhibit enhanced thermal and chemical stability compared to their non-fluorinated analogs.[12] However, specific stability under various stress conditions must be determined experimentally.

What are the typical stress conditions for forced degradation studies?

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[13] Typical conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl or H₂SO₄ at room temperature or elevated temperatures (e.g., 50-60°C).[14]

  • Base Hydrolysis: 0.1 M to 1 M NaOH or KOH at room temperature or elevated temperatures.[14]

  • Oxidation: Hydrogen peroxide (e.g., 3-30%) at room temperature.[13]

  • Thermal: Dry heat at temperatures above accelerated stability testing conditions (e.g., 40-80°C).[14]

  • Photostability: Exposure to a combination of visible and UV light, as specified in ICH Q1B guidelines (a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UVA light).[3][4][5][6][7]

Degradation Pathways

What are the likely degradation pathways for this compound?

  • Oxidation: The methyl group is a likely site for oxidation, potentially forming 2,3,4-trifluorobenzyl alcohol, followed by further oxidation to 2,3,4-trifluorobenzaldehyde and then 2,3,4-trifluorobenzoic acid.

  • Hydrolysis: The C-F bonds on the aromatic ring are generally stable to hydrolysis. However, under forcing conditions, nucleophilic aromatic substitution of a fluorine atom with a hydroxyl group could occur, although this is less likely.

  • Photodegradation: Exposure to UV light could lead to homolytic cleavage of the C-H bonds of the methyl group or potentially a C-F bond, leading to radical-mediated degradation pathways.

Are fluorinated degradation products a concern?

Yes, fluorinated degradation products can be persistent in the environment.[10] It is important to identify and characterize any significant degradants.

Analytical Methods

What is the recommended analytical technique for stability studies of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and recommended technique.[8][15] This method should be able to separate this compound from all potential degradation products.

How do I develop a stability-indicating HPLC method?

Method development involves:

  • Column Selection: Start with a versatile column, such as a C18, and explore other stationary phases if needed.

  • Mobile Phase Selection: A mixture of water or buffer and an organic solvent like acetonitrile or methanol is typically used in reversed-phase HPLC.

  • Wavelength Selection: Determine the UV maximum absorbance of this compound for optimal detection.

  • Gradient Optimization: Develop a gradient elution program to ensure the separation of the parent compound from any impurities or degradants that may form.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following tables provide examples of how to summarize quantitative data from stability studies of this compound.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionDuration% Assay of this compound% DegradationNo. of DegradantsMajor Degradant (% Area)
0.1 M HCl at 60°C24 hours98.51.511.2
0.1 M NaOH at 60°C24 hours95.24.823.5 (DP-1), 1.1 (DP-2)
10% H₂O₂ at RT24 hours89.710.337.8 (DP-3), 1.5 (DP-4), 0.8 (DP-5)
Thermal at 80°C48 hours99.10.910.7
Photostability (ICH Q1B)-97.82.221.8 (DP-6), 0.4 (DP-7)

DP = Degradation Product RT = Room Temperature

Experimental Protocols

General Protocol for Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.

    • Oxidation: Mix the stock solution with an equal volume of 20% H₂O₂ to achieve a final concentration of 10%. Keep at room temperature.

    • Thermal: Store the solid compound in an oven at 80°C.

    • Photostability: Expose the compound (in a photostable and transparent container) to light as per ICH Q1B guidelines.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis prep->acid Expose to Stress Conditions base Base Hydrolysis prep->base Expose to Stress Conditions oxidation Oxidation prep->oxidation Expose to Stress Conditions thermal Thermal Stress prep->thermal Expose to Stress Conditions photo Photostability prep->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Identification hplc->lcms Identify Degradants

Caption: General workflow for forced degradation studies.

Oxidative_Degradation_Pathway parent This compound intermediate1 2,3,4-Trifluorobenzyl Alcohol parent->intermediate1 [O] intermediate2 2,3,4-Trifluorobenzaldehyde intermediate1->intermediate2 [O] product 2,3,4-Trifluorobenzoic Acid intermediate2->product [O]

Caption: Hypothesized oxidative degradation pathway of the methyl group.

Troubleshooting_Logic start Unexpected Peak in Chromatogram? blank Run Stressed Blank (Matrix Only) start->blank peak_present Peak Present in Blank? blank->peak_present interference Source is Matrix/ Mobile Phase peak_present->interference Yes degradant Peak is a Degradant peak_present->degradant No lcms Proceed with LC-MS Identification degradant->lcms

References

Technical Support Center: Managing Hydrodefluorination of Trifluoromethylarenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrodefluorination of trifluoromethylarenes. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the selective hydrodefluorination of a trifluoromethylarene to a difluoromethylarene (ArCF₃ → ArCF₂H)?

A1: The primary challenge is preventing "over-reduction" or "uncontrolled defluorination," where the desired difluoromethylarene (ArCF₂H) is further reduced to monofluoromethyl (ArCH₂F) and fully reduced methyl (ArCH₃) species.[1][2][3] This occurs because the bond dissociation energy of the C-F bonds decreases as fluorine atoms are successively replaced by hydrogen, making subsequent defluorination steps kinetically easier.[1][4]

Q2: What is the general mechanism for photoredox-catalyzed mono-hydrodefluorination?

A2: The reaction typically proceeds via a reductive quenching cycle. The photocatalyst, upon excitation by light, is reduced by a hydrogen atom donor (HAD). This reduced photocatalyst then transfers an electron to the trifluoromethylarene substrate, forming a radical anion. This radical anion is unstable and expels a fluoride ion to generate a difluorobenzyl radical. This radical is then trapped by the hydrogen atom donor to yield the desired difluoromethylarene product and regenerate the active form of the HAD.[1][2][3][5]

Q3: How does the electronic nature of the trifluoromethylarene affect the reaction?

A3: Trifluoromethylarenes with electron-withdrawing groups are generally more susceptible to hydrodefluorination because they are more easily reduced (have a less negative reduction potential).[1] Conversely, arenes with electron-donating groups are more challenging to reduce and may require different catalytic systems.[1] The selectivity for mono-hydrodefluorination can also be influenced by the substrate's electronics, with electron-poor systems often being more prone to over-reduction if the reaction conditions are not carefully controlled.

Q4: Can this methodology be used for exhaustive hydrodefluorination (ArCF₃ → ArCH₃)?

A4: Yes, specific metal-free, visible-light-promoted protocols have been developed for the exhaustive hydrodefluorination of a wide variety of trifluoromethylarenes, achieving high yields.[6][7][8] These methods are particularly relevant for the degradation of persistent fluorinated pollutants but can also be adapted for synthetic purposes.[8]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

Possible Cause Suggested Solution
Inactive Photocatalyst or Reagents Ensure the photocatalyst and hydrogen atom donor are fresh and have been stored under appropriate conditions (e.g., protected from light and moisture).
Insufficient Light Source Verify that the light source (e.g., blue LEDs) is emitting at the correct wavelength and intensity to excite the photocatalyst. Ensure the reaction vessel is positioned for optimal irradiation.
Incompatible Solvent The choice of solvent is crucial for solubility and reaction efficiency. Ensure all components are soluble in the chosen solvent system. Common solvents include DMSO or mixtures like DCE/DMSO.[1]
Poor Choice of Hydrogen Atom Donor (HAD) For electron-deficient trifluoromethylarenes, cesium formate may be ineffective. Consider using a more suitable HAD such as 4-hydroxythiophenol in the presence of a base.[1][2]
Incorrect Base The presence of a suitable base is often essential to deprotonate the HAD, forming a more potent reductant. Ensure the correct base and stoichiometry are used.[2]

Issue 2: Poor Selectivity (Over-reduction to ArCH₂F and ArCH₃)

Possible Cause Suggested Solution
Overly Reductive Conditions The combination of photocatalyst and HAD may be too strongly reducing for the substrate, leading to further defluorination.
- Modify the Catalytic System: Select a photocatalyst and HAD combination with a less negative reduction potential that is sufficient to reduce the starting material but not the difluoromethylated product.
- Electrochemical Control: For precise control, consider an electrochemical approach. By setting a specific applied potential, it is possible to selectively reduce the ArCF₃ group without affecting the subsequent, harder-to-reduce intermediates.[4][9]
Prolonged Reaction Time Allowing the reaction to proceed for too long can lead to the accumulation of over-reduced byproducts. Monitor the reaction progress by GC-MS or ¹⁹F NMR and quench it once the starting material is consumed.
High Catalyst Loading An excessively high concentration of the photocatalyst or HAD can increase the rate of the undesired subsequent reduction steps. Reduce the catalyst and/or HAD loading.

Data on Reaction Conditions and Selectivity

The following table summarizes typical reaction conditions and outcomes for the selective mono-hydrodefluorination of 4-(trifluoromethyl)benzonitrile.

Photocatalyst Hydrogen Atom Donor (HAD) Base Solvent Yield of ArCF₂H (%) Selectivity (ArCF₂H : ArCH₂F) Reference
2,4,5,6-tetrakis(diphenylamino)isophthalonitrile4-hydroxythiophenolDBUDMSO81>20:1[1]
2,4,5,6-tetrakis(diphenylamino)isophthalonitrile4-methoxythiophenolDBUDMSO79>20:1[1]
Phenoxazine derivativeCesium formateN/ADMSOLow/No ProductN/A[1]

Experimental Protocols

Protocol 1: Selective Mono-hydrodefluorination of 4-(Trifluoromethyl)benzonitrile

This protocol is adapted from procedures for the selective photoredox hydrodefluorination of electron-poor trifluoromethylarenes.[1][2]

Materials:

  • 4-(Trifluoromethyl)benzonitrile

  • 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile (photocatalyst)

  • 4-hydroxythiophenol (HAD)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Schlenk tube or similar reaction vessel

  • Blue LED light source (e.g., 450 nm)

  • Stir plate

Procedure:

  • To a Schlenk tube, add 4-(trifluoromethyl)benzonitrile (1.0 eq), the photocatalyst (0.025 eq), and 4-hydroxythiophenol (1.5 eq).

  • Seal the tube, and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous DMSO via syringe to achieve a substrate concentration of 0.1 M.

  • Add DBU (2.0 eq) via syringe.

  • Place the reaction vessel on a stir plate and begin vigorous stirring.

  • Irradiate the mixture with a blue LED light source at room temperature.

  • Monitor the reaction progress by taking aliquots and analyzing via GC-MS or ¹⁹F NMR.

  • Upon completion (typically when the starting material is consumed), quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Exhaustive Hydrodefluorination of a Trifluoromethylarene

This protocol is a representative procedure for the complete reduction of a CF₃ group to a CH₃ group, adapted from metal-free photoredox methods.[8]

Materials:

  • Trifluoromethylarene substrate

  • Organic photocatalyst (e.g., as specified in the literature[8])

  • N,N-Diisopropylethylamine (DIPEA)

  • Formic acid (HCOOH)

  • Acetonitrile (MeCN)

  • Reaction vial

  • Visible light source (e.g., blue LEDs)

  • Stir plate

Procedure:

  • In a reaction vial, combine the trifluoromethylarene (1.0 eq), the organic photocatalyst (e.g., 2 mol%), and acetonitrile.

  • Add DIPEA (3.0 eq) and formic acid (5.0 eq) to the mixture.

  • Seal the vial and place it on a stir plate.

  • Irradiate the stirred mixture with a visible light source at room temperature.

  • Continue the reaction for 12-24 hours or until analysis (GC-MS or NMR) indicates complete conversion.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the product as needed via column chromatography.

Visualized Workflows and Mechanisms

cluster_0 Troubleshooting: Poor Selectivity (Over-reduction) Start Experiment yields ArCF₂H along with ArCH₂F/ArCH₃ Check_Time Was reaction time optimized? Start->Check_Time Check_Reductant Is the catalytic system too strongly reducing? Check_Time->Check_Reductant Yes Action_Time Reduce reaction time. Monitor kinetics closely. Check_Time->Action_Time No Check_Loading Is catalyst/HAD loading too high? Check_Reductant->Check_Loading No Action_Reductant Use a less reducing HAD. Consider electrochemical methods for precise potential control. Check_Reductant->Action_Reductant Yes Action_Loading Decrease catalyst and/or HAD loading. Check_Loading->Action_Loading Yes End_Good Improved Selectivity (High ArCF₂H) Check_Loading->End_Good No Action_Time->End_Good Action_Reductant->End_Good Action_Loading->End_Good

Caption: Troubleshooting workflow for managing over-reduction side reactions.

cluster_regen PC Photocatalyst (PC) PC_excited *PC PC->PC_excited hv (Light) PC_reduced PC⁻ PC_excited->PC_reduced + HAD-H HAD_radical HAD• PC_reduced->PC + ArCF₃ HAD Hydrogen Atom Donor (HAD-H) ArCF3 ArCF₃ ArCF3_anion [ArCF₃]⁻• ArCF3->ArCF3_anion  e⁻ from PC⁻ ArCF2_radical ArCF₂• ArCF3_anion->ArCF2_radical - F⁻ ArCF2_radical->HAD_radical - HAD• ArCF2H ArCF₂H (Product) ArCF2_radical->ArCF2H + HAD-H

Caption: Proposed photoredox catalytic cycle for mono-hydrodefluorination.

References

catalyst deactivation and regeneration in 2,3,4-Trifluorotoluene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding catalyst deactivation and regeneration in the synthesis of 2,3,4-Trifluorotoluene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on catalyst performance. The issues are presented in a question-and-answer format to directly address specific problems.

Problem ID Observed Issue Potential Cause Recommended Action(s)
CFD-01 Gradual or sharp decrease in product yield.Coking: Deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites. This is a primary cause of deactivation in fluorination reactions.[1]Proceed to the Experimental Protocols section for catalyst regeneration to remove coke deposits.
CFD-02 Altered product selectivity (e.g., increase in partially fluorinated intermediates).Partial Active Site Blockage: Coke may selectively block certain types of active sites, altering the reaction pathway.[1]Characterize the spent catalyst (e.g., using TGA, XPS) to confirm coking and proceed with the recommended regeneration protocol.
CFD-03 Increased pressure drop across the catalyst bed in a flow reactor.Fouling: Severe coking or deposition of non-volatile byproducts can physically block the catalyst bed.[1]Mild regeneration may be attempted. Severe fouling might necessitate catalyst removal and cleaning of the reactor system.
CFD-04 Visible darkening of the catalyst.Coke Formation: Carbon deposits often cause the catalyst to appear darker. This is a strong visual indicator of coking.[1]Proceed with the regeneration protocol.
CRS-01 Inconsistent catalytic performance from batch to batch.Incomplete Regeneration: Previous regeneration cycles may not have fully removed all deactivating species.[1]Optimize the regeneration protocol, potentially by increasing the duration or temperature of the oxidative treatment, and ensure consistent application.
CRS-02 High initial activity followed by rapid deactivation.Unstable Catalyst Species: The presence of higher oxidation states of chromium (e.g., Cr6+) can lead to high initial activity but rapid deactivation compared to the more stable Cr3+ species.[2][3]Ensure proper catalyst preparation and activation procedures are followed to obtain the desired stable chromium species.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for the deactivation of chromium-based catalysts in the synthesis of this compound?

A1: The most prevalent cause of deactivation for chromium-based fluorination catalysts is "coking," which involves the deposition of carbon-based polymers on the active surfaces of the catalyst.[1] This process physically obstructs the active sites and can also block the catalyst's pore structure, leading to a significant drop in performance.[1] Coking is particularly pronounced in the fluorination of hydrogen-containing hydrocarbons.[4]

Q2: How can I confirm that my catalyst is deactivated due to coking?

A2: A visual inspection showing a darkening of the catalyst is a primary indicator.[1] For a more detailed analysis, instrumental techniques such as Temperature Programmed Oxidation (TPO), Thermogravimetric Analysis (TGA), or X-ray Photoelectron Spectroscopy (XPS) can be used to quantify the amount and nature of the carbonaceous deposits.[1]

Q3: Is it possible to regenerate a coked chromium-based catalyst?

A3: Yes, in most cases, the catalyst's activity can be substantially restored through a regeneration process. The most common and effective method is the controlled oxidation of the coke deposits using a stream of air or a diluted oxygen/inert gas mixture at elevated temperatures.[1][4]

Q4: What are the essential steps for regenerating a coked catalyst?

A4: A typical regeneration process involves two main stages:

  • Oxidative Treatment: The coked catalyst is heated in the presence of an oxygen-containing gas to combust the carbon deposits.[1]

  • Re-fluorination/Activation (Optional but Recommended): Following coke removal, the catalyst may be treated with a fluorine source, such as hydrogen fluoride (HF), to ensure the active sites are in the correct chemical state for the fluorination reaction.[1][5]

Q5: What safety precautions should I take during catalyst regeneration?

A5: Catalyst regeneration, especially the oxidative treatment, is an exothermic process. It is crucial to carefully control the temperature and the concentration of the oxidizing agent to prevent a runaway reaction, which could cause thermal damage to the catalyst.[1] The process should be carried out in a well-ventilated area, and appropriate personal protective equipment should be worn.

Quantitative Data Presentation

To evaluate the effectiveness of the regeneration process, it is crucial to compare the performance of the fresh, deactivated, and regenerated catalyst. The following table provides a template for recording and comparing key performance indicators. Users should populate this table with their own experimental data.

Catalyst State Conversion of Precursor (%) Selectivity to this compound (%) Yield (%) Pressure Drop (psi/bar)
Fresh Catalyst
Deactivated Catalyst
Regenerated Catalyst (Cycle 1)
Regenerated Catalyst (Cycle 2)

Note: The values in this table are for illustrative purposes.[1]

Experimental Protocols

Detailed Methodology for Regeneration of Coked Chromium-Based Catalyst

This protocol describes a general procedure for the regeneration of a coked chromium-based fluorination catalyst via controlled oxidation.

1. Materials and Equipment:

  • Deactivated (coked) catalyst

  • Tube furnace with temperature controller

  • Quartz or stainless steel reactor tube

  • Inert gas (e.g., Nitrogen) with flow controller

  • Oxidizing gas (e.g., dry air or a mixture of 2% O₂ in N₂) with flow controller

  • Gas analysis system (optional, to monitor CO₂ evolution)

  • Appropriate safety equipment

2. Procedure:

  • Catalyst Loading: Carefully load the deactivated catalyst into the reactor tube, ensuring a uniform packed bed.

  • Inert Gas Purge: Place the reactor in the furnace and connect the gas lines. Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any residual reactants or moisture.

  • Heating: While maintaining the inert gas flow, heat the furnace to the target regeneration temperature. A typical starting point is a temperature range of 350°C to 450°C.[1] The heating rate should be controlled (e.g., 5-10°C/min) to prevent thermal shock to the catalyst.[1]

  • Oxidative Treatment: Once the target temperature is stable, gradually introduce the oxidizing gas. Crucially, to control the exothermic reaction, begin with a low oxygen concentration (e.g., 2% O₂ in N₂). [1] If using air, it may need to be diluted with an inert gas. Monitor the temperature of the catalyst bed closely. If a significant exotherm is observed, reduce the oxygen concentration or the furnace temperature.

  • Hold Period: Maintain the oxidative treatment for a period of 2-4 hours, or until the evolution of CO₂ ceases (if monitoring the off-gas). This indicates that the coke has been burned off.

  • Second Inert Gas Purge: After the hold period, switch back to the inert gas flow and maintain it for at least 30 minutes to purge the system of any remaining oxidizing gas.

  • Cooling: Turn off the furnace and allow the catalyst to cool to room temperature under the inert gas flow.

  • Unloading: Once cooled, the regenerated catalyst can be carefully unloaded and should be stored in a desiccator to prevent moisture absorption before its next use.

Visualizations

Catalyst_Deactivation_Regeneration_Cycle Fresh Fresh/Active Catalyst (Cr₂O₃/CrOₓFᵧ) Deactivated Deactivated Catalyst (Coke Deposits) Fresh->Deactivated Fluorination Reaction (Coking/Fouling) Regenerated Regenerated Catalyst Deactivated->Regenerated Regeneration: 1. Oxidative Treatment (350-450°C) 2. Re-fluorination (optional) Regenerated->Fresh Re-activation

Caption: Catalyst deactivation and regeneration cycle.

Troubleshooting_Workflow Start Start: Decreased Catalyst Performance Check_Visual Visual Inspection: Is the catalyst dark? Start->Check_Visual Check_Pressure Flow Reactor: Increased Pressure Drop? Check_Visual->Check_Pressure No Confirm_Coking Confirm Coking (TGA, TPO) Check_Visual->Confirm_Coking Yes Check_Pressure->Confirm_Coking Yes Regenerate Perform Catalyst Regeneration (See Protocol) Confirm_Coking->Regenerate Evaluate Evaluate Performance of Regenerated Catalyst Regenerate->Evaluate Optimize Optimize Regeneration (Temp, Time, O₂ conc.) Evaluate->Optimize Partially Successful End_Good Performance Restored Evaluate->End_Good Successful End_Bad Performance Not Restored (Consider Sintering/Poisoning) Evaluate->End_Bad Unsuccessful Optimize->Regenerate

References

Validation & Comparative

Comparative Analysis of 2,3,4-Trifluorotoluene and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomers is paramount for targeted synthesis and application. This guide provides a comparative analysis of 2,3,4-trifluorotoluene and its various isomers, focusing on their physicochemical properties, spectroscopic data, and reactivity. The strategic placement of fluorine atoms on the toluene ring significantly influences the molecule's electronic properties, stability, and reactivity, making each isomer a unique tool in the synthetic chemist's arsenal, particularly in the realms of pharmaceuticals and agrochemicals.

The substitution of hydrogen with fluorine in aromatic systems can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, trifluorotoluene isomers serve as valuable building blocks in the design of novel bioactive compounds. This guide aims to provide a clear, data-driven comparison to aid in the selection of the most suitable isomer for a given application.

Physicochemical Properties: A Tale of Two Isomers

The physical properties of trifluorotoluene isomers, such as boiling point and density, are influenced by the position of the fluorine atoms, which affects intermolecular forces. Below is a comparison of the available data for this compound and its 2,4,6-isomer.

PropertyThis compound2,4,6-Trifluorotoluene
CAS Number 193533-92-5[1][2]93343-11-4[3]
Molecular Formula C₇H₅F₃[1][2]C₇H₅F₃[3]
Molecular Weight 146.11 g/mol [1][2]146.11 g/mol [3]
Boiling Point 126-127 °C[1][2]105-110 °C[3]
Density 1.222 g/mL at 25 °C[1][2]1.234 g/cm³[3]
Refractive Index n20/D 1.434[1]-

Data for other isomers such as 2,3,5-, 2,3,6-, 2,4,5-, and 3,4,5-trifluorotoluene is not as readily available in compiled sources and often requires sourcing from specific experimental reports.

Spectroscopic Analysis: Fingerprinting the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between isomers. The chemical shifts in both ¹H and ¹⁹F NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a unique fingerprint for each isomer.

While a comprehensive, directly comparable dataset for all isomers is not available in a single source, the following provides an example of the type of data sought for such a comparison. The ¹⁹F NMR chemical shifts are particularly informative due to their wide spectral dispersion and sensitivity to the substitution pattern on the aromatic ring.

General Experimental Protocol for NMR Spectroscopy:

A general protocol for acquiring NMR spectra of trifluorotoluene isomers would involve dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), with an internal standard like tetramethylsilane (TMS) for ¹H NMR. For ¹⁹F NMR, an external standard such as trichlorofluoromethane (CFCl₃) or α,α,α-trifluorotoluene itself is often used.[4] Spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for protons.[4]

The following diagram illustrates a generalized workflow for characterizing an unknown trifluorotoluene isomer.

A generalized workflow for the synthesis and characterization of trifluorotoluene isomers.

Reactivity and Applications in Synthesis

The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution, while the methyl group is an activating ortho-, para-director. The interplay of these effects, dictated by the specific substitution pattern of each isomer, governs its reactivity. For instance, the accessibility of different positions on the ring to electrophiles will vary between isomers, influencing the outcome of reactions such as nitration, halogenation, and Friedel-Crafts reactions.

These isomers are key intermediates in the synthesis of a wide array of more complex molecules.[5] Their unique substitution patterns can be leveraged to direct subsequent functionalization, making them valuable precursors for pharmaceuticals and agrochemicals where precise control of substituent placement is critical.

The following logical diagram illustrates the influence of isomer structure on synthetic outcomes.

logical_relationship isomer Trifluorotoluene Isomer (e.g., 2,3,4- vs 2,4,6-) electronic_effects Unique Electronic & Steric Environment isomer->electronic_effects determines reactivity Differential Reactivity & Regioselectivity electronic_effects->reactivity governs synthesis Application in Multi-step Synthesis reactivity->synthesis enables product Specific Target Molecule (e.g., Pharmaceutical Intermediate) synthesis->product leads to

The relationship between isomer structure and its utility in targeted synthesis.

Conclusion

The choice of a specific trifluorotoluene isomer can have profound implications for the outcome of a synthetic sequence and the properties of the final product. While this compound is a versatile intermediate, its isomers offer a palette of reactivity and physicochemical properties that can be exploited for specific applications. The data presented in this guide, though not exhaustive for all isomers due to limitations in publicly available compiled data, underscores the importance of considering the unique characteristics of each isomer. Further research into the properties and reactivity of the less-studied isomers would undoubtedly open new avenues for innovation in chemical synthesis and drug discovery.

References

Validating the Structure of 2,3,4-Trifluorotoluene: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is paramount. This guide provides a comparative analysis of the validation of the 2,3,4-trifluorotoluene structure using nuclear magnetic resonance (NMR) and mass spectrometry (MS). The presented data, while theoretical, is based on established principles of spectroscopy and serves as a practical guide for the interpretation of experimental results for this compound and its analogs.

The structural elucidation of this compound (1,2,3-trifluoro-4-methylbenzene) relies on the synergistic interpretation of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, alongside mass spectrometry. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive and definitive validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide critical data points for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two aromatic protons and a singlet for the methyl group. The aromatic protons will exhibit complex splitting patterns due to both homo- and heteronuclear coupling with adjacent protons and fluorine atoms.

Signal Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Assignment
1~7.10dddJ(H,H) ≈ 8.5, J(H,F) ≈ 6.0, J(H,F) ≈ 2.0H-6
2~6.90dddJ(H,H) ≈ 8.5, J(H,F) ≈ 9.5, J(H,F) ≈ 1.5H-5
3~2.30s--CH₃
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon signals will be split by the attached fluorine atoms, providing valuable connectivity information.

Signal Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Assignment
1~155dddJ(C,F) ≈ 245, J(C,F) ≈ 15, J(C,F) ≈ 3C-2
2~152dddJ(C,F) ≈ 250, J(C,F) ≈ 14, J(C,F) ≈ 4C-3
3~148dddJ(C,F) ≈ 240, J(C,F) ≈ 16, J(C,F) ≈ 3C-4
4~128dJ(C,F) ≈ 5C-6
5~125dJ(C,F) ≈ 18C-1
6~115dJ(C,F) ≈ 20C-5
7~15s--CH₃
¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show three distinct signals for the three fluorine atoms, each being a multiplet due to coupling with the other fluorine nuclei and the aromatic protons.

Signal Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Assignment
1~-130dddJ(F,F) ≈ 20, J(F,H) ≈ 9.5, J(F,F) ≈ 5F-3
2~-140dddJ(F,F) ≈ 20, J(F,H) ≈ 6.0, J(F,F) ≈ 2F-2
3~-150dddJ(F,F) ≈ 5, J(F,H) ≈ 2.0, J(F,H) ≈ 1.5F-4

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.

m/z Relative Intensity (%) Possible Fragment
146100[C₇H₅F₃]⁺ (Molecular Ion)
12760[C₇H₅F₂]⁺
11120[C₆H₄F]⁺
9635[C₆H₃]⁺
7715[C₆H₅]⁺

Experimental Protocols

NMR Spectroscopy:

  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR: 32 scans are acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s.

  • ¹³C NMR: 1024 scans are acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and an acquisition time of 1 s. Proton decoupling is applied during acquisition.

  • ¹⁹F NMR: 128 scans are acquired with a spectral width of 100 ppm, a relaxation delay of 1.5 s, and an acquisition time of 2 s.

Mass Spectrometry:

  • Sample Introduction: A dilute solution of this compound in methanol is introduced via direct infusion or gas chromatography into the mass spectrometer.

  • Ionization: Electron ionization (EI) is performed at 70 eV.

  • Mass Analysis: The fragments are analyzed using a quadrupole or time-of-flight (TOF) mass analyzer over a mass range of m/z 50-500.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using the described spectroscopic methods.

Structural Validation Workflow for this compound cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry H_NMR 1H NMR Data_Analysis Data Analysis and Interpretation H_NMR->Data_Analysis C_NMR 13C NMR C_NMR->Data_Analysis F_NMR 19F NMR F_NMR->Data_Analysis MS Mass Spectrum MS->Data_Analysis Proposed_Structure Proposed Structure: This compound Data_Acquisition Spectroscopic Data Acquisition Proposed_Structure->Data_Acquisition Data_Acquisition->H_NMR Data_Acquisition->C_NMR Data_Acquisition->F_NMR Data_Acquisition->MS Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation Data Consistent with Proposal Structure_Rejection Structure Rejected / Re-evaluation Data_Analysis->Structure_Rejection Data Inconsistent with Proposal

Caption: Workflow for this compound structural validation.

By systematically acquiring and interpreting data from these complementary analytical techniques, a robust and confident structural assignment for this compound can be achieved. This methodical approach is fundamental in ensuring the quality and reliability of chemical compounds used in research and development.

A Comparative Guide to the Reactivity of Trifluorotoluene Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in reactivity among positional isomers is crucial for efficient synthesis design. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-trifluorotoluene isomers in nucleophilic aromatic substitution (SNAr) reactions, supported by mechanistic principles.

Introduction to SNAr and the Role of the Trifluoromethyl Group

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.[1] The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, which activate it towards nucleophilic attack. The trifluoromethyl (-CF3) group is a potent EWG due to the high electronegativity of its fluorine atoms, which exert a powerful electron-withdrawing inductive effect (-I).[2] This guide dissects how the placement of the -CF3 group in ortho, meta, or para positions to a leaving group dictates the reaction rate and efficiency.

The Decisive Role of the Meisenheimer Complex

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4][5] The stability of this complex is the primary determinant of the overall reaction rate; a more stable intermediate corresponds to a lower activation energy and a faster reaction.

The negative charge in the Meisenheimer complex is delocalized across the aromatic ring, primarily at the ortho and para positions relative to the site of nucleophilic attack. The influence of the -CF3 group on the stability of this intermediate is therefore critically dependent on its position.

Isomer Reactivity Comparison

The reactivity of trifluorotoluene isomers in SNAr reactions is governed by the electronic stabilization of the Meisenheimer complex. While EWGs are generally activating, their positional effect is not uniform. For a group like -CF3, which operates almost exclusively through an inductive effect, the relative positioning to the developing negative charge is key.

  • Meta-Trifluorotoluene: This isomer exhibits the highest reactivity. When the nucleophile attacks, the delocalized negative charge in the Meisenheimer complex resides on the carbons ortho and para to the leaving group. In the meta-isomer, the negative charge is never placed on the carbon atom directly bonded to the -CF3 group. This allows the potent -I effect of the -CF3 group to stabilize the nearby negative charges from a distance, lowering the energy of the intermediate and accelerating the reaction.

  • Para- and Ortho-Trifluorotoluene: These isomers are significantly less reactive than the meta isomer. In the resonance forms of the Meisenheimer complex for both para and ortho isomers, a negative charge is placed directly on the carbon atom bearing the -CF3 substituent. This is a highly destabilizing arrangement. The strongly electron-withdrawing -CF3 group and the negative charge on the same carbon atom create an unfavorable electronic situation, raising the energy of the intermediate and slowing the reaction. The ortho isomer may be further deactivated by steric hindrance, impeding the approach of the nucleophile.

The established order of reactivity is therefore: Meta >> Para > Ortho .

Data Presentation
Isomer Position (relative to Leaving Group)Predicted Relative ReactivityRationale for Reactivity
Meta HighestThe -CF3 group stabilizes the negative charge of the Meisenheimer complex through its inductive effect without direct destabilization.
Para LowA resonance structure of the intermediate places a destabilizing negative charge on the carbon directly attached to the -CF3 group.
Ortho LowestSimilar to the para isomer, the intermediate is destabilized. Steric hindrance may further decrease the reaction rate.

Visualizing the Energetic Landscape

The following diagram illustrates the relative stability of the Meisenheimer complex for each isomer, which dictates the reaction rate.

G cluster_reactants Reactants cluster_products Products Reactants Ar-LG + Nu- Meta Meta Isomer (Most Stable) Reactants->Meta Lower Ea Para Para Isomer (Less Stable) Reactants->Para Higher Ea Ortho Ortho Isomer (Least Stable) Reactants->Ortho Highest Ea Products Ar-Nu + LG- Meta->Products Para->Products Ortho->Products

Relative energy of Meisenheimer intermediates.

Experimental Protocols

The following is a generalized protocol for a typical SNAr reaction on a halo-trifluorotoluene isomer. This protocol should be adapted and optimized based on the specific nucleophile and substrate used.

Reaction: General SNAr with an Amine Nucleophile

Materials:

  • Ortho-, meta-, or para-halotrifluorotoluene (1.0 eq)

  • Amine nucleophile (e.g., morpholine, piperidine) (1.2 - 2.0 eq)

  • Base (e.g., K2CO3, K3PO4, Et3N) (2.0 - 3.0 eq)[6][7]

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, MeCN)[7]

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the base (e.g., K2CO3). The flask is then placed under an inert atmosphere (e.g., Nitrogen or Argon).[8]

  • Reagent Addition: Add the anhydrous solvent, followed by the halo-trifluorotoluene isomer and the amine nucleophile.[6]

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-120 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.[6]

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and filter.[6] Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to yield the pure substituted product.

  • Characterization: Confirm the structure of the final product using techniques such as NMR spectroscopy (1H, 13C, 19F) and mass spectrometry.

Experimental Workflow Diagram

G A Reaction Setup (Inert Atmosphere) B Add Solvent, Substrate, Nucleophile, Base A->B C Heating & Stirring B->C D Reaction Monitoring (TLC / GC-MS) C->D D->C Incomplete E Aqueous Workup & Extraction D->E Complete F Drying & Filtration E->F G Solvent Removal (Rotary Evaporation) F->G H Purification (Column Chromatography) G->H I Product Characterization (NMR, MS) H->I

A typical experimental workflow for SNAr reactions.

References

Unveiling the Biological Potential of 2,3,4-Trifluorotoluene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,3,4-Trifluorotoluene is a key building block in medicinal chemistry, valued for its unique structural features that can enhance the pharmacological properties of therapeutic agents.[1] The strategic incorporation of fluorine atoms into a molecule can significantly influence its lipophilicity, metabolic stability, and binding affinity to biological targets. While direct biological activity data for a wide range of this compound derivatives is not extensively consolidated in publicly available literature, this guide provides a comparative overview of the biological activities of structurally related trifluoromethyl-containing compounds, which serve as valuable surrogates for understanding the potential of this compound class.

This guide summarizes quantitative biological activity data for various trifluoromethyl-containing molecules with potential anticancer and antimicrobial properties. Detailed experimental protocols for key biological assays are provided to support the reproducibility of such studies.

Comparative Biological Activity of Trifluoromethyl-Containing Compounds

The following tables present the biological activities of various compounds featuring a trifluoromethylphenyl moiety, a common structural element in derivatives of trifluorotoluene. These compounds have been investigated for their potential as anticancer and antimicrobial agents.

Table 1: Anticancer Activity of Trifluoromethyl-Containing Derivatives

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Thiazolo[4,5-d]pyrimidines7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Amelanotic Melanoma)24.4[3]
A375 (Melanotic Melanoma)25.4[3]
HaCaT (Keratinocytes)33.5[3]
CHO-K1 (Normal Cells)75.5[3]
Triazolo[3,4-b][1][2][4]thiadiazolesFluorinated 3,6-diaryl derivative (2b)K562 (Human Myeloid Leukemia)15[5]
SaOS-2 (Human Osteosarcoma)19[5]
MCF7 (Human Breast Cancer)22.1[5]
Fluorinated 3,6-diaryl derivative (2a)K562 (Human Myeloid Leukemia)29.4[5]
MCF7 (Human Breast Cancer)30.2[5]
SaOS-2 (Human Osteosarcoma)39[5]
1,2,3-TriazolesPhosphonate derivativeHT-1080 (Fibrosarcoma)15.13[6]
MDA-MB-231 (Breast Cancer)16.32[6]
MCF-7 (Breast Cancer)18.06[6]
A-549 (Lung Carcinoma)21.25[6]
Pyridine Hybrid (TP6)B16F10 (Murine Melanoma)41.12 - 61.11[7]
Thymol-1,3,4-Oxadiazole2-(4-((5-((2-isopropyl-5-methylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenol (9)MCF-7 (Breast Cancer)1.1[8]
HepG2 (Liver Cancer)1.4[8]
HCT-116 (Colon Cancer)2.6[8]
1,2,4-Triazoles3-alkylsulfanyl-4-amino derivative (8d)HCT116 (Colon Cancer)0.37[9]
Hela (Cervical Cancer)2.94[9]
PC-3 (Prostate Cancer)31.31[9]

Table 2: Antimicrobial Activity of Trifluoromethyl-Containing Derivatives

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
1,2,3-TriazolesC-4-chloropropyl derivative of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazoleVarious Bacteria and FungiNot specified, but potent[10]
BithiazolesCompound 8eS. pyogenes4[11]
S. aureus16[11]
Triazolo[3,4-b][1][2][4]thiadiazinesCompounds 7a, 7b, 7iS. aureus, B. cereus, E. coli, P. aeruginosa1.56 - 100
C. albicans, A. niger1.56 - 100
Thymol-1,3,4-OxadiazoleCompound 16S. aureusZone of inhibition: 15 mm[8]
Compound 6E. coliZone of inhibition: 14 mm[8]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of biological activity data. Below are standard protocols for assessing the anticancer and antimicrobial activities of novel compounds.

Anticancer Activity Assessment: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Standardized microbial inoculum

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the MTT and broth microdilution assays.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Compound Dilutions add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_treatment Incubate (24-72h) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_absorbance Read Absorbance (570nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prepare_dilutions Prepare Compound Dilutions in 96-well Plate prepare_inoculum Prepare Standardized Inoculum add_inoculum Add Inoculum to Wells prepare_inoculum->add_inoculum incubate_plate Incubate (18-24h) add_inoculum->incubate_plate determine_mic Determine MIC (Visual/Reader) incubate_plate->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Signaling Pathways

The precise signaling pathways modulated by derivatives of this compound are not well-documented in the available literature. However, many anticancer agents containing trifluoromethylphenyl motifs are known to act as kinase inhibitors. Kinases are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of specific kinases that are overactive in cancer cells is a common and effective anticancer strategy. Further research is needed to elucidate the specific molecular targets and signaling pathways affected by derivatives of this compound.

References

Benchmarking 2,3,4-Trifluorotoluene-Based Materials Against Industry Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential performance of materials derived from 2,3,4-trifluorotoluene against established industry standards in electronic encapsulation and its role as a key starting material in pharmaceutical synthesis. By presenting available experimental data and detailed methodologies, this document aims to equip researchers and professionals with the information needed to evaluate the potential of these fluorinated materials in their respective fields.

Section 1: Application in High-Performance Electronic Materials

The unique properties of fluorinated polymers, such as high thermal stability, chemical inertness, and low dielectric constants, make them attractive candidates for advanced applications in the electronics industry, particularly for the encapsulation of sensitive components.[1] Materials derived from this compound are anticipated to exhibit these desirable characteristics. This section benchmarks the extrapolated properties of a hypothetical poly(2,3,4-trifluorobenzylidene), derived from this compound, against industry-standard epoxy and polyurethane potting compounds.

Data Presentation: Performance Comparison

The following tables summarize the expected performance of a poly(2,3,4-trifluorobenzylidene) in comparison to commercially available, high-performance epoxy and polyurethane resins used for electronic encapsulation.[2][3][4][5]

Table 1: Comparison of Thermal and Electrical Properties

PropertyPoly(2,3,4-trifluorobenzylidene) (Estimated)High-Temperature Epoxy (e.g., 832HT)[6]Polyurethane Casting Resin[7]
Thermal Stability (TGA, 5% weight loss, °C) > 350~370-382~300-350
Dielectric Constant (1 MHz) ~2.4 - 2.8~3.2 - 4.0~3.0 - 4.5
Service Temperature Range (°C) -70 to >200 (estimated)Up to 200Up to 110

Table 2: Comparison of Mechanical and Physical Properties

PropertyPoly(2,3,4-trifluorobenzylidene) (Estimated)High-Temperature Epoxy (e.g., 832HT)[6]Polyurethane Casting Resin[7]
Water Absorption (%) < 0.1~0.1 - 0.5~0.2 - 1.0
Chemical Resistance ExcellentVery GoodGood
Flexibility Potentially RigidRigidFlexible to Rigid
Experimental Protocols

1. Synthesis of Poly(2,3,4-trifluorobenzylidene) via Friedel-Crafts Polycondensation

This protocol describes a potential synthetic route for a polymer derived from this compound, based on the known Friedel-Crafts polymerization of benzaldehyde derivatives.[8][9]

  • Materials: 2,3,4-Trifluorobenzaldehyde (derived from this compound), anhydrous dichloromethane (DCM), and a Lewis acid catalyst (e.g., aluminum chloride or trifluoromethanesulfonic acid).

  • Procedure:

    • In a moisture-free environment, dissolve 2,3,4-trifluorobenzaldehyde in anhydrous DCM in a three-necked flask equipped with a mechanical stirrer and an inert gas inlet.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the Lewis acid catalyst to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

    • Filter and wash the polymer with methanol to remove any unreacted monomer and catalyst residues.

    • Dry the polymer under vacuum at an elevated temperature (e.g., 80°C) to a constant weight.

2. Characterization of Polymer Properties

  • Thermal Stability: Thermogravimetric Analysis (TGA) is performed by heating the polymer sample under a nitrogen atmosphere from room temperature to 800°C at a heating rate of 10°C/min. The temperature at 5% weight loss is recorded as the decomposition temperature.

  • Dielectric Constant: The dielectric constant is measured on a pressed pellet of the polymer using a dielectric analyzer at a frequency of 1 MHz at room temperature.

  • Water Absorption: A pre-weighed dry polymer sample is immersed in deionized water at room temperature. The sample is removed at regular intervals, wiped dry, and weighed. The percentage of water absorption is calculated as the increase in weight relative to the initial dry weight.

  • Chemical Resistance: Polymer samples are immersed in various chemical agents (e.g., acids, bases, organic solvents) for a specified period. The change in weight and physical appearance are recorded to assess the chemical resistance.

Mandatory Visualization

G cluster_synthesis Polymer Synthesis Workflow Start Start Reactants This compound (Starting Material) Start->Reactants Oxidation Oxidation to 2,3,4-Trifluorobenzaldehyde Reactants->Oxidation Polymerization Friedel-Crafts Polycondensation Oxidation->Polymerization Purification Precipitation, Washing, and Drying Polymerization->Purification Polymer Poly(2,3,4-trifluorobenzylidene) Purification->Polymer

Proposed synthesis of poly(2,3,4-trifluorobenzylidene).

G cluster_selection Material Selection Workflow for Electronic Encapsulation Define Define Performance Requirements (Thermal, Electrical, Mechanical) Identify Identify Candidate Materials (Epoxy, PU, Fluoropolymer) Define->Identify Screen Screen Materials based on Datasheet Properties Identify->Screen Prototype Prototype and Test (Functional & Reliability) Screen->Prototype Select Select Optimal Material Prototype->Select

General workflow for electronic material selection.

Section 2: Role in Pharmaceutical Drug Development

While this compound is not currently listed as an approved pharmaceutical excipient in the FDA's Inactive Ingredient Database, it serves as a crucial synthetic intermediate in the development of active pharmaceutical ingredients (APIs).[2][5][10] The introduction of fluorine atoms into drug molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, leading to improved pharmacokinetic and pharmacodynamic profiles.[11]

Application as a Synthetic Building Block

This compound is a precursor to a variety of more complex fluorinated molecules used in medicinal chemistry.[12] For example, it can be converted to 2,3,4-trifluorobenzaldehyde, a versatile intermediate for synthesizing a range of pharmaceutical compounds.[3][13] The trifluorinated phenyl ring can be incorporated into a drug's core structure to modulate its electronic and steric properties.

Experimental Protocol: Synthesis of a Pharmaceutical Intermediate

Synthesis of 2,3,4-Trifluorobenzaldehyde from this compound

This protocol outlines a general method for the oxidation of this compound to 2,3,4-trifluorobenzaldehyde.

  • Materials: this compound, an oxidizing agent (e.g., potassium permanganate or ceric ammonium nitrate), a suitable solvent (e.g., acetic acid or a biphasic mixture), and a phase transfer catalyst if necessary.

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask.

    • Add the oxidizing agent portion-wise to the reaction mixture while monitoring the temperature.

    • Heat the reaction mixture to the desired temperature and maintain it for several hours until the starting material is consumed (monitored by TLC or GC).

    • After completion, cool the reaction mixture and quench any excess oxidizing agent.

    • Perform an aqueous workup to remove inorganic salts.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain pure 2,3,4-trifluorobenzaldehyde.

Mandatory Visualization

G cluster_pharma Role in Drug Discovery TFT This compound Intermediate Synthesis of Fluorinated Intermediates (e.g., 2,3,4-Trifluorobenzaldehyde) TFT->Intermediate Scaffold Incorporation into Drug Scaffolds Intermediate->Scaffold API Active Pharmaceutical Ingredient (API) Scaffold->API Properties Improved Properties: - Metabolic Stability - Binding Affinity - Lipophilicity API->Properties

Pathway from this compound to enhanced APIs.

Disclaimer: The performance data for poly(2,3,4-trifluorobenzylidene) is extrapolated from literature on structurally similar fluorinated polymers and should be considered for comparative purposes only. Experimental validation is necessary to confirm these properties. The provided experimental protocols are generalized and may require optimization for specific laboratory conditions and desired outcomes.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3,4-Trifluorotoluene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2,3,4-Trifluorotoluene is crucial for process control, impurity profiling, and ensuring the quality and safety of pharmaceutical products. The selection of a robust analytical method is a critical step in the development lifecycle. This guide provides an objective comparison of two widely used analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of this compound. Cross-validation of analytical methods, which involves comparing the results from two distinct methodologies, is essential for verifying the accuracy and reliability of the obtained data.

Method Performance Comparison

The choice between GC-MS and HPLC for the analysis of this compound is influenced by factors such as the sample matrix, required sensitivity, and the nature of potential impurities. GC-MS is generally well-suited for volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[1][2] HPLC, on the other hand, is a versatile technique applicable to a broader range of compounds and can be advantageous when dealing with complex matrices or when simultaneous analysis of non-volatile impurities is required.[3][4]

The following table summarizes hypothetical yet realistic performance data for the two methods based on typical validation parameters for similar analytical procedures.[5][6]

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (%RSD) < 1.5%< 2.0%
Limit of Detection (LOD) 0.05 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 0.15 ng/mL1.5 ng/mL
Specificity High (Mass Spectrometric Detection)Moderate to High (Diode Array Detection)
Sample Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC are provided below. These protocols are based on established methods for related compounds and serve as a starting point for method development and validation for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the quantification of this compound in various organic solvents and reaction mixtures.

  • Instrumentation : A gas chromatograph equipped with a mass selective detector.

  • Column : A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature : 250°C.

  • Oven Temperature Program :

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Injection Mode : Splitless (1 µL injection volume).

  • MS Transfer Line Temperature : 280°C.

  • Ion Source Temperature : 230°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Acquisition Mode : Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 146, 127, 96).

High-Performance Liquid Chromatography (HPLC) Protocol

This method is applicable for the quantification of this compound, particularly in samples where non-volatile components are also of interest.

  • Instrumentation : An HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column : A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient mixture of Acetonitrile (A) and water (B).

    • 0-10 min: 40% A to 80% A

    • 10-15 min: Hold at 80% A

    • 15-16 min: 80% A to 40% A

    • 16-20 min: Hold at 40% A

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 210 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Samples are dissolved in the initial mobile phase composition to a concentration within the linear range of the method.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the GC-MS and HPLC methods for this compound quantification. This process ensures the reliability and comparability of the results obtained from both analytical techniques.

CrossValidationWorkflow start Start: Define Analytical Requirement (Quantification of this compound) method_dev Method Development start->method_dev gc_dev GC-MS Method Development (Optimize Parameters) method_dev->gc_dev hplc_dev HPLC Method Development (Optimize Parameters) method_dev->hplc_dev method_val Individual Method Validation gc_dev->method_val hplc_dev->method_val gc_val GC-MS Validation (Linearity, Accuracy, Precision, etc.) method_val->gc_val hplc_val HPLC Validation (Linearity, Accuracy, Precision, etc.) method_val->hplc_val cross_val Cross-Validation gc_val->cross_val hplc_val->cross_val sample_analysis Analyze Same Batch of Samples by Both Validated Methods cross_val->sample_analysis data_comp Compare Results (Statistical Analysis, e.g., t-test, Bland-Altman) sample_analysis->data_comp conclusion Conclusion on Method Equivalency and Selection for Routine Use data_comp->conclusion

References

mechanistic studies comparing reaction pathways of trifluorotoluenes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reaction Pathways of Trifluorotoluenes

For Researchers, Scientists, and Drug Development Professionals

Trifluorotoluenes are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals due to the unique physicochemical properties imparted by the trifluoromethyl group.[1] Understanding the mechanistic pathways governing their reactions is crucial for the development of novel synthetic methodologies and the efficient construction of complex fluorinated molecules. This guide provides a comparative analysis of distinct reaction pathways of trifluorotoluenes, supported by experimental data and detailed methodologies.

Protolytic Defluorination in Superacids

In the presence of Brønsted superacids such as trifluoromethanesulfonic acid (CF₃SO₃H), trifluoromethyl-substituted arenes undergo reactions that suggest the formation of reactive electrophilic species.[2] The proposed mechanism involves the protonation of the fluorine atoms, leading to the formation of benzylic cations or acylium ion intermediates, which can then participate in Friedel-Crafts-type reactions with arene nucleophiles.[2]

Reaction Pathway: Protolytic Defluorination and Friedel-Crafts Acylation

G cluster_0 Initiation in Superacid cluster_1 Formation of Electrophile cluster_2 Friedel-Crafts Reaction Ar-CF3 α,α,α-Trifluorotoluene (Ar-CF3) Intermediate1 Protonated Intermediate [Ar-CF2(FH)]⁺ Ar-CF3->Intermediate1 Protonation H+ Superacid (H⁺) Carbocation Benzylic Dication [Ar-CF2]²⁺ Intermediate1->Carbocation - HF Acylium_Ion Acylium Ion Equivalent [Ar-CO]⁺ Carbocation->Acylium_Ion Rearrangement/ H₂O Product Friedel-Crafts Product (e.g., Benzophenone derivative) Acylium_Ion->Product + Arene (e.g., Benzene) Arene Arene Nucleophile Arene->Product

Caption: Proposed mechanism for protolytic defluorination of trifluorotoluenes in superacid.

Experimental Data

The reaction of α,α,α-trifluorotoluene with benzene in trifluoromethanesulfonic acid leads to the formation of dimeric and trimeric products, consistent with the generation of highly reactive electrophiles.[2] While specific yields for a single, simple product are complex due to the reactivity, the formation of benzophenone and triphenylmethanol from the related reaction of difluorodiphenylmethane with benzene in CF₃SO₃H highlights the viability of this pathway.[2]

ReactantsSuperacidProducts ObservedReference
α,α,α-Trifluorotoluene, BenzeneCF₃SO₃HDimeric and other Friedel-Crafts products[2]
Difluorodiphenylmethane, BenzeneCF₃SO₃HBenzophenone, Triphenylmethanol[2]
Experimental Protocol: General Synthetic Method
  • Dissolve the trifluoromethyl-substituted arene (1 mmol) in benzene (2 mL).

  • If the reaction is to be conducted at 0°C, add chloroform (1 mL) as a cosolvent.

  • Add trifluoromethanesulfonic acid (2 mL) to the solution.

  • Stir the mixture for a minimum of 4 hours.

  • Pour the reaction mixture over several grams of ice.

  • Extract the aqueous solution twice with chloroform.

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over sodium sulfate.

  • Remove the solvent to isolate the products.[2]

Photocatalytic Defluoroalkylation and Hydrodefluorination

A modern approach to functionalizing trifluorotoluenes involves visible-light photocatalysis, which enables the selective cleavage of a single benzylic C-F bond.[1] This method utilizes organocatalysts, such as Miyake's phenoxazine (P3), and inexpensive formate salts to generate difluorobenzylic radicals.[1] These radicals can then be trapped by various radical acceptors, like alkenes, or can be hydrogenated.[1]

Reaction Pathway: Reductive Radical Process

G cluster_0 Photocatalytic Cycle cluster_1 Radical Formation and Reaction PC Photocatalyst (P3) PC_excited P3* PC->PC_excited Visible Light (hν) PC_reduced P3•⁻ PC_excited->PC_reduced + Formate PC_reduced->PC + Ar-CF3 Ar-CF3 Trifluorotoluene (Ar-CF3) Radical_Anion Radical Anion [Ar-CF3]•⁻ Ar-CF3->Radical_Anion Single Electron Transfer (SET) Difluoro_Radical Difluorobenzyl Radical [Ar-CF2]• Radical_Anion->Difluoro_Radical - F⁻ Alkylated_Product Defluoroalkylation Product Ar-CF2-R Difluoro_Radical->Alkylated_Product + Alkene HDF_Product Hydrodefluorination Product Ar-CF2H Difluoro_Radical->HDF_Product + H• source Alkene Alkene

Caption: Photocatalytic cycle for defluoroalkylation and hydrodefluorination.

Experimental Data

This photocatalytic system demonstrates broad applicability with a range of unactivated trifluorotoluenes and olefins. The reaction yields are generally good to excellent.

Ar-CF₃ SubstrateOlefinProduct Yield (%)Reference
Benzotrifluoride3-Buten-1-olup to 31 (24h)[1]
4-Methoxy-benzotrifluoride3-Buten-1-ol92[1]
4-Amino-benzotrifluoride3-Buten-1-ol85[1]
2-(Trifluoromethyl)pyridine3-Buten-1-ol78[1]

Yields determined by ¹⁹F NMR analysis with an internal standard.[1]

Experimental Protocol: General Defluoroalkylation
  • In a vial, combine the Ar-CF₃ substrate (0.5 mmol), the olefin (2.5 mmol), the photoredox catalyst P3 (2 mol %), potassium formate (1.5 mmol), and thiophenol (10 mol %).

  • Add dimethyl sulfoxide (DMSO) (5.0 mL) as the solvent.

  • Seal the vial and place it under irradiation with blue LEDs.

  • Maintain the reaction at the specified temperature (e.g., 100 °C) for 24 hours.

  • After cooling to room temperature, the product can be isolated using standard purification techniques (e.g., column chromatography).[1]

Palladium-Catalyzed Aryl-CF₃ Bond Formation

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The formation of an aryl-CF₃ bond via palladium catalysis presents a significant challenge, particularly the final reductive elimination step from a Pd(IV) intermediate.[3] Mechanistic studies have been crucial in designing ligand systems that facilitate this transformation, even at room temperature.[3]

Reaction Pathway: Oxidatively-Induced Reductive Elimination

G cluster_0 Proposed Mechanism PdIV_complex Pd(IV) Complex [(L)Pd(Aryl)(CF3)(F)(OTf)] PdIV_cationic Cationic 5-Coordinate Pd(IV) [(L)Pd(Aryl)(CF3)(F)]⁺ PdIV_complex->PdIV_cationic - OTf⁻ PdII_product Pd(II) Complex [(L)Pd(F)]⁺ PdIV_cationic->PdII_product Reductive Elimination Ar-CF3_product Aryl-CF3 Product PdII_product->Ar-CF3_product

Caption: Mechanism of Aryl-CF₃ bond-forming reductive elimination from a Pd(IV) center.

Experimental Data

The efficiency of the Aryl-CF₃ bond formation is highly dependent on the ancillary ligands on the palladium center and the reaction temperature.

Aryl Group (in Pd complex)Yield at 80 °C (%)Yield at 23 °C (%)Reference
p-CNC₆H₄6022[3]
p-MeOC₆H₄9295[3]
C₆H₅9488[3]
o-MeC₆H₄8588[3]

Yields were determined by ¹⁹F NMR spectroscopy.[3]

Experimental Protocol

Detailed protocols for the synthesis of the palladium complexes and the subsequent thermolysis to induce reductive elimination are highly specific to the ligands used. However, a general procedure for the reductive elimination step is as follows:

  • Prepare the Pd(IV) complex bearing the desired aryl and trifluoromethyl ligands.

  • Dissolve the complex in a suitable solvent (e.g., CD₂Cl₂ for NMR monitoring).

  • Heat the solution to the desired temperature (e.g., 80 °C) or maintain at room temperature (23 °C).

  • Monitor the reaction progress by ¹⁹F NMR spectroscopy to determine the yield of the Aryl-CF₃ product.[3]

Comparison of Pathways

FeatureProtolytic DefluorinationPhotocatalytic C-F ActivationPalladium-Catalyzed Coupling
Reaction Type Electrophilic Aromatic Substitution (Friedel-Crafts)Radical-based C-F functionalizationTransition metal-catalyzed cross-coupling
Key Intermediate Carbocation/Acylium ion[2]Difluorobenzyl radical[1]Pd(IV) complex[3]
Reagents Superacid (e.g., CF₃SO₃H), Arene nucleophile[2]Photocatalyst, Formate salt, Light[1]Pd complex, Oxidant[3]
Selectivity Can lead to multiple products and rearrangements[2]Selective for single C-F bond cleavage[1]Highly selective for Aryl-CF₃ bond formation[3]
Substrate Scope Primarily trifluoromethyl-substituted arenes[2]Broad scope, including unactivated trifluorotoluenes[1]Dependent on the synthesis of the Pd(IV) precursor[3]
Conditions Harsh (superacidic)[2]Mild (visible light, often room temp to 100 °C)[1]Varies, with progress towards mild/room temp conditions[3]

References

2,3,4-Trifluorotoluene: A Critical Evaluation as a Solvent Substitute in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a pivotal decision that can significantly impact reaction efficiency, product purity, and overall process safety and sustainability. In the quest for greener and more effective solvents, fluorinated compounds have emerged as promising alternatives to conventional chlorinated and aromatic solvents. This guide provides a comprehensive evaluation of 2,3,4-trifluorotoluene as a potential solvent substitute, presenting a comparative analysis of its physicochemical properties and performance against common laboratory solvents. While direct experimental data for this compound in a wide range of applications is still emerging, this guide leverages available data for closely related fluorinated toluenes to provide a valuable comparative framework.

Physicochemical Properties: A Comparative Overview

The performance of a solvent is intrinsically linked to its physical and chemical properties. The introduction of fluorine atoms to the toluene backbone imparts unique characteristics to this compound, distinguishing it from its non-fluorinated counterpart and other common solvents.

PropertyThis compoundTolueneDichloromethane (DCM)Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)
CAS Number 193533-92-5[1][2]108-88-375-09-2109-99-968-12-2
Molecular Formula C₇H₅F₃[1]C₇H₈CH₂Cl₂C₄H₈OC₃H₇NO
Molecular Weight ( g/mol ) 146.1192.1484.9372.1173.09
Boiling Point (°C) 126-127110.639.666153
Density (g/mL at 25°C) 1.2220.8671.3260.8890.944
Flash Point (°C) 284--1758
Dielectric Constant Not available2.389.087.636.7

Note: Data for this compound is presented as available. Some properties for common solvents are provided for comparative context.

Performance in Chemical Synthesis: A Prospective Analysis

While specific quantitative data on reaction outcomes using this compound as a solvent is not extensively documented in publicly available literature, its properties suggest its potential as a substitute for common solvents in various organic transformations. Benzotrifluoride (α,α,α-trifluorotoluene), a closely related compound, has been explored as a greener alternative to dichloromethane and other chlorinated solvents.[3][4][5][6] It exhibits similar solvating properties to dichloromethane, with a comparable dielectric constant, but offers the advantage of a significantly higher boiling point, making it suitable for reactions requiring elevated temperatures.[4]

Given the structural similarities, this compound is anticipated to share some of these advantageous characteristics. Its higher boiling point compared to toluene and dichloromethane suggests its utility in reactions where higher temperatures are necessary to drive the reaction to completion or to improve reaction rates. The presence of fluorine atoms can also render the solvent more inert in certain reaction conditions compared to non-fluorinated aromatics.

Potential Applications in Key Organic Reactions

Based on the properties of fluorinated solvents, this compound could be a viable solvent for a range of reactions, including but not limited to:

  • Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig): The higher boiling point would be advantageous for these often high-temperature reactions. Its polarity may influence catalyst solubility and performance.

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the fluorine atoms could potentially influence the reactivity of substrates in SₙAr reactions.

  • Amide and Ester Couplings: As a relatively non-polar aprotic solvent, it could serve as an alternative to solvents like THF or DCM in peptide coupling and esterification reactions.[7][8][9]

  • Metal-Catalyzed Reactions: Its inertness under many conditions could be beneficial for a variety of transition metal-catalyzed transformations.

Experimental Protocols: Representative Methodologies

While specific protocols for this compound are scarce, the following sections provide detailed experimental methodologies for key reactions where it could be evaluated as a solvent substitute. These protocols, adapted from established procedures, can serve as a starting point for researchers.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid, a cornerstone of carbon-carbon bond formation.[10][11][12][13][14]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 mmol)

  • This compound (5-10 mL)

  • Water (optional, for certain catalyst systems)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add this compound via syringe. If required by the catalyst system, add degassed water.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

General Procedure for an Amide Coupling Reaction

This protocol describes a general method for the formation of an amide bond from a carboxylic acid and an amine using a coupling agent.[7][8][15]

Materials:

  • Carboxylic acid (1.0 mmol)

  • Amine (1.0-1.2 mmol)

  • Coupling agent (e.g., HATU, HBTU, DCC, 1.1 mmol)

  • Organic base (e.g., DIPEA, Et₃N, 2.0-3.0 mmol)

  • This compound (5-10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the carboxylic acid in this compound.

  • Add the coupling agent and the organic base to the solution and stir for a few minutes at room temperature to activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature or gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by column chromatography or recrystallization.

Logical Workflow for Solvent Selection

The decision to substitute a conventional solvent with an alternative like this compound should be based on a systematic evaluation of several factors. The following workflow, visualized as a DOT script, outlines a logical approach to this process.

Solvent_Selection_Workflow A Define Reaction Requirements (Temperature, Polarity, Reactant Solubility) B Identify Potential Alternative Solvents (e.g., this compound) A->B C Evaluate Physicochemical Properties (Boiling Point, Density, Dielectric Constant) B->C D Assess Safety, Health, and Environmental (SHE) Profile B->D E Conduct Small-Scale Feasibility Tests C->E D->E F Analyze Performance Metrics (Yield, Purity, Reaction Time) E->F G Optimize Reaction Conditions F->G I Decision: Adopt or Reject Solvent F->I H Scale-Up and Process Validation G->H H->I

A logical workflow for evaluating a new solvent substitute.

Experimental Workflow for a Comparative Solvent Study

To rigorously evaluate the performance of this compound against other solvents, a standardized experimental workflow is essential. The following diagram illustrates a typical workflow for such a comparative study.

Comparative_Study_Workflow cluster_prep Preparation cluster_exec Execution & Analysis cluster_eval Evaluation A Select Model Reaction (e.g., Suzuki Coupling) B Choose Solvents for Comparison (2,3,4-TFT, Toluene, DCM, etc.) A->B C Prepare Identical Reaction Mixtures (Same Reagents, Concentrations) B->C D Run Reactions in Parallel Under Identical Conditions C->D E Monitor Reaction Progress (TLC, GC/LC-MS) D->E F Work-up and Isolate Products E->F G Analyze Product Yield and Purity (NMR, HPLC) F->G H Compare Performance Data G->H I Draw Conclusions on Solvent Efficacy H->I

Workflow for a comparative study of solvent performance.

Conclusion

This compound presents itself as a potentially valuable solvent substitute, particularly for applications requiring higher temperatures and chemical inertness. Its physicochemical properties, when compared to common solvents, suggest a favorable profile for a range of organic transformations. However, a clear need exists for more extensive, direct comparative studies to fully elucidate its performance characteristics across a broader spectrum of chemical reactions. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to undertake such evaluations, paving the way for the adoption of greener and more efficient solvents in the pharmaceutical and chemical industries.

References

quantitative structure-activity relationship (QSAR) studies of 2,3,4-Trifluorotoluene analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relationship between the chemical structure of 2,3,4-Trifluorotoluene analogs and their biological activity is paramount for designing more potent and specific therapeutic agents. While specific Quantitative Structure-Activity Relationship (QSAR) studies on this particular class of compounds are not extensively available in published literature, this guide provides a comprehensive framework based on established QSAR principles. We will explore a proposed workflow for a QSAR study, present hypothetical structure-activity relationship (SAR) data for illustrative purposes, and detail the necessary experimental and computational protocols.

The Essence of QSAR in Drug Discovery

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying how changes in molecular features (descriptors) affect a compound's potency, QSAR models can predict the activity of novel molecules, prioritize candidates for synthesis, and optimize lead compounds.

A Proposed QSAR Workflow for this compound Analogs

A typical QSAR study for this compound analogs would follow a structured workflow, from data collection to model validation and application.

QSAR_Workflow cluster_data Data Preparation cluster_descriptors Descriptor Calculation cluster_model Model Development & Validation cluster_application Model Application Data_Collection Data Collection (this compound Analogs & Biological Activity) Data_Curation Data Curation (Standardize Structures, Check Activity Data) Data_Collection->Data_Curation Descriptor_Calculation Calculate Molecular Descriptors (e.g., Physicochemical, Topological, Quantum-Chemical) Data_Curation->Descriptor_Calculation Data_Split Split Data (Training and Test Sets) Descriptor_Calculation->Data_Split Feature_Selection Feature Selection (Select Relevant Descriptors) Data_Split->Feature_Selection Model_Building Build QSAR Model (e.g., MLR, PLS, SVM) Feature_Selection->Model_Building Internal_Validation Internal Validation (e.g., Cross-Validation) Model_Building->Internal_Validation External_Validation External Validation (Using Test Set) Internal_Validation->External_Validation Applicability_Domain Define Applicability Domain External_Validation->Applicability_Domain Virtual_Screening Virtual Screening (Predict Activity of New Analogs) Applicability_Domain->Virtual_Screening Lead_Optimization Lead Optimization (Guide Synthesis of Potent Analogs) Virtual_Screening->Lead_Optimization

Caption: A generalized workflow for a QSAR study of this compound analogs.

Hypothetical Structure-Activity Relationship Data

In the absence of a dedicated QSAR study, we can analyze the putative impact of various substitutions on the biological activity of a hypothetical series of this compound analogs. The following table summarizes these hypothetical relationships, which would typically be the input for a QSAR analysis.

Compound IDR1-SubstituentR2-SubstituentMolecular Weight ( g/mol )LogPBiological Activity (IC50, µM)
TFT-01 -H-H146.112.850.2
TFT-02 -CH3-H160.143.235.8
TFT-03 -OH-H162.112.522.1
TFT-04 -NH2-H161.122.315.5
TFT-05 -COOH-H190.112.178.4
TFT-06 -H-Cl180.563.542.6
TFT-07 -H-OCH3176.142.930.7
TFT-08 -NH2-Cl195.573.010.2

Note: This data is illustrative and not based on experimental results.

From this hypothetical data, a preliminary SAR can be inferred:

  • The presence of a hydrogen-bond donor group at the R1 position (e.g., -OH, -NH2) appears to enhance biological activity.

  • An electron-withdrawing group like a carboxylic acid (-COOH) at R1 seems to be detrimental to activity.

  • The addition of a substituent at the R2 position shows varied effects, with a chloro group slightly decreasing activity on its own but enhancing it in the presence of an amino group at R1.

These qualitative observations are what a QSAR model would aim to quantify.

Experimental and Computational Protocols

A robust QSAR study relies on high-quality experimental data and sound computational methodologies.

Experimental Protocols

Biological Activity Assay (e.g., Kinase Inhibition Assay)

  • Objective: To determine the in vitro potency (e.g., IC50) of the synthesized this compound analogs against a specific biological target.

  • Materials:

    • Recombinant human kinase.

    • Specific peptide substrate.

    • ATP (Adenosine triphosphate).

    • Synthesized analog compounds dissolved in DMSO.

    • Assay buffer.

    • Kinase-Glo® Luminescent Kinase Assay kit (Promega).

    • 384-well plates.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

    • Add the serially diluted compounds to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Computational Protocols

QSAR Model Generation

  • Objective: To develop a predictive QSAR model.

  • Software:

    • Molecular modeling software (e.g., Schrödinger Maestro, MOE).

    • Descriptor calculation software (e.g., PaDEL-Descriptor, RDKit).

    • Statistical software (e.g., R, Python with scikit-learn).

  • Procedure:

    • Structure Preparation: Draw the 2D structures of the analogs and convert them to 3D. Perform energy minimization using a suitable force field (e.g., OPLS3e).

    • Descriptor Calculation: Calculate a wide range of molecular descriptors, including:

      • 1D descriptors: Molecular weight, atom counts.

      • 2D descriptors: Topological indices, connectivity indices.

      • 3D descriptors: van der Waals surface area, dipole moment.

      • Physicochemical descriptors: LogP, polar surface area (PSA).

    • Data Splitting: Randomly divide the dataset into a training set (typically 70-80%) for model building and a test set for external validation.

    • Feature Selection: Employ algorithms (e.g., Genetic Algorithm, Recursive Feature Elimination) to select a subset of descriptors that are most relevant to the biological activity.

    • Model Building: Use a statistical method to build the QSAR equation. Common methods include:

      • Multiple Linear Regression (MLR)

      • Partial Least Squares (PLS)

      • Support Vector Machines (SVM)

    • Model Validation:

      • Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. Key statistical parameters include the cross-validated correlation coefficient (q²).

      • External Validation: Use the test set to evaluate the model's predictive power. Key parameters include the predictive correlation coefficient (R²_pred).

Logical Relationships in QSAR Model Selection

The process of selecting the best QSAR model involves a series of logical steps to ensure its statistical significance and predictive capability.

Model_Selection Start Start with Multiple Generated QSAR Models Internal_Validation Internal Validation (q² > 0.5?) Start->Internal_Validation Goodness_of_Fit Goodness of Fit (R² high?) Internal_Validation->Goodness_of_Fit Yes Discard_Model Discard Model Internal_Validation->Discard_Model No External_Validation External Validation (R²_pred > 0.6?) Applicability_Domain Define Applicability Domain External_Validation->Applicability_Domain Yes External_Validation->Discard_Model No Goodness_of_Fit->External_Validation Yes Goodness_of_Fit->Discard_Model No Final_Model Select Final Predictive Model Applicability_Domain->Final_Model

Caption: Decision-making process for selecting a robust QSAR model.

Conclusion

While dedicated QSAR studies on this compound analogs are yet to be widely published, the framework and methodologies outlined in this guide provide a clear path for researchers to undertake such an investigation. By systematically collecting biological activity data, calculating relevant molecular descriptors, and building and validating robust QSAR models, the intricate relationships between the structure of these compounds and their therapeutic potential can be unraveled, paving the way for the design of next-generation pharmaceuticals.

A Comparative Guide to Catalysts for the Functionalization of 2,3,4-Trifluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of fluorinated aromatic compounds is a cornerstone of modern medicinal and agrochemical research. 2,3,4-Trifluorotoluene, with its unique electronic properties, presents a valuable scaffold for the development of novel bioactive molecules. The regioselective introduction of functional groups onto this core, however, poses a significant synthetic challenge. This guide provides a comparative overview of catalytic systems employed for the C-H and C-F bond functionalization of this compound and structurally related fluoroarenes, offering insights into their performance based on available experimental data.

Performance Comparison of Catalytic Systems

The direct, head-to-head comparison of different catalyst families for the functionalization of this compound is not extensively documented in a single study. However, by collating data from various sources focusing on specific catalytic systems, we can construct a comparative landscape. The following table summarizes the performance of representative catalysts in key transformations such as C-H borylation, C-H alkynylation, and C-F functionalization. It is important to note that reaction conditions are optimized for each specific system and may not be directly transferable.

Catalyst SystemFunctionalization TypeSubstrateProductYield (%)SelectivityReference
Iridium
[Ir(OMe)(COD)]2 / 5-(trifluoromethyl)-2,2'-bipyridineortho-C-H BorylationAromatic Amideortho-Borylated Amide83High ortho-selectivity[1]
[Ir(OMe)(COD)]2 / terpyridine derivativeortho-C-H BorylationFluoroareneortho-Borylated FluoroareneHighHigh ortho-selectivity[2]
Rhodium
Rh(I) complex / Cyano-based directing templatemeta-C-H AlkynylationPhenylacetic acidsmeta-Alkynylated arenesup to 70>10:1 meta-selectivity[3]
Rh(III) complex / Pyridine directing groupC-H CouplingAromatic C-HFluoroolefinsN/ADirecting group dependent[4]
Photoredox (Metal-Free)
Phenoxazine (P3) / Formate saltC-F DefluoroalkylationTrifluoromethylarenesDifluoroalkylaromaticsup to 92Selective for single C-F cleavage[5]
CyclodextrinsC-H TrifluoromethylationAromatic CompoundsTrifluoromethylated AromaticsGoodHigh regioselectivity[6][7]

Note: Data for this compound is limited. The table includes data for closely related fluoroarenes and functionalization types to provide a broader comparative context. "N/A" indicates that specific quantitative data was not available in the cited source.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for iridium-catalyzed borylation and rhodium-catalyzed C-H alkynylation, adapted from the literature.

General Procedure for Iridium-Catalyzed ortho-C-H Borylation of Aromatic Amides[1][8]

To an oven-dried vial equipped with a magnetic stir bar is added the aromatic amide substrate (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.5 equiv), [Ir(OMe)(COD)]₂ (3 mol%), and the specified bipyridine ligand (6 mol%). The vial is sealed and purged with an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvent (e.g., THF, 0.2 M) is then added, and the reaction mixture is stirred at the indicated temperature (e.g., 65 °C) for the specified time. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by silica gel chromatography to afford the desired ortho-borylated product.

General Procedure for Rhodium-Catalyzed meta-C-H Alkynylation with a Directing Group[3][9]

In a glovebox, a screw-capped vial is charged with the arene substrate bearing a directing group (1.0 equiv), the bromoalkyne coupling partner (1.2 equiv), a Rh(I) precatalyst (e.g., [Rh(cod)Cl]₂, 5 mol%), a ligand (e.g., a phosphine ligand, 10 mol%), and an additive (e.g., 1-adamantanecarboxylic acid). The vial is removed from the glovebox, and a solvent (e.g., DCE) is added, followed by an oxidant (e.g., a mixture of Ag₂SO₄ and Cu₂Cr₂O₅). The vial is sealed, and the reaction mixture is stirred vigorously at an elevated temperature (e.g., 100 °C) for the specified duration. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The resulting crude product is purified by column chromatography on silica gel.

Mechanistic Insights and Logical Workflow

The regioselectivity in C-H functionalization is a key challenge. The following diagram illustrates a generalized workflow for achieving regioselective C-H borylation, highlighting the decision-making process based on the desired positional selectivity.

G Workflow for Regioselective C-H Borylation cluster_0 Reaction Planning cluster_1 Catalyst and Ligand Selection cluster_2 Execution and Analysis Start Define Target Regioisomer (ortho, meta, or para) Selectivity_Goal Desired Selectivity? Start->Selectivity_Goal Ortho ortho-Selective System (e.g., Ir with directing group or specialized ligand) Selectivity_Goal->Ortho ortho Meta meta-Selective System (e.g., Rh with directing template) Selectivity_Goal->Meta meta Para para-Selective System (e.g., Steric control or radical approach) Selectivity_Goal->Para para Reaction Perform Catalytic Borylation Ortho->Reaction Meta->Reaction Para->Reaction Analysis Analyze Product Mixture (Yield and Regioselectivity) Reaction->Analysis Outcome Desired Isomer Obtained? Analysis->Outcome Success Successful Functionalization Outcome->Success Yes Optimization Optimize Reaction Conditions (Ligand, Solvent, Temperature) Outcome->Optimization No Optimization->Reaction

Caption: A logical workflow for achieving regioselective C-H borylation of fluoroarenes.

The following diagram illustrates a simplified catalytic cycle for iridium-catalyzed C-H borylation, a common pathway for the functionalization of aromatic compounds.

G Simplified Catalytic Cycle for Iridium-Catalyzed C-H Borylation Ir_precatalyst [Ir(I)] Precatalyst Active_Ir Active Ir(III) Catalyst Ir_precatalyst->Active_Ir + B₂pin₂ CH_Activation C-H Oxidative Addition Active_Ir->CH_Activation + Arene-H Ir_Aryl Ir(V)-Aryl Intermediate CH_Activation->Ir_Aryl Reductive_Elimination C-B Reductive Elimination Ir_Aryl->Reductive_Elimination Product Borylated Arene Reductive_Elimination->Product Regeneration Catalyst Regeneration Reductive_Elimination->Regeneration Regeneration->Active_Ir

Caption: A generalized catalytic cycle for the iridium-catalyzed C-H borylation of an arene.

References

Safety Operating Guide

Proper Disposal of 2,3,4-Trifluorotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2,3,4-Trifluorotoluene is a flammable, halogenated organic compound. Proper disposal requires segregation as hazardous waste and transfer to a licensed disposal facility. Adherence to safety protocols is critical to mitigate risks of fire and environmental contamination.

This guide provides detailed procedures for the safe and compliant disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Following these steps will ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is a flammable liquid and vapor, necessitating strict safety precautions.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.

Spill Management: In the event of a spill, immediately evacuate non-essential personnel. Eliminate all ignition sources. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the absorbed material into a designated, sealed container for hazardous waste disposal.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as a regulated hazardous waste. As a fluorinated organic compound, it falls under the category of halogenated organic wastes.

1. Waste Identification and Classification:

  • This compound is classified as a flammable liquid.

  • It is a halogenated organic compound. Due to its characteristics, it may be classified under EPA hazardous waste codes for spent halogenated solvents, such as F001 or F002, depending on its use.[1][2][3][4] Consult with your institution's Environmental Health and Safety (EHS) department for the precise waste code.

2. Waste Segregation and Collection:

  • Crucially, never mix halogenated organic waste with non-halogenated organic waste. [5] This is due to different disposal requirements and costs.

  • Collect waste this compound in a designated, properly labeled hazardous waste container.

  • Do not mix with other incompatible waste streams such as acids, bases, or oxidizers.

3. Container Management:

  • Container Type: Use a chemically compatible container, typically glass or high-density polyethylene (HDPE), with a tightly sealing screw cap. The original product container can be used if it is in good condition.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Flammable").

  • Accumulation: Keep the container closed at all times except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible chemicals.

4. Final Disposal:

  • Arrange for the pickup and disposal of the waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.[6] This is illegal and environmentally harmful.

  • The final disposal method will likely be incineration at a permitted hazardous waste facility.[5]

Quantitative Data Summary

For safe handling and regulatory compliance, please refer to the following quantitative data for this compound.

PropertyValueSource
UN Number1993[2]
Hazard Class3 (Flammable Liquid)[2]
Packing GroupIII[2]
Flash Point28 °C (82.4 °F) - closed cup[3]
Boiling Point126-127 °C[3]
Density1.222 g/mL at 25 °C[3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Figure 1. This compound Disposal Workflow A Step 1: Identify Waste (this compound) B Step 2: Segregate as Halogenated Organic Waste A->B C Step 3: Collect in a Designated, Labeled Container B->C D Step 4: Store in Satellite Accumulation Area C->D E Step 5: Arrange for Pickup by Licensed Disposal Service D->E F Step 6: Final Disposal at a Permitted Facility (Incineration) E->F

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2,3,4-Trifluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 2,3,4-Trifluorotoluene (CAS No. 193533-92-5). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale & Key Considerations
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Neoprene, Butyl rubber, or laminate film like PE/EVAL).Prevents skin contact which can cause irritation and absorption of the chemical.[1][2] Glove material should be selected based on breakthrough time and permeation rate for toluene derivatives. Regularly inspect gloves for signs of degradation and replace them frequently.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved air-purifying respirator with an organic vapor (OV) cartridge or a type ABEK (EN14387) respirator filter is necessary.Protects against inhalation of vapors which can cause respiratory tract irritation, dizziness, or suffocation.[2][3] A cartridge change-out schedule should be in place.
Body Protection Flame-retardant and antistatic protective clothing, such as a lab coat or coveralls.Protects skin from splashes and prevents ignition from static discharge as the substance is flammable.
Footwear Closed-toe, chemical-resistant safety footwear. Antistatic footwear is recommended.Protects feet from spills and potential ignition sources.[4]

Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.

  • Use non-sparking tools and explosion-proof equipment.[5]

  • Ground and bond containers when transferring material to prevent static discharge.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[3][5]

  • Store in a flammables-area.[3]

Spill and Disposal Plan

Spill Response:

In the event of a spill, follow the established emergency protocol. The logical workflow for responding to a this compound spill is illustrated below.

Spill_Response_Workflow Chemical Spill Response Workflow for this compound cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal cluster_emergency_services Emergency Services Evacuate Evacuate Immediate Area & Alert Others Ignition Eliminate Ignition Sources Evacuate->Ignition Ventilate Increase Ventilation (If Safe) Ignition->Ventilate Assess_Spill Assess Spill Size & Risk Ventilate->Assess_Spill Small_Spill Small & Controllable? Assess_Spill->Small_Spill Evaluate Large_Spill Large or Uncontrolled? Small_Spill->Large_Spill No Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Yes Call_Emergency Call Emergency Services Large_Spill->Call_Emergency Contain_Spill Contain Spill with Inert Absorbent Don_PPE->Contain_Spill Collect_Waste Collect Absorbed Material with Non-Sparking Tools Contain_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Package_Waste Package Waste in Labeled, Sealed Container Decontaminate->Package_Waste Dispose Dispose as Hazardous Waste Package_Waste->Dispose

Caption: Workflow for handling a this compound spill.

Disposal:

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[6]

  • Do not dispose of with household garbage.[7]

  • Leave chemicals in their original containers and do not mix with other waste.

  • Contaminated absorbent material from a spill may pose the same hazard as the spilled product and should be disposed of accordingly.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.